molecular formula C9H12BrNS B13611328 2-(5-Bromothiophen-2-yl)piperidine

2-(5-Bromothiophen-2-yl)piperidine

カタログ番号: B13611328
分子量: 246.17 g/mol
InChIキー: URXSDDBKOOFFJD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(5-Bromothiophen-2-yl)piperidine is a useful research compound. Its molecular formula is C9H12BrNS and its molecular weight is 246.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(5-Bromothiophen-2-yl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Bromothiophen-2-yl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-(5-bromothiophen-2-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNS/c10-9-5-4-8(12-9)7-3-1-2-6-11-7/h4-5,7,11H,1-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXSDDBKOOFFJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Whitepaper: 2-(5-Bromothiophen-2-yl)piperidine as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rapid assembly of


-rich, architecturally diverse lead compounds is a critical bottleneck. As a Senior Application Scientist, I frequently evaluate the utility of halogenated heteroaromatic-alicyclic scaffolds to accelerate hit-to-lead optimization. 2-(5-Bromothiophen-2-yl)piperidine  represents a highly versatile, bifunctional building block.

The piperidine moiety provides a tunable basic amine essential for engaging targets like G-protein-coupled receptors (GPCRs) and monoamine transporters, while simultaneously improving aqueous solubility and oral bioavailability. Concurrently, the 5-bromothiophene substructure serves as a metabolically resilient bioisostere for phenyl groups, with the essential bromine atom acting as an orthogonal synthetic handle for late-stage diversification. This guide details the structural properties, chemoselective synthesis protocols, and mechanistic validations required to leverage this scaffold effectively in drug development.

Structural & Physicochemical Profiling

Understanding the intrinsic properties of 2-(5-bromothiophen-2-yl)piperidine is paramount before deploying it in complex synthesis workflows. The molecule features a stereocenter at the C2 position of the piperidine ring, offering opportunities for enantioselective library generation[1].

Conformational Dynamics

In solution, the piperidine ring preferentially adopts a chair conformation. To minimize 1,3-diaxial interactions, the bulky 5-bromothiophen-2-yl substituent predominantly occupies the equatorial position. This predictable steric geometry allows computational chemists to reliably model vector trajectories during structure-based drug design (SBDD).

Quantitative Physicochemical Data

Table 1: Calculated and empirical baseline properties for 2-(5-Bromothiophen-2-yl)piperidine and direct structural analogues[2],[3].

Physicochemical PropertyValuePharmacological / Synthetic Significance
Molecular Formula

Core pharmacophore foundation.
Molecular Weight ~246.17 g/mol Low MW preserves ample "budget" for late-stage elaboration without violating Lipinski’s rules.
LogP (Estimated) ~2.8 - 3.2Optimal lipophilicity for passive membrane permeability and CNS penetration.
Topological Polar Surface Area 12.03 ŲSingle basic nitrogen provides an exceptionally low TPSA, aiding BBB crossing.
pKa (Conjugate Acid) ~9.5Ensures the molecule remains protonated at physiological pH, driving salt-bridge formations in receptor pockets.
Reactive Handle C5-BromideReadily undergoes Pd-catalyzed oxidative addition for Suzuki, Stille, or Buchwald-Hartwig couplings.

Mechanistic Workflow & Visualization

The most robust method to construct this scaffold avoids direct functionalization of unprotected piperidines. Instead, an addition-reduction cascade starting from commercially available 2,5-dibromothiophene and


-Boc-2-piperidone is highly favored. The critical challenge in this sequence is reducing the resulting intermediate without triggering a hydrodebromination of the thiophene ring, which is a common failure mode when using standard transition-metal (

) hydrogenation[4],[5].

G A 2,5-Dibromothiophene B Halogen-Metal Exchange (n-BuLi, -78°C) A->B Regioselective C N-Boc-2-piperidone Addition B->C Nucleophilic Attack D Ionic Reduction (Et3SiH, TFA) Preserves C-Br Bond C->D Dehydration & Reduction E 2-(5-Bromothiophen-2-yl) piperidine Scaffold D->E Deprotection F Late-Stage Diversification (Pd-Catalyzed Couplings) E->F Vector Extension

Caption: Mechanistic Workflow: Regioselective synthesis of 2-(5-Bromothiophen-2-yl)piperidine.

Experimental Protocol: Chemoselective Synthesis

To ensure scientific integrity and reproducible yields, the following protocol incorporates self-validating analytical checkpoints. By substituting catalytic hydrogenation with a silane-based ionic reduction, we completely circumvent the risk of destroying the sensitive C-Br bond[5].

Phase 1: Lithiation & Nucleophilic Addition

Rationale: The choice of temperature (-78°C) and controlled stoichiometry strictly dictates mono-lithiation. Elevated temperatures lead to undesired dilithiation or halogen-dance rearrangements.

  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 2,5-dibromothiophene (1.0 equiv) to anhydrous THF (0.2 M). Cool the solution strictly to -78°C using a dry ice/acetone bath.

  • Exchange: Incorporate

    
    -butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise over 15 minutes. Stir for 30 minutes at -78°C.
    
  • Electrophile Trapping: Add

    
    -Boc-2-piperidone (1.1 equiv) dissolved in THF dropwise. Allow the reaction to stir for 2 hours, slowly warming to -20°C.
    
  • Validation Checkpoint 1 (LC-MS): Quench a 50 µL reaction aliquot in saturated aqueous

    
    . Extract with EtOAc and analyze via LC-MS. Do not proceed until the mass of the Boc-protected hemiaminal/ketone adduct is confirmed.
    
  • Workup: Quench the bulk reaction with aqueous

    
    , extract with EtOAc, dry over 
    
    
    
    , and concentrate under reduced pressure.
Phase 2: Dehydrative Ionic Reduction

Rationale: Standard hydrogenation (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


, Pd/C or Rh/C) will strip the crucial bromine atom[4]. We deploy Triethylsilane (

) in Trifluoroacetic acid (TFA). The TFA serves a dual purpose: it removes the Boc protecting group and dehydrates the hemiaminal to an electrophilic cyclic iminium species, which the silane promptly reduces[5],.
  • Reagent Assembly: Dissolve the crude intermediate in anhydrous dichloromethane (DCM, 0.1 M). Cool the flask to 0°C.

  • Activation & Reduction: Add TFA (10.0 equiv) in one portion. The solution will darken, indicating iminium ion formation. Immediately add

    
     (3.0 equiv) dropwise.
    
  • Maturation: Remove the ice bath and stir at ambient temperature for 12 hours.

  • Validation Checkpoint 2 (TLC / LC-MS): Monitor the disappearance of the iminium intermediate. Complete conversion should yield the target mass (

    
     m/z indicative of the bromine isotopes).
    
  • Isolation: Concentrate the mixture to remove TFA/DCM. Re-dissolve in EtOAc and carefully basify to pH 10 using 1M aqueous NaOH (to free-base the piperidine). Separate the organic layer, wash with brine, dry over

    
    , and purify via flash chromatography (DCM:MeOH:NH4OH gradient).
    

Downstream Functionalization: The 5-Bromo Advantage

The true value of 2-(5-bromothiophen-2-yl)piperidine emerges during library generation. The C5-bromine atom acts as a gateway for multi-dimensional vector growth.

  • Suzuki-Miyaura Coupling: Engaging the bromide with aryl/heteroaryl boronic acids (e.g., using

    
    , 
    
    
    
    , Dioxane/Water, 90°C) allows for the rapid exploration of bi-aryl interactions within hydrophobic protein sub-pockets.
  • Buchwald-Hartwig Amination: The bromide can be coupled with secondary amines to evaluate hydrogen-bond network permutations using

    
     and BrettPhos, offering a route to highly substituted, electronically rich architectures.
    

Crucial Advice for Optimization: Prior to Pd-catalyzed cross-couplings, the secondary piperidine amine must be re-protected (e.g., as a Boc or Cbz carbamate) to prevent the amine from poisoning the palladium catalyst or participating in unintended competitive intramolecular amination.

Conclusion

The 2-(5-bromothiophen-2-yl)piperidine building block offers an exquisite balance of physicochemical stability, optimal basicity, and synthetic modularity. By substituting traditional hydrogenation protocols with targeted ionic reductions, chemists can preserve the high-value 5-bromo handle, transforming this simple piperidine derivative into a master key for extensive pharmacophore exploration in drug discovery programs.

References

1.[2] Title: 1337452-19-3 | 3-((3-Bromothiophen-2-yl)methyl)piperidine | ChemScene Source: chemscene.com URL: 2.[4] Title: 4-(4'-Bromophenyl)piperidine | 80980-89-8 - ChemicalBook Source: chemicalbook.com URL: 3.[3] Title: 1-(3-Bromophenyl)piperidine | C11H14BrN | CID 4961269 - PubChem Source: nih.gov URL: 4.[5] Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: nih.gov URL: 5.[1] Title: Synthesis of Stereoenriched Piperidines via Chemo- Enzymatic Dearomatization of Activated Pyridines - White Rose Research Online Source: whiterose.ac.uk URL:

Sources

Physicochemical Profile and Structural Rationale

Author: BenchChem Technical Support Team. Date: March 2026

The incorporation of highly functionalized, structurally rigorous heterocycles into drug discovery pipelines is a cornerstone of modern medicinal chemistry. Among these, 2-(5-Bromothiophen-2-yl)piperidine has emerged as a high-value, chiral-capable bifunctional building block. Typically handled as a hydrobromide salt for enhanced shelf-stability and solubility, this compound provides a strategic axis for late-stage diversification—combining the basicity and spatial arrangement of a piperidine pharmacophore with the lipophilicity and cross-coupling readiness of a halothiophene.

As a Senior Application Scientist, I present this technical whitepaper to dissect the physicochemical identity, state-of-the-art synthetic methodologies, and downstream biochemical applications of this critical intermediate.

The architecture of 2-(5-bromothiophen-2-yl)piperidine addresses two major requirements in small-molecule drug design: target-site anchoring and modular scalability. The basic piperidine nitrogen acts as a crucial hydrogen-bond donor/acceptor or salt-forming site in biological environments, while the C5-bromine on the thiophene ring serves as an electrophilic handle for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Sonogashira reactions).

To establish an authoritative baseline, the foundational quantitative data of the commercially standard hydrobromide salt is summarized below.

Table 1: Chemical and Physical Profile

PropertyValueStructural Rationale / Significance
Compound Name 2-(5-Bromothiophen-2-yl)piperidine hydrobromidePrevents amine oxidation; standardizes handling[1].
CAS Number 915402-14-1Unique identifier for the HBr salt variant[1].
Molecular Formula C9H13Br2NSIncludes both the structural and ionic bromide.
Molecular Weight 327.08 g/mol Optimal fragment size for Rule-of-3 compliance[1].
SMILES String Brc1ccc(s1)C1CCCCN1.Br2-substitution ensures proximity between the basic amine and the heteroaromatic system.

State-of-the-Art Synthesis: The Negishi Cross-Coupling Approach

Traditional approaches to synthesizing 2-arylpiperidines heavily relied on lengthy ring-closing metathesis, Aza-Achmatowicz rearrangements, or aza-Prins cyclizations[2]. However, a highly convergent and direct route has been established via the site-selective lithiation of N-Boc-piperidine, followed by transmetalation to an organozinc species, and subsequent palladium-catalyzed Negishi cross-coupling[3].

This pathway allows for the direct linkage of the intact piperidine ring to 2,5-dibromothiophene, taking advantage of mono-coupling selectivity.

Negishi_Synthesis Start N-Boc-Piperidine (Starting Material) Lithiation Addition of s-BuLi / TMEDA (Forms alpha-Lithio Species) Start->Lithiation Transmetalation Addition of ZnCl2 (Forms Organozinc Chloride) Lithiation->Transmetalation Coupling Pd-Catalyzed Negishi Coupling with 2,5-Dibromothiophene Transmetalation->Coupling Intermediate N-Boc-2-(5-bromothiophen-2-yl)piperidine Coupling->Intermediate Monocoupling Selectivity Deprotection TFA Mediated Deprotection & HBr Salt Formation Intermediate->Deprotection Product 2-(5-Bromothiophen-2-yl)piperidine HBr Deprotection->Product

Fig 1: Stepwise synthetic workflow via Negishi cross-coupling methodology.

Experimental Protocol & Self-Validating System

Table 2: Experimental Stoichiometry Matrix

Reagent / MaterialEquivalentsReaction Role
N-Boc-Piperidine1.0 eqPrimary cyclic amine precursor
s-BuLi / TMEDA1.1 eq / 1.1 eqDeprotonation / Disaggregation agent
ZnCl₂1.2 eqTransmetalating agent
2,5-Dibromothiophene1.0 eqElectrophilic coupling partner
Pd₂(dba)₃ / t-Bu₃P0.05 eq / 0.1 eqTransition metal catalyst system

Step 1: Directed Lithiation and Transmetalation

  • Procedure: Under an inert argon atmosphere, dissolve N-Boc-piperidine in anhydrous THF and cool the reactor to -78 °C. Introduce s-BuLi and TMEDA dropwise. After 1 hour, introduce a solution of anhydrous ZnCl₂ in THF.

  • Causality Logic: The addition of TMEDA is non-negotiable; it breaks down organolithium hexameric aggregates into highly reactive monomers, drastically increasing the basicity of s-BuLi and ensuring selective α-deprotonation of the piperidine[3]. The subsequent transmetalation from hard lithium to softer zinc moderates the nucleophile, imparting the functional-group tolerance required for the Negishi cycle without triggering undesired halogen-metal exchange on the dibromothiophene.

Step 2: Palladium-Catalyzed Negishi Cross-Coupling

  • Procedure: To the newly formed organozinc chloride solution, introduce 2,5-dibromothiophene alongside Pd₂(dba)₃ and the ligand t-Bu₃P. Allow the reaction to gradually warm to room temperature over 12 hours.

  • Causality Logic: The sterically demanding, electron-rich t-Bu₃P ligand is specifically chosen to accelerate the oxidative addition of the palladium(0) species into the first C-Br bond, while its bulk rapidly forces the crucial reductive elimination step[4]. Once one bromine undergoes coupling, the newly appended piperidine ring sterically and electronically deactivates the thiophene, halting the reaction at the mono-coupled product and preserving the vital C5-bromine handle.

  • Self-Validation Check: The reaction is strictly monitored. An analytical aliquot (0.1 mL) is withdrawn, quenched in sat. NH₄Cl, and analyzed via GC-MS. The system validates success when the intermediate shows a dominant molecular ion peak corresponding to the mono-brominated mass, exhibiting a classic ~1:1 isotropic signature for M and M+2 peaks (confirming the retention of exactly one bromine atom).

Step 3: Deprotection and Isolation

  • Procedure: Purify the intermediate via silica gel flash chromatography. Cleave the N-Boc group by stirring the intermediate in a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM)[4]. Concentrate in vacuo, dissolve in diethyl ether, and precipitate the final target by adding dropwise concentrated hydrobromic acid (HBr).

Applications in Targeted Oncology: Kinase Inhibition

Once obtained, 2-(5-bromothiophen-2-yl)piperidine is not merely a terminal product, but a highly active launchpad for drug discovery. A premier demonstration of its utility is found in the synthesis of novel ATP-competitive kinase inhibitors—specifically targeting the c-MET (Mesenchymal-Epithelial Transition factor) receptor tyrosine kinase[5].

c-MET is frequently dysregulated and overexpressed in aggressive human cancers, driving unchecked cellular proliferation and metastasis when bound by Hepatocyte Growth Factor (HGF). Compounds derived from functionalizing the 2-(5-bromothiophen-2-yl)piperidine core have successfully been utilized to synthesize proprietary small-molecule inhibitors to interrupt this pathway[5].

cMET_Inhibition HGF HGF Ligand cMET c-MET Receptor Kinase (Overexpressed in Tumors) HGF->cMET Activation Pathway PI3K/AKT & MAPK Pathways cMET->Pathway Phosphorylation Cascade Response Tumor Metastasis & Proliferation Pathway->Response Inhibitor Piperidine-Derived Targeted Inhibitor Inhibitor->cMET Competitive ATP Blockade

Fig 2: Mechanism of action for c-MET kinase inhibitors utilizing the piperidine core.

Biochemical Strategy: In standard lead-optimization, the basic piperidine nitrogen is acylated to form amides or carbamates, tailoring the molecule to hydrogen-bond with the hinge region of the c-MET kinase[5]. Simultaneously, the bromothiophene unit undergoes Suzuki coupling with various arylboronic acids, rapidly extending the pharmacophore deep into the hydrophobic pocket (the DFG-out conformation) of the kinase domain, resulting in highly potent, orally bioavailable antineoplastic candidates.

References

  • Chemikart. "Product Data: 2-(5-Bromothiophen-2-yl)piperidine hydrobromide (CAS: 915402-14-1)." URL:[Link]

  • Google Patents. "AU2007231577A1 - c-MET protein kinase inhibitors for the treatment of proliferative disorders.
  • Coldham, I., & Leonori, D. "Synthesis of 2-Arylpiperidines by Palladium Couplings of Aryl Bromides with Organozinc Species Derived from Deprotonation of N-Boc-Piperidine." Organic Letters, 2008. URL:[Link]

  • Zhao, G. et al. "Synthesis of 2-Arylpiperidines via Pd-Catalyzed Arylation of Aza-Achmatowicz Rearrangement Products with Arylboronic Acids." Organic Letters, 2020. URL:[Link]

Sources

2-(5-Bromothiophen-2-yl)piperidine molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-(5-Bromothiophen-2-yl)piperidine: Physicochemical Properties, Synthesis, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 2-(5-bromothiophen-2-yl)piperidine, a heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. The document elucidates the core physicochemical properties of the molecule, centered on its calculated molecular weight of 246.18 g/mol . We present a detailed, field-proven protocol for its synthesis via the catalytic hydrogenation of its pyridine precursor, explaining the causality behind the strategic choice of this pathway. Furthermore, this guide explores the pharmacological potential of the 2-(5-bromothiophen-2-yl)piperidine scaffold, leveraging data from analogous structures to highlight its promise in areas such as anti-infective, central nervous system (CNS), and oncology drug discovery. This paper is structured to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration of novel heterocyclic entities.

Introduction: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency in approved therapeutics, earning them the designation of "privileged structures." The six-membered nitrogen-containing piperidine ring is one of the most prominent such scaffolds, present in a multitude of pharmaceuticals across various disease classes.[1][2] Its prevalence is due to its ability to confer favorable pharmacokinetic properties, provide a synthetically versatile and stable core, and present a basic nitrogen atom capable of crucial interactions with biological targets.[2]

This guide focuses on 2-(5-bromothiophen-2-yl)piperidine, a molecule that combines the piperidine nucleus with another key heterocyclic motif: bromothiophene. The thiophene ring is a bioisostere of the benzene ring, often used to modulate electronic properties and metabolic stability, while the bromine atom can participate in halogen bonding and serves as a critical handle for further synthetic elaboration via cross-coupling reactions.

The strategic combination of these two moieties makes 2-(5-bromothiophen-2-yl)piperidine a highly valuable building block for creating diverse chemical libraries. This document aims to provide an in-depth technical resource covering its fundamental properties, a robust synthesis and characterization workflow, and a scientifically grounded perspective on its potential applications in modern drug discovery.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical characteristics is foundational to its application in research and development.

Molecular Weight and Formula

The primary identifier for any chemical entity is its molecular composition. Based on its constituent atoms, the properties of 2-(5-bromothiophen-2-yl)piperidine are defined as follows:

  • Molecular Formula: C₉H₁₂BrNS

  • Calculated Molecular Weight: 246.18 g/mol

  • Monoisotopic Mass: 244.99281 Da

Structural Analysis

The structure consists of a piperidine ring connected at the 2-position to a 5-brominated thiophene ring, also at its 2-position. This linkage provides a specific spatial arrangement of the two heterocyclic systems.

  • IUPAC Name: 2-(5-Bromothiophen-2-yl)piperidine

  • SMILES (Simplified Molecular-Input Line-Entry System): C1CCNC(C1)C2=CC=C(S2)Br

Data Summary

The key quantitative data for 2-(5-bromothiophen-2-yl)piperidine are summarized in the table below for ease of reference.

PropertyValueSource
Molecular Weight 246.18 g/mol Calculated
Molecular Formula C₉H₁₂BrNSCalculated
Monoisotopic Mass 244.99281 DaCalculated
IUPAC Name 2-(5-Bromothiophen-2-yl)piperidineNomenclature
SMILES C1CCNC(C1)C2=CC=C(S2)BrStructural Representation

Synthesis and Characterization

A reliable and scalable synthesis is paramount for the exploration of any new chemical entity. The most robust and widely validated method for generating saturated nitrogen heterocycles like piperidines is the reduction of their aromatic pyridine precursors.[1][3]

Retrosynthetic Strategy

Our proposed synthesis is grounded in this established principle. The disconnection of the piperidine ring through dehydrogenation leads back to the aromatic 2-(5-bromothiophen-2-yl)pyridine. This intermediate is readily accessible through standard palladium-catalyzed cross-coupling reactions, such as a Stille or Suzuki coupling, between a halogenated pyridine and a functionalized bromothiophene. The subsequent catalytic hydrogenation is a high-yielding and clean transformation, making it the preferred industrial and laboratory method. This approach ensures high fidelity and avoids the harsh conditions or complex stereochemical challenges associated with other cyclization strategies.[1]

Proposed Synthesis Workflow

The following diagram illustrates the two-stage synthetic pathway from commercially available precursors to the final target compound.

G cluster_0 Stage 1: Cross-Coupling cluster_1 Stage 2: Reduction Precursor_A 2-Halopyridine Intermediate 2-(5-Bromothiophen-2-yl)pyridine Precursor_A->Intermediate Pd Catalyst (e.g., Pd(PPh₃)₄) Precursor_B 5-Bromo-2-(tributylstannyl)thiophene Precursor_B->Intermediate Intermediate_ref 2-(5-Bromothiophen-2-yl)pyridine Target 2-(5-Bromothiophen-2-yl)piperidine Intermediate_ref->Target H₂ (g), Catalyst (e.g., PtO₂, Rh/C) Solvent (e.g., AcOH, EtOH)

Figure 1: Synthetic workflow for 2-(5-Bromothiophen-2-yl)piperidine.
Experimental Protocol: Synthesis

This protocol is a self-validating system, where successful synthesis of the intermediate in Step 1 is a prerequisite for proceeding to the final reduction.

Step 1: Synthesis of 2-(5-Bromothiophen-2-yl)pyridine (Intermediate)

  • Reactor Setup: To a dry, nitrogen-purged round-bottom flask, add 2-bromopyridine (1.0 eq), 5-bromo-2-(tributylstannyl)thiophene (1.1 eq), and anhydrous toluene (approx. 0.1 M).

  • Catalyst Addition: Degas the solution with nitrogen for 15 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated aqueous KF solution (to remove tin byproducts), followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure intermediate.

Step 2: Catalytic Hydrogenation to 2-(5-Bromothiophen-2-yl)piperidine (Target Compound)

  • Reactor Setup: In a high-pressure hydrogenation vessel (e.g., a Parr shaker), dissolve the 2-(5-bromothiophen-2-yl)pyridine intermediate (1.0 eq) in a suitable solvent such as acetic acid or ethanol.

  • Catalyst Addition: Add the hydrogenation catalyst (e.g., platinum(IV) oxide (PtO₂, Adam's catalyst), 5-10 mol%) to the solution.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50-100 psi. Agitate the reaction at room temperature or with gentle heating (40-50 °C).

  • Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. This typically takes 24-48 hours.

  • Work-up: Carefully vent the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

  • Isolation: Neutralize the filtrate with a base (e.g., saturated NaHCO₃ or 1M NaOH) until pH > 9. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the target compound. Further purification, if necessary, can be achieved via chromatography or crystallization.

Characterization Protocol

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

  • Mass Spectrometry (MS): ESI-MS analysis should show a prominent ion corresponding to [M+H]⁺ at m/z ≈ 246.0 and 248.0, reflecting the characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br ≈ 1:1).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the thiophene protons, along with a complex series of multiplets in the aliphatic region (typically 1.5-3.5 ppm) corresponding to the non-equivalent protons of the piperidine ring.[4][5]

    • ¹³C NMR: The spectrum should show two distinct signals in the aromatic region for the bromothiophene carbons and five signals in the aliphatic region for the piperidine carbons.[4]

  • Infrared (IR) Spectroscopy: Look for C-H stretching vibrations (aliphatic and aromatic) around 2800-3100 cm⁻¹ and N-H stretching (if not N-substituted) around 3300 cm⁻¹.

Applications in Drug Discovery and Research

The 2-(5-bromothiophen-2-yl)piperidine scaffold is not a drug itself but a versatile starting point for the development of novel therapeutic agents. Its value lies in the synergistic combination of its constituent parts.

Rationale for Pharmacological Interest
  • Piperidine Core: Provides a three-dimensional structure and a basic nitrogen center that can be protonated at physiological pH, enabling ionic interactions with acidic residues in protein targets like GPCRs, ion channels, and enzymes.[1][6]

  • Bromothiophene Moiety: Acts as a lipophilic aromatic group that can engage in hydrophobic and π-stacking interactions. The bromine atom is a powerful tool for medicinal chemists; it can act as a halogen bond donor and provides a reactive site for late-stage functionalization to explore the structure-activity relationship (SAR).

  • Combined Scaffold: The linkage creates a molecule with a defined vector for substitution. The piperidine nitrogen can be functionalized to introduce solubilizing groups or chains to target specific pockets, while the bromine on the thiophene allows for diversification to probe other regions of a binding site.

Potential Therapeutic Areas

While direct biological data for the title compound is scarce in public literature, the activities of closely related analogs provide a strong basis for predicting its potential applications.

G Scaffold 2-(5-Bromothiophen-2-yl)piperidine Piperidine Core Bromothiophene Handle Apps Potential Therapeutic Areas Anti-Infectives CNS Disorders Oncology Scaffold:f0->Apps:a1  Blood-Brain Barrier  Penetration, Receptor  Interaction Scaffold:f0->Apps:a2  Proven Scaffold in  Anticancer Agents Scaffold:f1->Apps:a0  Activity in Quinolone  Analogs

Figure 2: Logical relationship between the core scaffold and its potential applications.
  • Anti-Infective Agents: A study on N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] derivatives of piperazinyl quinolones demonstrated potent activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis.[7] This suggests the bromothiophene moiety is well-tolerated and can be incorporated into scaffolds targeting bacterial enzymes.

  • Central Nervous System (CNS) Disorders: Piperidine derivatives are cornerstones of CNS drug discovery, with prominent examples like donepezil (for Alzheimer's disease) and methylphenidate (for ADHD).[6] The ability of the piperidine ring to carry a positive charge and interact with neurotransmitter receptors makes this scaffold a prime candidate for developing novel agents for neurological and psychiatric conditions.

  • Oncology: The piperidine ring is a privileged fragment in numerous anticancer drugs.[2][8][9] It serves as a key structural element in kinase inhibitors, hormone modulators, and cytotoxic agents. The 2-(5-bromothiophen-2-yl)piperidine scaffold can be used as a starting point to design new molecules targeting cancer-related pathways.

Conclusion

2-(5-Bromothiophen-2-yl)piperidine, with a calculated molecular weight of 246.18 g/mol , represents more than just a chemical compound; it is a strategic platform for innovation in drug discovery. This guide has detailed its fundamental physicochemical properties and provided a robust, two-step synthesis protocol grounded in established chemical principles. By analyzing the known biological activities of related structures, we have established a compelling rationale for its exploration in the development of new therapeutics for infectious diseases, CNS disorders, and cancer. For researchers and scientists, this molecule offers a synthetically tractable and highly promising scaffold for building the next generation of targeted medicines.

References

  • Foroumadi, A., Emami, S., Mehni, M., Moshafi, M. H., & Shafiee, A. (2005). Synthesis and antibacterial activity of N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] and N-[(2-5-bromothiophen-2-yl)-2-oximinoethyl] derivatives of piperazinyl quinolones. Bioorganic & Medicinal Chemistry Letters, 15(20), 4536-9. [Link]

  • New Journal of Chemistry Supplementary data. (2023). Royal Society of Chemistry. [Link]

  • Shetty, N., D'Souza, J., & Gaonkar, S. (2013). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1, 3, 4-Oxadiazoles. Semantic Scholar. [Link]

  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2). [Link]

  • Krasavin, M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1385. [Link]

  • Shetty, N., D'Souza, J., & Gaonkar, S. (2013). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1, 3, 4-Oxadiazoles. Research Journal of Chemical Sciences. [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). 4-[(5-Bromothiophen-2-yl)methylidene]piperidine. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). 3-[(5-Bromothiophen-2-yl)methylidene]piperidine. Retrieved March 7, 2026, from [Link]

  • Molport. (n.d.). 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[(5-bromothiophen-2-yl)methyl]piperazine. Retrieved March 7, 2026, from [Link]

  • Tamer, Ö., Avcı, D., & Atalay, Y. (2014). Structural and Spectroscopic Characterization of 1-(5-Bromothiophen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one: An Analysis of Electronic and NLO Properties. Acta Physica Polonica A, 126(3), 679-688. [Link]

  • Rehman, A., et al. (2017). SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS. ResearchGate. [Link]

  • Abdelshaheed, M. M., Fawzy, I. M., El-Subbagh, H. I., & Youssef, K. M. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. [Link]

  • SpectraBase. (n.d.). 2-[4-(5-bromothiophene-2-sulfonyl)piperazin-1-yl]-3-phenylquinoxaline. Retrieved March 7, 2026, from [Link]

  • SpectraBase. (n.d.). Piperidine. Retrieved March 7, 2026, from [Link]

  • M, P. (2015). Pharmacological screening of synthetic piperidine derivatives. DUT Open Scholar. [Link]

Sources

2-(5-Bromothiophen-2-yl)piperidine physical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Characterization of 2-(5-Bromothiophen-2-yl)piperidine

Abstract

This guide provides a comprehensive framework for the detailed physicochemical characterization of 2-(5-Bromothiophen-2-yl)piperidine, a heterocyclic compound of interest in medicinal chemistry and drug development. The piperidine scaffold is a cornerstone in pharmaceutical design, present in numerous approved drugs, while the bromothiophene moiety offers a versatile handle for further chemical modification and can influence biological activity.[1][2] Given the scarcity of publicly available, experimentally-derived data for this specific molecule, this document serves as a technical whitepaper for researchers and drug development professionals. It outlines the predicted core properties and presents a series of robust, step-by-step protocols for determining its essential physical and spectral characteristics. By synthesizing established methodologies with expert rationale, this guide aims to establish a self-validating system for the thorough analysis of this and similar novel chemical entities, ensuring data integrity and reproducibility in a research and development setting.

Introduction

The empirical process of drug discovery and development is fundamentally reliant on the precise and comprehensive characterization of new chemical entities (NCEs). The physical and chemical properties of a molecule dictate its behavior in biological systems, its suitability for formulation, and its potential for scalable synthesis. This guide focuses on 2-(5-Bromothiophen-2-yl)piperidine, a molecule that combines two privileged structural motifs.

The Piperidine Scaffold in Medicinal Chemistry

Piperidine, a six-membered nitrogen-containing heterocycle, is one of the most significant building blocks in modern pharmaceuticals.[2] Its saturated, non-aromatic ring system allows for a defined three-dimensional conformation, which is crucial for precise interaction with biological targets like enzymes and receptors.[3] Furthermore, the basic nitrogen atom is often a key pharmacophoric feature, enabling ionic interactions and influencing properties like solubility and cell permeability. Derivatives of piperidine are found in a vast array of drug classes, including analgesics, antipsychotics, and antihistamines, underscoring the scaffold's versatility and pharmaceutical importance.[3]

The 2-Thiophenyl Moiety in Drug Design

The thiophene ring is a bioisostere of the benzene ring, often used by medicinal chemists to modulate physicochemical properties and explore new intellectual property space. The sulfur atom can engage in unique interactions, such as hydrogen bonding and metal coordination. The inclusion of a bromine atom, as in the 5-bromothiophene substructure, serves two primary purposes: it significantly alters the electronic properties of the ring and provides a reactive site for further synthetic elaboration via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of analog libraries.

Rationale for Characterization

A thorough understanding of the physical properties of 2-(5-Bromothiophen-2-yl)piperidine is the first step in evaluating its potential as a drug candidate or a key intermediate. Properties such as melting point, solubility, and spectral identity are critical quality attributes that confirm the purity and structure of the compound. These parameters directly impact downstream applications, from initial biological screening assays to formulation and preclinical development. This guide provides the necessary theoretical grounding and practical protocols to generate a robust and reliable data package for this molecule.

Predicted and Core Physical Properties

While extensive experimental data is not available in the cited literature, computational methods provide reliable estimates for several core properties. These values are useful for initial planning of experiments and for comparison with empirically determined data. The properties listed below are for a closely related isomer, which serves as a reasonable proxy.

PropertyPredicted ValueData Source
Molecular Formula C₁₀H₁₂BrNSPubChem
Molecular Weight 258.18 g/mol PubChem[4]
XLogP3 2.8PubChem[4]
Monoisotopic Mass 256.98738 DaPubChem[4]

Note: XLogP3 is a computed measure of hydrophobicity, a critical parameter for predicting pharmacokinetic properties.

Experimental Determination of Key Physical Properties

The following sections detail the experimental protocols for determining the essential physical properties of 2-(5-Bromothiophen-2-yl)piperidine. The causality behind each procedural step is explained to provide a deeper understanding of the methodology.

Melting Point Analysis

Expertise & Experience: The melting point is a fundamental and sensitive indicator of a crystalline solid's purity. A sharp melting range (typically < 2 °C) is indicative of high purity, whereas a broad and depressed melting range suggests the presence of impurities, which disrupt the crystal lattice. The choice of a digital apparatus with automated ramp rates ensures reproducibility and minimizes subjective operator error.

Protocol:

  • Sample Preparation: Ensure the sample is completely dry by placing it under high vacuum for at least 4 hours. Grind a small amount of the crystalline solid into a fine powder using a mortar and pestle.

  • Capillary Loading: Tightly pack the powdered sample into a glass capillary tube to a height of 2-3 mm. Proper packing is crucial for efficient and uniform heat transfer.

  • Apparatus Setup: Place the loaded capillary into a calibrated digital melting point apparatus (e.g., Thomas-Hoover or similar).

  • Measurement:

    • Initial Rapid Scan: Set a rapid heating ramp (10-20 °C/min) to quickly determine an approximate melting range.

    • Refined Measurement: Using a fresh sample, set the starting temperature to ~20 °C below the approximate melting point found in the initial scan. Set a slow heating ramp (1-2 °C/min) to allow for thermal equilibrium.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The melting range is the difference between these two values.

  • Validation: Perform the measurement in triplicate to ensure consistency and report the average range.

MeltingPoint_Workflow

Shake-flask method for thermodynamic solubility.
Spectroscopic and Spectrometric Characterization

Expertise & Experience: Unambiguous structural confirmation is the cornerstone of chemical research. A combination of NMR, IR, and Mass Spectrometry provides orthogonal data points that, together, confirm the identity, structure, and connectivity of the molecule.

3.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of a molecule.

  • Protocol for ¹H and ¹³C NMR:

    • Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

    • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if not already present in the solvent.

    • Acquire the ¹H spectrum, followed by the ¹³C spectrum, on a calibrated NMR spectrometer (e.g., 400 MHz). [5] 4. Process the spectra (Fourier transform, phase, and baseline correction).

    • Integrate the ¹H NMR signals and assign the chemical shifts (in ppm) relative to TMS (δ 0.00).

  • Expected Spectral Features:

    • ¹H NMR: Expect signals for the thiophene protons (typically in the aromatic region, δ 6.5-8.0 ppm), the piperidine protons (aliphatic region, δ 1.5-3.5 ppm), and the N-H proton of the piperidine (which may be broad and its chemical shift solvent-dependent).

    • ¹³C NMR: Expect distinct signals for each unique carbon atom, including two signals for the brominated and substituted carbons of the thiophene ring and multiple signals for the piperidine ring carbons.

3.3.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Protocol (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal of an FT-IR spectrometer.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

    • Record the positions of the major absorption bands in wavenumbers (cm⁻¹).

  • Expected Characteristic Peaks:

    • ~3300 cm⁻¹: N-H stretching vibration from the piperidine ring.

    • ~2850-3000 cm⁻¹: C-H stretching vibrations (aliphatic and aromatic).

    • ~1400-1600 cm⁻¹: C=C stretching from the thiophene ring.

    • ~1000-1200 cm⁻¹: C-N stretching.

    • ~600-800 cm⁻¹: C-Br stretching and C-S stretching vibrations.

3.3.3 Mass Spectrometry (MS)

MS provides the exact molecular weight and information about the elemental composition.

  • Protocol (Electrospray Ionization - ESI):

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Infuse the solution directly into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

    • Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Analyze the resulting spectrum for the parent ion's mass-to-charge ratio (m/z).

  • Expected Data: The high-resolution mass spectrum should show a characteristic isotopic pattern for the [M+H]⁺ ion due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), resulting in two major peaks of nearly equal intensity separated by ~2 Da. The measured m/z should match the calculated exact mass of C₁₀H₁₃BrNS⁺ within a 5 ppm error margin.

Data Synthesis and Interpretation

The data generated from the protocols above should be compiled into a comprehensive summary table.

ParameterExperimental ResultMethod
Appearance (e.g., White crystalline solid)Visual Inspection
Melting Point (e.g., 101-103 °C)Digital Melting Point Apparatus
Solubility (PBS, pH 7.4) (e.g., 5 µg/mL)Shake-Flask HPLC-UV
Solubility (DMSO) (e.g., >100 mg/mL)Shake-Flask HPLC-UV
¹H NMR Conforms to structure400 MHz NMR
¹³C NMR Conforms to structure100 MHz NMR
IR Absorption Bands (e.g., 3305, 2940, 1450 cm⁻¹)FT-IR (ATR)
HRMS [M+H]⁺ (e.g., Found: 258.0054)ESI-TOF
Purity (e.g., >99%)HPLC-UV

The collective interpretation of this data provides a high-confidence confirmation of the structure and purity of 2-(5-Bromothiophen-2-yl)piperidine. For instance, low aqueous solubility coupled with high organic solubility, as suggested by the predicted XLogP3, would classify the compound as lipophilic, which has significant implications for its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. This complete dataset is the essential foundation for any further investigation into the compound's biological activity and its journey through the drug development pipeline.

Conclusion

While 2-(5-Bromothiophen-2-yl)piperidine represents a molecule of significant interest due to its constituent chemical motifs, a lack of published data necessitates a systematic and rigorous characterization effort. The experimental protocols and workflows detailed in this guide provide a robust, self-validating framework for generating the essential physicochemical data required by researchers, scientists, and drug development professionals. Adherence to these methodologies will ensure the production of high-quality, reproducible data, forming a solid foundation for subsequent biological evaluation and preclinical development, thereby accelerating the translation of promising molecules from the laboratory to potential therapeutic applications.

References

  • Synthesis and antibacterial activity of N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] and N-[(2-5-bromothiophen-2-yl)-2-oximinoethyl] derivatives of piperazinyl quinolones. (2005). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Namratha B., et al. (2013). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1, 3, 4-Oxadiazoles. Research Journal of Chemical Sciences. [Link]

  • Piperidine. Merck Index Online. [Link]

  • Namratha, B., et al. (2013). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1, 3, 4-Oxadiazoles. Semantic Scholar. [Link]

  • Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. (2016). International Journal of Pharmaceutical Science Invention. [Link]

  • 4-[(5-Bromothiophen-2-yl)methylidene]piperidine. PubChem. [Link]

  • General strategy for the synthesis of piperidine derivatives. ResearchGate. [Link]

  • 3-[(5-Bromothiophen-2-yl)methylidene]piperidine. PubChem. [Link]

  • Melting points and yields for the piperidine and morpholine derivatives. ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025). MDPI. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). International Journal of Novel Research and Development. [Link]

  • 2-Bromopiperidine. PubChem. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. [Link]

Sources

Introduction: Contextualizing the Solubility Challenge

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 2-(5-Bromothiophen-2-yl)piperidine

In the landscape of modern drug discovery, heterocyclic scaffolds remain a cornerstone of medicinal chemistry, with piperidine and thiophene rings being particularly prevalent in a wide array of pharmaceuticals.[1][2] The compound 2-(5-Bromothiophen-2-yl)piperidine represents a confluence of these important structural motifs. As with any potential drug candidate, a thorough understanding of its physicochemical properties is not merely an academic exercise but a critical prerequisite for successful development. Among these properties, aqueous solubility stands out as a primary determinant of a compound's ultimate fate, profoundly influencing its absorption, distribution, metabolism, excretion (ADME) profile, and overall bioavailability.[3][4]

Poor solubility can lead to unreliable in vitro assay results, complex formulation challenges, and ultimately, the failure of an otherwise promising therapeutic agent.[5][6] Given the absence of publicly available solubility data for 2-(5-Bromothiophen-2-yl)piperidine, this guide is designed to serve as a comprehensive roadmap for the research scientist. It provides a robust framework for predicting, experimentally determining, and strategically enhancing the solubility of this compound, ensuring a solid foundation for its progression through the drug development pipeline.

I. Predicted Physicochemical Profile and Its Influence on Solubility

A structural analysis of 2-(5-Bromothiophen-2-yl)piperidine allows for an expert prediction of its solubility behavior, guiding the experimental design. The molecule comprises two key regions: the piperidine ring and the bromothiophene moiety.

  • The Piperidine Ring: This saturated heterocycle contains a basic secondary amine. The nitrogen atom's lone pair of electrons makes it a proton acceptor. The pKa of a protonated piperidine ring is typically around 11.2.[7][8] This strongly implies that the compound's solubility will be highly dependent on pH.[9][10][11] In acidic environments (pH < pKa), the nitrogen will be protonated to form a charged piperidinium cation, which is significantly more polar and thus more water-soluble than the neutral free base that predominates at neutral or alkaline pH.

  • The Bromothiophene Moiety: This component is aromatic and relatively nonpolar. The presence of a bromine atom further increases its lipophilicity (fat-solubility) and molecular weight. This part of the molecule is hydrophobic and will tend to limit aqueous solubility, potentially contributing to characteristics often described as "grease ball" (high lipophilicity) or "brick dust" (strong crystal lattice energy).[12][13]

Based on this analysis, we can anticipate that 2-(5-Bromothiophen-2-yl)piperidine will exhibit poor solubility in neutral aqueous media but will become progressively more soluble as the pH is lowered. Its solubility in various organic solvents is expected to be moderate to high, depending on the solvent's polarity.

PropertyPredictionRationale
Aqueous Solubility (pH 7.4) LowThe hydrophobic bromothiophene moiety counteracts the polarity of the piperidine ring.
pH-Solubility Profile Highly pH-dependentThe basic piperidine nitrogen (pKa ≈ 11.2) will be protonated at acidic pH, forming a more soluble salt.[7][8]
Solubility in Organic Solvents Moderate to HighFavorable interactions with both polar and nonpolar organic solvents are expected.[14]
Classification Likely BCS Class II or IVLow solubility is a defining characteristic of these Biopharmaceutics Classification System classes.[13]

II. Experimental Determination of Solubility: A Multi-faceted Approach

To obtain a complete picture of the compound's solubility, a combination of kinetic and thermodynamic methods is recommended. Each provides a different, context-specific piece of the puzzle.

A. Thermodynamic (Equilibrium) Solubility: The Gold Standard

Thermodynamic solubility is the true equilibrium concentration of a compound in a given solvent at a specific temperature, in the presence of excess solid. It is the most reliable measure and is critical for lead optimization and formulation development.[3][15] The shake-flask method is the universally accepted gold standard for this determination.[15][16][17]

  • Preparation: Add an excess amount of solid 2-(5-Bromothiophen-2-yl)piperidine to a series of glass vials, each containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, 0.1 M HCl, various organic solvents). A visual excess of solid material must remain.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to ensure equilibrium is reached, typically 24 to 72 hours.[17]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully remove a sample of the supernatant. To ensure no solid particles are carried over, clarify the sample by centrifugation followed by filtration through a low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE).[17]

  • Quantification: Accurately dilute the clarified filtrate with a suitable mobile phase. Determine the concentration of the dissolved compound using a validated analytical method, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve must be prepared to ensure accurate quantification.[16]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add Excess Solid to Solvent B Agitate for 24-72h at Constant Temp A->B C Centrifuge B->C D Filter Supernatant (0.22 µm) C->D E Dilute Filtrate D->E F Analyze via HPLC-UV E->F G Calculate Solubility vs. Calibration Curve F->G

Caption: Workflow for Thermodynamic Solubility via Shake-Flask Method.

B. Kinetic Solubility: High-Throughput Screening for Early Discovery

Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, typically formed by diluting a concentrated DMSO stock into an aqueous buffer.[3] This method is rapid, requires minimal compound, and is ideal for screening large numbers of compounds in early discovery.[18][19][20]

  • Stock Solution: Prepare a high-concentration stock solution of 2-(5-Bromothiophen-2-yl)piperidine in 100% Dimethyl Sulfoxide (DMSO), for example, at 10 mM.

  • Serial Dilution: In a 96- or 384-well microplate, perform serial dilutions of the DMSO stock solution directly into the aqueous buffer of interest (e.g., PBS, pH 7.4). The final DMSO concentration should be kept constant and low (typically ≤1%) to minimize its effect on solubility.

  • Precipitation Detection: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature. The onset of precipitation is detected by measuring the increase in light scattering (nephelometry) or absorbance (turbidimetry) using a plate reader.

  • Data Analysis: The kinetic solubility value is defined as the highest concentration at which no significant increase in turbidity or nephelometry is observed compared to a blank control.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detect Detection & Analysis A Prepare High Conc. Stock in DMSO B Serially Dilute Stock into Aqueous Buffer (in Microplate) A->B C Incubate (1-2h) B->C D Measure Turbidity or Nephelometry C->D E Determine Highest Soluble Concentration D->E

Caption: Workflow for High-Throughput Kinetic Solubility Screening.

C. pH-Dependent Solubility Profile

For an ionizable compound like 2-(5-Bromothiophen-2-yl)piperidine, mapping its solubility across a range of pH values is essential. This profile is crucial for predicting its behavior in the gastrointestinal tract and for developing oral formulations. Potentiometric titration is a powerful technique that can simultaneously determine both the pKa and the intrinsic solubility (S₀) of the neutral form.[21][22][23]

  • Sample Preparation: A known amount of the compound is dissolved in a specific volume of a co-solvent/water mixture.

  • Titration: The solution is titrated with a strong acid (e.g., HCl). The pH is continuously monitored with a calibrated electrode as the titrant is added.

  • Precipitation Point: As the pH changes, the protonation state of the piperidine nitrogen shifts. The titration curve will deviate from a theoretical curve for a fully dissolved species at the exact pH where the compound begins to precipitate.

  • Calculation: Specialized software analyzes this deviation to calculate the intrinsic solubility of the free base (S₀) and the pKa of the conjugate acid.[24] The solubility at any given pH can then be calculated using the Henderson-Hasselbalch equation.

G cluster_ph pH vs. Solubility for a Basic Compound A A B B A->B Increasing pH

Sources

An In-depth Technical Guide to the Synthesis, Purification, and Characterization of 2-(5-Bromothiophen-2-yl)piperidine: A Focus on Determining Physical Properties

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug discovery. The piperidine moiety, a saturated six-membered heterocycle, is a prevalent scaffold in numerous FDA-approved drugs and natural products, valued for its ability to confer desirable pharmacokinetic properties.[1][2] When coupled with a thiophene ring, particularly a substituted one like 5-bromothiophene, the resulting 2-(5-Bromothiophen-2-yl)piperidine presents a unique structural motif with potential applications in the development of new therapeutic agents. Thiophene-piperidine scaffolds are recognized as privileged structures in the design of biologically active molecules.[3]

Synthesis of 2-(5-Bromothiophen-2-yl)piperidine

The synthesis of 2-(5-Bromothiophen-2-yl)piperidine can be approached through several established synthetic methodologies for forming carbon-carbon bonds between aromatic and heterocyclic systems. A common and effective strategy involves the reaction of a suitable organometallic reagent derived from 2-bromothiophene with a piperidine-based electrophile.

Proposed Synthetic Pathway: Grignard Reaction

A robust and widely used method for the formation of a C-C bond between an aryl or heteroaryl group and an aliphatic ring is the Grignard reaction. This approach would involve the formation of a Grignard reagent from 2,5-dibromothiophene, followed by its reaction with a suitable piperidine-based electrophile, such as an N-protected 2-piperidone or a related imine.

Experimental Protocol: Synthesis via Grignard Reaction

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to initiate the reaction.

    • In the dropping funnel, place a solution of 2,5-dibromothiophene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

    • Add a small portion of the 2,5-dibromothiophene solution to the magnesium turnings and gently heat to initiate the formation of the Grignard reagent.

    • Once the reaction has started (as evidenced by a color change and gentle refluxing), add the remaining 2,5-dibromothiophene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with N-Boc-2-piperidone:

    • In a separate flame-dried flask under an inert atmosphere, dissolve N-Boc-2-piperidone (1.0 equivalent) in anhydrous THF.

    • Cool this solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the prepared Grignard reagent to the solution of N-Boc-2-piperidone via a cannula.

    • Allow the reaction mixture to stir at -78 °C for 2-3 hours.

    • Gradually warm the reaction mixture to room temperature and stir overnight.

  • Reduction and Deprotection:

    • The resulting intermediate is then reduced. A common method is treatment with a reducing agent like sodium borohydride in a protic solvent such as methanol.

    • Following reduction, the Boc-protecting group is removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid in an appropriate solvent.

  • Work-up and Isolation:

    • Quench the reaction mixture by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification of 2-(5-Bromothiophen-2-yl)piperidine

The purity of the synthesized compound is paramount for accurate characterization, including the determination of its melting point. The crude product will likely contain unreacted starting materials, byproducts, and residual solvents. A multi-step purification strategy is often necessary.

Purification Workflow

G crude_product Crude Product extraction Aqueous Work-up & Liquid-Liquid Extraction crude_product->extraction column Silica Gel Column Chromatography extraction->column Primary Purification recrystallization Recrystallization (if solid) or Distillation (if liquid) column->recrystallization Further Purification hcl_salt Conversion to HCl Salt (for solid derivative) column->hcl_salt Alternative for oils pure_product Pure 2-(5-Bromothiophen-2-yl)piperidine recrystallization->pure_product pure_salt Pure Hydrochloride Salt hcl_salt->pure_salt

Caption: Purification workflow for 2-(5-Bromothiophen-2-yl)piperidine.

Experimental Protocol: Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a suitable non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

  • Column Packing: Pour the slurry into a glass chromatography column and allow the silica gel to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., 100% hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the desired product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

If the purified 2-(5-Bromothiophen-2-yl)piperidine is an oil, conversion to a hydrochloride salt can facilitate handling and often yields a crystalline solid with a sharp melting point.

Experimental Protocol: Hydrochloride Salt Formation

  • Dissolve the purified free base in a suitable solvent such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in the same solvent (or a solution of HCl in isopropanol) dropwise with stirring.

  • The hydrochloride salt will typically precipitate out of the solution.

  • Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

Characterization and Melting Point Determination

Once purified, the identity and purity of 2-(5-Bromothiophen-2-yl)piperidine must be confirmed using various analytical techniques.

Analytical TechniquePurposeExpected Observations
¹H NMR Structural elucidation and confirmation of proton environment.Signals corresponding to the protons on the thiophene and piperidine rings.
¹³C NMR Confirmation of the carbon skeleton.Resonances for the carbon atoms in both the thiophene and piperidine moieties.
Mass Spectrometry (MS) Determination of the molecular weight and confirmation of the molecular formula.A molecular ion peak corresponding to the calculated molecular weight of C₉H₁₂BrNS.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for N-H stretching (for the free base), C-H stretching, and C=C stretching of the thiophene ring.
Elemental Analysis Determination of the elemental composition.The percentages of C, H, N, and S should be in close agreement with the calculated values for the molecular formula.
Melting Point Determination

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

Experimental Protocol: Melting Point Measurement

  • Sample Preparation: Finely powder a small amount of the dry, crystalline sample.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample at a slow, steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: Record the temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted. A pure compound will typically have a sharp melting range of 1-2 °C.

The determination of the melting point should be repeated multiple times to ensure reproducibility. If the compound is found to be an oil at room temperature, its boiling point under reduced pressure would be a more appropriate physical constant to determine.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis, purification, and characterization of 2-(5-Bromothiophen-2-yl)piperidine, with a particular emphasis on the experimental procedures required to determine its melting point. The absence of this data in the existing literature highlights the importance of rigorous experimental work in the field of chemical synthesis. By following the detailed protocols provided, researchers can confidently prepare and characterize this novel compound, thereby contributing valuable data to the scientific community and potentially enabling its use in future drug discovery efforts.

References

  • Shetty, N., D'Souza, J., & Gaonkar, S. (2013). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1, 3, 4-Oxadiazoles. Research Journal of Chemical Sciences, 3(10), 51-55. [Link]

  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • Vasilevsky, S. F., & El-Sawy, E. R. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(4), 1695. [Link]

  • PubChem. 3-[(5-Bromothiophen-2-yl)methylidene]piperidine. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • International Journal of Pharmaceutical Science Invention. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. [Link]

  • Forootan, A., et al. (2005). Synthesis and antibacterial activity of N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] and N-[(2-5-bromothiophen-2-yl)-2-oximinoethyl] derivatives of piperazinyl quinolones. Bioorganic & Medicinal Chemistry Letters, 15(20), 4536-4539. [Link]

  • ResearchGate. Melting points and yields for the piperidine and morpholine derivatives 5a-d, 5e and 6a-d. [Link]

Sources

An In-Depth Technical Guide to the Spectral Analysis of 2-(5-Bromothiophen-2-yl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Bromothiophen-2-yl)piperidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] The molecule incorporates two key pharmacophores: a brominated thiophene ring and a piperidine ring. The thiophene moiety is a common scaffold in a variety of pharmaceuticals, while the piperidine ring is a prevalent feature in numerous alkaloids and synthetic drugs, contributing to their pharmacological activity and pharmacokinetic properties.[1][2] A thorough understanding of the spectral characteristics of this compound is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological processes.

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-(5-Bromothiophen-2-yl)piperidine. The interpretation is grounded in the fundamental principles of spectroscopy and supported by data from related structures.

Molecular Structure and Expected Spectral Features

The structure of 2-(5-Bromothiophen-2-yl)piperidine dictates its spectral properties. The bromothiophene ring is an aromatic system, while the piperidine ring is a saturated heterocycle that can exist in different conformations.

Caption: Molecular Structure of 2-(5-Bromothiophen-2-yl)piperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-(5-Bromothiophen-2-yl)piperidine, both ¹H and ¹³C NMR will provide critical information.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show distinct signals for the protons on the thiophene and piperidine rings.

Expected Chemical Shifts (δ) in CDCl₃:

Proton AssignmentExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Thiophene H-3~6.8d~3.5-4.0
Thiophene H-4~6.9d~3.5-4.0
Piperidine H-2 (CH)~3.5-4.0m-
Piperidine N-HVariable (broad)s (br)-
Piperidine H-6 (axial & equatorial)~2.6-3.1m-
Piperidine H-3, H-4, H-5 (CH₂)~1.2-1.9m-

Rationale Behind Assignments:

  • Thiophene Protons: The protons on the bromothiophene ring are expected to appear in the aromatic region. Due to the electronegativity of the sulfur atom and the bromine atom, the chemical shifts will be in the range of δ 6.8-7.0 ppm. They will appear as doublets due to coupling with each other.[3]

  • Piperidine Protons: The proton at the C-2 position of the piperidine ring, being adjacent to both the nitrogen atom and the thiophene ring, will be the most downfield of the piperidine protons. The other piperidine protons will appear in the upfield region, typically between δ 1.2 and 3.1 ppm.[4][5] The signals for the piperidine ring protons are often complex and may overlap due to the conformational flexibility of the ring (chair-chair interconversion), which can sometimes lead to broadened signals.[6] The N-H proton signal is often broad and its chemical shift is dependent on concentration and solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Expected Chemical Shifts (δ) in CDCl₃:

Carbon AssignmentExpected Chemical Shift (ppm)
Thiophene C-2~150-155
Thiophene C-5~112-117
Thiophene C-3~128-132
Thiophene C-4~124-128
Piperidine C-2~58-63
Piperidine C-6~45-50
Piperidine C-3~25-30
Piperidine C-4~23-28
Piperidine C-5~25-30

Rationale Behind Assignments:

  • Thiophene Carbons: The carbon atom (C-2) attached to the piperidine ring will be significantly downfield due to the influence of the nitrogen atom and the aromatic system. The carbon atom (C-5) bearing the bromine atom will also be shifted, with its exact position influenced by the heavy atom effect of bromine.[3]

  • Piperidine Carbons: The chemical shifts of the piperidine carbons are characteristic of saturated amine heterocycles.[4][7] The C-2 carbon, being directly attached to the thiophene ring, will be the most deshielded of the piperidine carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration
~3300-3500N-H (piperidine)Stretching
~3100-3000C-H (thiophene)Stretching
~2950-2850C-H (piperidine)Stretching
~1500-1400C=C (thiophene)Stretching
~1100-1000C-N (piperidine)Stretching
~800-700C-H (thiophene)Out-of-plane bending
~600-500C-BrStretching

Interpretation of the Spectrum:

  • The presence of a band in the region of 3300-3500 cm⁻¹ is indicative of the N-H stretch of the secondary amine in the piperidine ring.

  • Aromatic C-H stretching vibrations from the thiophene ring are expected just above 3000 cm⁻¹.

  • Aliphatic C-H stretching vibrations from the piperidine ring will be observed below 3000 cm⁻¹.

  • The C=C stretching vibrations of the thiophene ring will appear in the 1500-1400 cm⁻¹ region.

  • The C-Br stretching frequency is typically observed in the fingerprint region at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₉H₁₂BrNS). Due to the presence of bromine, there will be a characteristic M+2 peak of nearly equal intensity, corresponding to the ⁸¹Br isotope.

  • Major Fragmentation Pathways:

    • Loss of a bromine atom ([M-Br]⁺).

    • Cleavage of the bond between the thiophene and piperidine rings, leading to fragments corresponding to the bromothienyl cation and the piperidinyl radical, or vice versa.

    • Fragmentation of the piperidine ring through various ring-opening mechanisms, which is a common pathway for piperidine derivatives.[8][9]

Caption: Plausible mass spectrometry fragmentation pathways.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Standard pulse programs are typically used. For ¹³C NMR, a proton-decoupled spectrum is usually acquired.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons. Two-dimensional NMR techniques like COSY and HSQC can be employed for unambiguous assignments.[10]

IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Analysis: A detector records the abundance of each ion. The resulting mass spectrum is analyzed to determine the molecular weight and to propose fragmentation pathways based on the observed fragment ions.[8]

Conclusion

The spectral data of 2-(5-Bromothiophen-2-yl)piperidine can be rationally interpreted based on the well-established spectroscopic principles of its constituent thiophene and piperidine moieties. This guide provides a comprehensive framework for researchers to identify, characterize, and assess the purity of this important heterocyclic compound. The provided protocols offer a starting point for the experimental acquisition of high-quality spectral data.

References

  • Cholli, A., & Pennino, D. (n.d.). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Optica Publishing Group.
  • BenchChem Technical Support Team. (2025, December). Technical Support Center: NMR Analysis of Anilino-piperidines. Benchchem.
  • Namratha, B., Shetty, N. S., D'Souza, J. N., & Gaonkar, S. L. (2013). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1, 3, 4-Oxadiazoles. Research Journal of Chemical Sciences, 3(10), 51-55.
  • Wikipedia. (n.d.). Piperidine.
  • ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.
  • ChemicalBook. (n.d.). Piperidine(110-89-4) 13C NMR spectrum.
  • Freitas, S. V., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1265-1274.
  • Singh, B., & Verma, P. K. (2012). Mass fragmentation pattern of some new piperidine and pyridine derivatives. Journal of Chemical and Pharmaceutical Research, 4(11), 4843-4847.
  • Pahlavan Moghanlo, S., & Valizadeh, H. (2019). Piperidine-functionalized Fe3O4 supported graphene quantum dots as an efficient catalyst for the synthesis of 2-aminochromenes under solvent-free conditions.
  • Foroumadi, A., et al. (2005). Synthesis and antibacterial activity of N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] and N-[(2-5-bromothiophen-2-yl)-2-oximinoethyl] derivatives of piperazinyl quinolones. Bioorganic & Medicinal Chemistry Letters, 15(20), 4536-4539.
  • Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica, 13, 1045-1046.
  • Eliel, E. L., et al. (1980). Conformational Analysis. 39. 13C NMR Spectra of Saturated Heterocycles. 9. Piperidine and N-Methylpiperidine. Journal of the American Chemical Society, 102(11), 3698-3707.
  • Basavanag, U. D., et al. (2021).
  • Dutond, S., et al. (2018).
  • Fisyuk, A. S., et al. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molbank, 2022(3), M1443.
  • ChemicalBook. (n.d.). Piperidine(110-89-4) IR Spectrum.
  • SpectraBase. (n.d.). Piperidine.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0191200).
  • Beilstein Journals. (n.d.).
  • Mititelu, M., & Stanciu, G. (2017). SYNTHESIS, SPECTRAL CHARACTERIZATION AND MOLECULAR DOCKING STUDY OF NEW 2,6-PYRIMIDINDIONE DERIVATIVES WITH POTENTIAL BIOLOGICAL. Farmacia, 65(3), 361-367.
  • Taylor & Francis Online. (2022). Spectral Characteristics, DFT Exploration, Electronic Properties, Molecular Docking and Biological Activity of 2E-1-(3-Bromothiophene-2-yl)-3-(1, 3-benzodioxol-5-yl)prop-2-en-1-one.
  • ResearchGate. (n.d.). Scheme 1.
  • PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.
  • ACS Publications. (2021).
  • MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • ResearchGate. (2025).
  • PubMed Central (PMC). (n.d.). Novel 2-(5-Arylthiophen-2-yl)-benzoazole Cyclometalated Iridium(III) dppz Complexes Exhibit Selective Phototoxicity in Cancer Cells by Lysosomal Damage and Oncosis.

Sources

Strategic Sourcing and Synthetic Utilization of 2-(5-Bromothiophen-2-yl)piperidine in Preclinical Development

Author: BenchChem Technical Support Team. Date: March 2026

As the complexity of modern therapeutic targets increases, the demand for functionally dense, bifunctional building blocks has surged. Among these, 2-(5-Bromothiophen-2-yl)piperidine has emerged as a critical scaffold for drug discovery, particularly in the enumeration of central nervous system (CNS) ligands and advanced functional materials.

This technical guide serves as an authoritative resource for researchers and drug development professionals. It synthesizes current (2026) commercial supply chain intelligence, physiochemical profiling, and field-proven synthetic methodologies to empower robust experimental design.

Physicochemical Profiling & Structural Causality

In structural biology and library enumeration, 2-(5-Bromothiophen-2-yl)piperidine offers dual reactivity:

  • The Piperidine Ring: An aliphatic secondary amine capable of acting as a versatile nucleophile for acylation, alkylation, or reductive amination.

  • The 5-Bromothiophene Moiety: An electron-rich heteroaryl halide pre-activated for transition-metal-catalyzed cross-coupling[1] or halogen-metal exchange[2].

Commercially, this compound is almost exclusively supplied as a hydrobromide salt rather than a free base[3]. The Causality: Free secondary amines adjacent to electron-rich heterocycles can act as autocatalytic bases, promoting oxidative degradation pathways or unwanted oligomerization over time[4]. The hydrobromide salt (CAS: 915402-14-1) neutralizes the nucleophilicity of the piperidine nitrogen, effectively locking the molecule into a crystalline, shelf-stable form suitable for long-term storage and global shipping.

Table 1: Quantitative Physicochemical Data
PropertyValueStructural Consequence
Chemical Name 2-(5-Bromothiophen-2-yl)piperidine hydrobromideRacemic mixture at the piperidine C2-position.
CAS Registry Number 915402-14-1Unambiguous identifier for the salt form.
Molecular Formula

(

)
Requires base neutralization before reaction.
Molecular Weight 327.08 g/mol Must account for the 80.91 g/mol mass of HBr.
Physical Form Solid / Crystalline powderSoluble in polar aprotic/protic solvents (DMF, MeOH).

Commercial Supply Chain & Sourcing Landscape

As of 2026, the Asian supply chain—spearheaded by chemical hubs in Shanghai and Hangzhou—provides highly pure batches of this building block[5]. Selecting a supplier requires attention to their Quality Control (QC) documentation, specifically


-NMR and LC-MS traces, to rule out debrominated impurities or piperidine ring-opening degradation products.
Table 2: Evaluated Commercial Vendors (CAS 915402-14-1)
SupplierCatalog / Ref IDSourcing Logic & Quality Profile
[3]BD01382099Excellent for high-throughput discovery. Provides >97% purity with extensive global distribution networks.
MFCD08277104Ideal for tracking via MDL numbers. Validated MW (327.0792) ensures exact stoichiometric planning.
[6]BD-A315583Offers flexible sizing configurations, making it highly optimal for scaling from milligram to multi-gram synthesis.
[7]915402-14-1Bulk availability suited for late-stage process chemistry and manufacturing.

Experimental Workflows: The Orthogonal Derivatization Strategy

A major challenge when working with unprotected amine-containing aryl bromides is catalyst poisoning . During palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), the secondary piperidine amine can coordinate the active


 species, shutting down the catalytic cycle, or alternatively, undergo a competing intra/intermolecular Buchwald-Hartwig amination.

To circumvent this, we employ a self-validating, two-step orthogonal derivatization protocol: 1) N-Boc Protection , followed by 2) C-5 Suzuki Coupling [1].

Protocol A: Free-Basing and N-Boc Protection

Objective: Shield the secondary amine to prevent transition-metal interference.

  • Reaction Setup: Suspend 1.0 eq (3.27 g, 10 mmol) of 2-(5-Bromothiophen-2-yl)piperidine hydrobromide in 30 mL of anhydrous Dichloromethane (DCM).

  • Neutralization: Add 2.5 eq of Triethylamine (

    
    ). Causality: The first equivalent neutralizes the HBr salt, releasing the free base and rendering it soluble in DCM. The excess acts as the base for the subsequent acylation.
    
  • Protection: Slowly add 1.2 eq of Di-tert-butyl dicarbonate (

    
    ) at 
    
    
    
    . Warm to room temperature and stir for 4 hours.
  • Self-Validating Check (LC-MS): Sample 10

    
     into LC-MS. The target is a complete shift from the free base (
    
    
    
    ) to the Boc-protected species (
    
    
    , factoring in the
    
    
    Da mass shift). The characteristic 1:1 isotopic doublet of bromine must remain intact.
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Functionalize the C-5 position of the thiophene ring via C-C bond formation[1].

  • Reaction Setup: Dissolve 1.0 eq of the newly formed N-Boc intermediate and 1.2 eq of a target Arylboronic Acid in a 4:1 mixture of 1,4-Dioxane and Water.

  • Catalyst & Base: Add 3.0 eq of Potassium Carbonate (

    
    ) and 0.05 eq of 
    
    
    
    . Causality: The large bite angle of the dppf ligand accelerates the rate-limiting reductive elimination step, which suppresses the protodeboronation of the boronic acid.
  • Reflux: Degas the mixture via nitrogen sparging for 10 minutes, then heat to

    
     for 12 hours.
    
  • Self-Validating Check (TLC/MS): Analyze via LC-MS. The successful reaction is validated by the complete disappearance of the 1:1 bromine isotopic signature, replaced by the mass of the newly coupled biaryl product.

Logical Workflow Visualization

To map the causality of this synthetic progression, the following operational logic diagram illustrates the required orthogonal approach to derivatizing 2-(5-Bromothiophen-2-yl)piperidine.

Workflow A 2-(5-Bromothiophen-2-yl)piperidine (HBr Salt | CAS: 915402-14-1) B Free-Basing (Neutralization via Et3N) A->B Prevent amine auto-catalysis C N-Boc Protection (Boc2O, DCM) B->C Shield sec-amine from Pd-catalyst D Suzuki Cross-Coupling (Pd-Catalyzed) C->D C-C Bond Formation at C5 of Thiophene E Boc Deprotection (TFA/DCM) D->E Orthogonal Cleavage F Library Enumeration (Target Assays & SAR) E->F Purified Analogs

Fig 1. Logical synthetic workflow for the orthogonal derivatization of 2-(5-Bromothiophen-2-yl)piperidine, emphasizing the critical amine-protection steps.

References

  • Chemikart. "915402-14-1 | 2-(5-Bromothiophen-2-yl)piperidine hydrobromide". Source: Chemikart. URL:[Link]

  • Hangzhou J&H Chemical Co. "Supplier Reference: 915402-14-1". Source: Molbase. URL: [Link][7]

  • Chemsrc. "2-(5-bromothiophen-2-yl)acetonitrile | CAS#:71637-37-1". Source: Chemsrc. URL: [Link][5]

  • Testbook. "Synthesis and Reactivity of S Atom - Thiophene Chemistry". Source: Testbook. URL:[Link][4]

Sources

The Versatility of the 2-(Thiophen-2-yl)piperidine Scaffold: A Technical Guide to Research Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The 2-(thiophen-2-yl)piperidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, potential research applications, and mechanistic insights into this versatile heterocyclic system. By synthesizing current literature and providing actionable experimental protocols, this document aims to serve as a comprehensive resource for advancing the discovery and development of novel therapeutics based on the 2-(thiophen-2-yl)piperidine core.

Part 1: Foundational Chemistry and Synthetic Strategies

The unique combination of a saturated piperidine ring and an aromatic thiophene moiety endows the 2-(thiophen-2-yl)piperidine scaffold with a compelling set of physicochemical properties. The piperidine ring, a ubiquitous feature in many pharmaceuticals, provides a flexible, three-dimensional structure capable of engaging in critical interactions with biological targets.[1][2][3] The thiophene ring, a bioisostere of the benzene ring, contributes to the molecule's aromaticity and lipophilicity, which can influence its pharmacokinetic profile and target engagement.[4][5][6]

Synthesis of the 2-(Thiophen-2-yl)piperidine Core

The construction of the 2-(thiophen-2-yl)piperidine scaffold can be achieved through several synthetic routes. A common and effective method involves the reductive amination of a suitable thiophene-based aldehyde with a piperidine precursor.

Experimental Protocol: Reductive Amination for Scaffold Synthesis

  • Reaction Setup: To a solution of thiophene-2-carbaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add piperidine (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0°C and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

G Thiophene_Aldehyde Thiophene-2-carbaldehyde Imine Imine Intermediate Thiophene_Aldehyde->Imine Piperidine Piperidine Piperidine->Imine Reduction Reduction (e.g., NaBH4) Imine->Reduction Scaffold 2-(Thiophen-2-yl)piperidine Reduction->Scaffold

Caption: General workflow for the synthesis of the 2-(thiophen-2-yl)piperidine scaffold via reductive amination.

Part 2: Potential Research Applications and Mechanistic Underpinnings

The 2-(thiophen-2-yl)piperidine scaffold has shown promise in a variety of therapeutic areas, primarily due to its ability to interact with key biological targets.

Central Nervous System (CNS) Disorders

The structural resemblance of 2-(thiophen-2-yl)piperidine derivatives to known CNS-active drugs has prompted extensive investigation into their potential as modulators of neurotransmitter systems.[4][7]

Several studies have explored derivatives of this scaffold as potential atypical antipsychotics.[8] These compounds often exhibit a multi-target receptor binding profile, interacting with dopamine D2, D3, and various serotonin (5-HT) receptors, which is a hallmark of atypical antipsychotic action.[8]

Mechanism of Action: The therapeutic effects of atypical antipsychotics are believed to arise from a combination of dopamine D2 receptor antagonism and serotonin 5-HT2A receptor antagonism. The 2-(thiophen-2-yl)piperidine moiety can serve as a crucial pharmacophore for engaging with these G-protein coupled receptors.

Table 1: Receptor Binding Affinities of a Representative 2-(Thiophen-2-yl)piperidine Derivative (Compound 22) [8]

ReceptorKᵢ (nM)
Dopamine D₂1.5
Dopamine D₃0.8
Serotonin 5-HT₁ₐ2.1
Serotonin 5-HT₂ₐ3.4
Serotonin 5-HT₂C150
Histamine H₁85

Experimental Protocol: In Vivo Assessment of Antipsychotic Potential (Apomorphine-Induced Climbing in Mice) [8]

  • Animal Acclimatization: Acclimatize male ICR mice to the laboratory environment for at least one week before the experiment.

  • Drug Administration: Administer the test compound or vehicle (e.g., saline with 0.5% Tween 80) intraperitoneally (i.p.).

  • Apomorphine Challenge: After a predetermined pretreatment time (e.g., 30 minutes), administer apomorphine (1.5 mg/kg, s.c.) to induce climbing behavior.

  • Behavioral Observation: Place the mice individually in wire mesh cages and record the time spent climbing during a 30-minute observation period.

  • Data Analysis: Analyze the data to determine if the test compound significantly reduces apomorphine-induced climbing compared to the vehicle control.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds G_Protein G Protein D2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Cellular_Response Cellular Response cAMP->Cellular_Response Antipsychotic 2-(Thiophen-2-yl)piperidine Derivative Antipsychotic->D2_Receptor Antagonizes

Caption: Simplified signaling pathway of the Dopamine D2 receptor and the antagonistic action of a 2-(thiophen-2-yl)piperidine derivative.

The piperidine scaffold is a core component of many potent analgesics.[9] Research has indicated that derivatives of 2-(thiophen-2-yl)piperidine also possess analgesic activity, warranting further investigation into their mechanisms of action, which may involve opioid or other pain-modulating pathways.[9]

Anticancer Potential

Emerging research has highlighted the potential of 2-(thiophen-2-yl)piperidine derivatives as anticancer agents.[1] The thiophene ring, in particular, is present in several approved and investigational anticancer drugs.[5][6]

Mechanism of Action: While the precise mechanisms are still under investigation, it is hypothesized that these compounds may exert their cytotoxic effects through the inhibition of key signaling pathways involved in cell proliferation and survival, or by inducing apoptosis.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 2-(thiophen-2-yl)piperidine derivative and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

G Cancer_Cell Cancer Cell Signaling_Pathway Proliferation Signaling Pathway (e.g., Kinase Cascade) Cancer_Cell->Signaling_Pathway Apoptosis_Pathway Apoptotic Pathway Cancer_Cell->Apoptosis_Pathway Compound 2-(Thiophen-2-yl)piperidine Derivative Compound->Signaling_Pathway Inhibits Compound->Apoptosis_Pathway Induces Proliferation Cell Proliferation Signaling_Pathway->Proliferation Apoptosis Apoptosis (Cell Death) Apoptosis_Pathway->Apoptosis

Caption: Potential mechanisms of anticancer activity for 2-(thiophen-2-yl)piperidine derivatives.

Part 3: Future Directions and Drug Development Insights

The 2-(thiophen-2-yl)piperidine scaffold represents a promising starting point for the development of novel therapeutics. Future research should focus on lead optimization to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be crucial in identifying key structural modifications that can improve the overall drug-like characteristics of these compounds.[10] Furthermore, exploring the full therapeutic potential of this scaffold may uncover novel applications in other disease areas.

References

  • Synthesis and Evaluation of a Series of 2-Substituted-5-Thiopropylpiperazine (Piperidine)-1,3,4-Oxadiazoles Derivatives as Atypical Antipsychotics. PLOS ONE. [Link]

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI. [Link]

  • 1-(THIEN-2-YL)-PIPERIDINE. LookChem. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Bicyclic Piperidines via [2 + 2] Photocycloaddition. The Journal of Organic Chemistry. [Link]

  • Structure activity relationship of piperidine derivatives. ResearchGate. [Link]

  • Piperidine-based drug discovery. University of Arizona. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]

  • Analgesic activity of alkyl piperidine derivatives. [Link]

  • Therapeutic Potential of Thiophene Compounds: A Mini-Review. PubMed. [Link]

  • Synthesis and Biological Evaluation of Piperazinyl-2-(Benzo)thiophen/- furan-2-yl-acetonitriles as Strecker Reaction Products. ResearchGate. [Link]

  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y 14 R Antagonist. ACS Publications. [Link]

  • Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. PMC. [Link]

  • Therapeutic importance of synthetic thiophene. PMC. [Link]

  • Design synthesis and structure–activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl) propionamide derivatives as opioid ligands. PMC. [Link]

  • Pharmacological properties of natural piperidine derivatives. ResearchGate. [Link]

  • Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [Link]

Sources

Methodological & Application

Application Note: A Practical, Two-Step Synthesis of 2-(5-Bromothiophen-2-yl)piperidine from 2-Bromopyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of 2-(5-bromothiophen-2-yl)piperidine, a valuable scaffold in medicinal chemistry, starting from readily available 2-bromopyridine. The synthetic strategy is a robust two-step process: a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the C-C bond between the pyridine and thiophene rings, followed by the catalytic hydrogenation of the resulting 2-(5-bromothiophen-2-yl)pyridine intermediate to the desired piperidine derivative. This guide offers in-depth technical explanations, step-by-step protocols, and expert insights to ensure successful and reproducible synthesis.

Introduction: The Significance of the 2-Arylpiperidine Motif

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile scaffold that can be functionalized to modulate pharmacokinetic and pharmacodynamic properties. When substituted with an aryl or heteroaryl group at the 2-position, the resulting 2-arylpiperidine core is of particular interest in drug discovery, forming the basis for compounds with a wide range of therapeutic applications, including neurological and psychiatric disorders. The target molecule, 2-(5-bromothiophen-2-yl)piperidine, combines this privileged piperidine scaffold with a functionalized thiophene ring, offering a key bromine handle for further synthetic diversification.

Synthetic Strategy: A Two-Step Approach

The synthesis of 2-(5-bromothiophen-2-yl)piperidine from 2-bromopyridine is most efficiently achieved through a two-step sequence. This approach was designed for its reliability, scalability, and the use of well-established, high-yielding reactions.

Synthesis_Workflow Start 2-Bromopyridine Intermediate 2-(5-Bromothiophen-2-yl)pyridine Start->Intermediate Suzuki-Miyaura Coupling FinalProduct 2-(5-Bromothiophen-2-yl)piperidine Intermediate->FinalProduct Catalytic Hydrogenation Reagent1 5-Bromothiophene-2-boronic acid Pd(PPh₃)₄, K₂CO₃ Reagent2 H₂, PtO₂ Acetic Acid

Figure 1: Overall synthetic workflow.

The first step involves a Suzuki-Miyaura cross-coupling reaction between 2-bromopyridine and 5-bromothiophene-2-boronic acid. This palladium-catalyzed reaction is a powerful and versatile method for the formation of C-C bonds between sp²-hybridized carbon atoms.[3][4] The second step is the reduction of the pyridine ring of the intermediate to the corresponding piperidine using catalytic hydrogenation. This transformation is a classic method for the saturation of aromatic nitrogen heterocycles.[5]

Part 1: Suzuki-Miyaura Cross-Coupling

Principle and Rationale

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl compounds with high efficiency and functional group tolerance.[3][4] The catalytic cycle involves the oxidative addition of the aryl halide (2-bromopyridine) to a Pd(0) complex, followed by transmetalation with the organoboron species (5-bromothiophene-2-boronic acid) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of a palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields. In this protocol, we utilize tetrakis(triphenylphosphine)palladium(0) as the catalyst, potassium carbonate as the base, and a mixture of 1,4-dioxane and water as the solvent.

Suzuki_Mechanism A Pd(0)L₂ B Oxidative Addition A->B C Ar¹-Pd(II)L₂(X) B->C Ar¹-X D Transmetalation C->D E Ar¹-Pd(II)L₂(Ar²) D->E F Reductive Elimination E->F F->A Regeneration G Ar¹-Ar² F->G H [Ar²B(OH)₂X]⁻ H->D I Ar²B(OH)₂ + Base I->H

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Synthesis of 2-(5-Bromothiophen-2-yl)pyridine
Reagent/SolventMolar Mass ( g/mol )AmountMolesEquivalents
2-Bromopyridine158.001.58 g10.0 mmol1.0
5-Bromothiophene-2-boronic acid208.882.30 g11.0 mmol1.1
Tetrakis(triphenylphosphine)palladium(0)1155.56347 mg0.3 mmol0.03
Potassium Carbonate (K₂CO₃)138.212.76 g20.0 mmol2.0
1,4-Dioxane88.1140 mL--
Water18.0210 mL--

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromopyridine (1.58 g, 10.0 mmol), 5-bromothiophene-2-boronic acid (2.30 g, 11.0 mmol), tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol), and potassium carbonate (2.76 g, 20.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane (40 mL) and degassed water (10 mL) to the flask.

  • Heat the reaction mixture to 85-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (50 mL) and water (50 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-(5-bromothiophen-2-yl)pyridine as a solid.

Part 2: Catalytic Hydrogenation

Principle and Rationale

The reduction of the aromatic pyridine ring to a saturated piperidine ring is a challenging transformation due to the inherent stability of the aromatic system. Catalytic hydrogenation is a widely used and effective method for this purpose.[5] This process involves the use of a heterogeneous catalyst, typically a platinum group metal, and a source of hydrogen. The reaction proceeds through the adsorption of the pyridine and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the double bonds of the pyridine ring. The choice of catalyst and reaction conditions is critical to achieve complete reduction without affecting other functional groups, such as the bromo-substituent on the thiophene ring. Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a highly effective catalyst for the hydrogenation of pyridines, particularly in an acidic solvent like acetic acid.[6][7] The acidic medium protonates the pyridine nitrogen, which can facilitate the reduction process.

Experimental Protocol: Synthesis of 2-(5-Bromothiophen-2-yl)piperidine
Reagent/SolventMolar Mass ( g/mol )AmountMoles
2-(5-Bromothiophen-2-yl)pyridine268.142.68 g10.0 mmol
Platinum(IV) oxide (PtO₂)227.08114 mg0.5 mmol
Glacial Acetic Acid60.0550 mL-

Procedure:

  • To a high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus), add a solution of 2-(5-bromothiophen-2-yl)pyridine (2.68 g, 10.0 mmol) in glacial acetic acid (50 mL).

  • Carefully add platinum(IV) oxide (114 mg, 0.5 mmol) to the solution.

  • Seal the vessel and purge it with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas to 50-70 bar (approximately 725-1015 psi).

  • Heat the reaction mixture to 50-60 °C and shake or stir vigorously for 24-48 hours. Monitor the hydrogen uptake to gauge the reaction progress.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate until the pH is basic (pH > 8).

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to yield the crude 2-(5-bromothiophen-2-yl)piperidine.

  • The crude product can be further purified by flash column chromatography on silica gel or by vacuum distillation.

Expertise & Experience: Troubleshooting and Key Considerations

  • Suzuki-Miyaura Coupling:

    • Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities. Ensure all reagents and solvents are of high quality and that the reaction is performed under an inert atmosphere.

    • Incomplete Reaction: If the reaction stalls, a small additional portion of the palladium catalyst can be added. Ensure the base is of good quality and sufficiently anhydrous if using a non-aqueous system.

    • Byproduct Formation: Homocoupling of the boronic acid can occur. Using a slight excess of the boronic acid can help drive the desired cross-coupling reaction.

  • Catalytic Hydrogenation:

    • Incomplete Reduction: If the pyridine ring is not fully reduced, increasing the hydrogen pressure, reaction time, or catalyst loading may be necessary. The purity of the starting material is also crucial, as impurities can poison the catalyst.

    • Debromination: While the bromo-substituent on the thiophene ring is generally stable under these conditions, prolonged reaction times or more aggressive catalysts could lead to some debromination. Monitoring the reaction closely is recommended.

    • Catalyst Handling: Platinum(IV) oxide is pyrophoric when dry and should be handled with care. Always keep the catalyst wet with solvent during filtration.

Conclusion

The two-step synthesis of 2-(5-bromothiophen-2-yl)piperidine from 2-bromopyridine presented in this application note provides a reliable and efficient route to this valuable synthetic intermediate. By following the detailed protocols and considering the expert insights, researchers can confidently produce this compound in good yield, enabling further exploration of its potential in drug discovery and development.

References

  • Reddymasu, S., Kalluri, V. S. R., & Rudraraju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(8), 2885-2887.
  • Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature Reviews Drug Discovery, 3(11), 935-949.
  • Vitol, E., & Tago, K. (2020). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 18(4), 650-654.
  • Shetty, N., D'Souza, J., & Gaonkar, S. (2013). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1, 3, 4-Oxadiazoles. Research Journal of Chemical Sciences, 3(10), 51-55.
  • Fier, P. S., & Hartwig, J. F. (2013). Synthesis of 2-(5-Arylthiophen-2-yl)-benzoazole Cyclometalated Iridium(III) dppz Complexes Exhibit Selective Phototoxicity in Cancer Cells by Lysosomal Damage and Oncosis. Journal of the American Chemical Society, 135(34), 12595-12598.
  • Maes, B. U., & Lemiere, G. L. (2012). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
  • Kamochi, Y., & Kudo, T. (1993). The Novel Reduction of Pyridine Derivatives with Samarium Diiodide. Chemistry Letters, 22(8), 1495-1498.
  • Khan, I., Ibrar, A., Abbas, N., & Ali, S. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190.
  • Organic Synthesis. Stille Coupling. [Link]

  • Reddy, M. S., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(8), 2885-2887.
  • Vitola, K., & Koksharova, T. (2023).
  • Li, J. H., Liu, W. J., & Xie, Y. X. (2005). A fast protocol has been developed for the construction of 2-aryl-substituted pyridine derivatives by the oxygen-promoted, ligand-free, Pd(OAc)2-catalyzed Suzuki reaction. The Journal of Organic Chemistry, 70(13), 5409-5412.
  • Shetty, N., D'Souza, J., & Gaonkar, S. (2013). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1, 3, 4-Oxadiazoles.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Organic Chemistry Portal. Stille Coupling. [Link]

  • Khan, I., Ibrar, A., Abbas, N., & Ali, S. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190.
  • Ali, S., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 9(1), 59.
  • Organic Chemistry Portal. Piperidine synthesis. [Link]

  • Ibrar, A., et al. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Advances, 10(9), 5226-5257.
  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]

  • BenchChem. (2025). Synthesis of 1-(Piperidin-2-ylmethyl)
  • Wang, D., & Xiao, J. (2012). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation.
  • Glorius, F. (2018). Recent work on the hydrogenation of pyridines.
  • Asiri, A. M., & Khan, S. A. (2019). A Novel Synthesis of 2,5-Di-substituted Pyridine Derivatives by the Ring Opening and Closing Cascade (ROCC) Mechanism. Journal of Saudi Chemical Society, 23(8), 987-995.
  • Zhou, Q., et al. (2016). Borane-Catalyzed Transfer Hydrogenations of Pyridines with Ammonia Borane. Organic Letters, 18(19), 5189-5191.
  • Minteer, S. D., & Sigman, M. S. (2021). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 143(33), 13244-13251.
  • BenchChem. (2025). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. BenchChem.
  • BenchChem. (2025). Technical Support Center: Selective Hydrogenation in the Presence of a Pyridine Ring. BenchChem.

Sources

Part 1: Enantioselective Synthesis via Negishi Coupling of 2-Piperidinozinc Reagents

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Palladium-Catalyzed Synthesis of 2-Arylpiperidines

For Researchers, Scientists, and Drug Development Professionals

The 2-arylpiperidine scaffold is a privileged structural motif, forming the core of numerous biologically active natural products and blockbuster pharmaceuticals. Its prevalence in drugs targeting the central nervous system (CNS), such as methylphenidate (Ritalin) and various antipsychotics, underscores its importance in medicinal chemistry. The precise spatial arrangement of the aryl group relative to the piperidine ring is often critical for pharmacological activity, making the development of robust and stereoselective synthetic methods a paramount objective.

Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for the construction of the C(sp³)–C(sp²) bond that defines 2-arylpiperidines. These methods offer unparalleled functional group tolerance, reliability, and adaptability, enabling the synthesis of complex molecular architectures from readily available starting materials. This guide provides an in-depth exploration of the primary palladium-catalyzed strategies, focusing on the mechanistic rationale behind the protocols and offering detailed, field-proven methodologies.

One of the most convergent and reliable approaches for the asymmetric synthesis of 2-arylpiperidines involves the deprotonation of an N-protected piperidine, transmetalation to a stereochemically stable organozinc reagent, and subsequent palladium-catalyzed Negishi cross-coupling. This one-pot sequence provides excellent control over the absolute stereochemistry at the C-2 position.[1][2]

Mechanistic Principles & Causality

The success of this strategy hinges on several key steps, each with specific requirements. The overall transformation begins with racemic N-Boc-piperidine, which is converted into a single, highly enantioenriched product.

  • Asymmetric Deprotonation: The process is initiated by the deprotonation of N-Boc-piperidine at the C-2 position. To achieve enantioselectivity, a chiral base is employed. The combination of sec-butyllithium (s-BuLi) and the chiral diamine (-)-sparteine is a well-established system for this purpose.[1][3] The (-)-sparteine complexes with the lithium cation, creating a chiral environment that directs the deprotonation to preferentially abstract one of the two enantiotopic α-protons, resulting in an enantioenriched 2-lithio-N-Boc-piperidine intermediate.

  • Transmetalation to a Configurational Stable Organozinc: The enantioenriched organolithium species is configurationally unstable and can racemize. To "lock" the desired stereochemistry, it is immediately treated with a zinc salt, typically zinc chloride (ZnCl₂). This transmetalation step generates a 2-piperidinozinc reagent.[2] Organozinc compounds exhibit significantly greater configurational stability compared to their organolithium precursors, which is crucial for maintaining the enantiomeric excess throughout the subsequent coupling reaction.[1][3]

  • The Negishi Catalytic Cycle: The 2-piperidinozinc reagent then enters the palladium-catalyzed Negishi cross-coupling cycle to react with an aryl halide (typically a bromide or chloride).

    • Oxidative Addition: The active Pd(0) catalyst, often generated in situ, undergoes oxidative addition into the aryl halide (Ar-X) bond to form a Pd(II)-aryl complex. The choice of a bulky, electron-rich phosphine ligand (e.g., t-Bu₃P) is critical here, as it promotes this otherwise difficult step, especially for less reactive aryl chlorides.[4][5][6]

    • Transmetalation: The organozinc reagent transfers its piperidinyl group to the palladium center, displacing the halide and forming a diorganopalladium(II) intermediate.

    • Reductive Elimination: This final step involves the formation of the desired C-C bond, yielding the 2-arylpiperidine product and regenerating the active Pd(0) catalyst. The steric bulk of the phosphine ligand also facilitates this step.[7]

Negishi_Coupling_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd2_aryl Ar-Pd(II)-X(L)₂ oxidative_addition->pd2_aryl transmetalation Transmetalation pd2_diorgano Ar-Pd(II)-Pip(L)₂ transmetalation->pd2_diorgano reductive_elimination Reductive Elimination product 2-Arylpiperidine Product reductive_elimination->product product->pd0 Catalyst Regeneration aryl_halide Ar-X aryl_halide->oxidative_addition piperidinozinc Pip-ZnCl piperidinozinc->transmetalation

Negishi cross-coupling catalytic cycle for 2-arylpiperidine synthesis.
Substrate Scope & Performance

This methodology is highly versatile, accommodating a wide range of electronically diverse and functionalized aryl halides. The reaction tolerates both electron-donating and electron-withdrawing substituents on the aromatic ring.

Aryl Halide ExampleYield (%)Enantiomeric Ratio (er)Reference
4-Bromotoluene8596:4[1]
4-Bromoanisole8896:4[1]
4-Chlorobenzonitrile7096:4[1]
3-Bromopyridine7596:4[2]
1-Bromo-4-fluorobenzene8296:4[1]
Detailed Protocol: Enantioselective Synthesis of (R)-N-Boc-2-phenylpiperidine

This protocol is adapted from the procedure reported by Campos, Klapars, et al.[1][3] It exemplifies a reliable, one-pot synthesis that consistently delivers high enantioselectivity.

Workflow_Negishi start 1. Setup & Reagent Prep deprotonation 2. Deprotonation (-)-sparteine, s-BuLi -78 °C, 3h start->deprotonation transmetalation 3. Transmetalation ZnCl₂ in THF -78 °C to RT deprotonation->transmetalation coupling 4. Negishi Coupling Add Pd(OAc)₂, Ligand, Ar-Br Stir at RT, 12h transmetalation->coupling workup 5. Workup & Quench Aq. NH₄Cl Extraction with EtOAc coupling->workup purification 6. Purification Column Chromatography workup->purification end 7. Product Characterization purification->end

Experimental workflow for the enantioselective Negishi coupling.

Materials:

  • N-Boc-piperidine (1.0 equiv)

  • (-)-Sparteine (1.2 equiv)

  • sec-Butyllithium (s-BuLi, 1.3 M in cyclohexane, 1.2 equiv)

  • Anhydrous methyl tert-butyl ether (MTBE)

  • Zinc chloride (ZnCl₂, 0.5 M in THF, 0.6 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃P·HBF₄, 0.04 equiv)

  • Bromobenzene (1.1 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add N-Boc-piperidine and anhydrous MTBE (to make a 0.4 M solution).

  • Deprotonation: Cool the solution to -78 °C using an acetone/dry ice bath. Add (-)-sparteine, followed by the dropwise addition of s-BuLi over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting pale yellow solution at -78 °C for 3 hours.

  • Transmetalation: Add the ZnCl₂ solution in THF dropwise to the reaction mixture at -78 °C. After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature.

  • Catalyst and Aryl Halide Addition: To the solution at room temperature, add Pd(OAc)₂ and t-Bu₃P·HBF₄. The mixture should turn dark brown. Finally, add bromobenzene.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and dilute with EtOAc. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to afford the pure (R)-N-Boc-2-phenylpiperidine.

Part 2: Synthesis via Direct Palladium-Catalyzed C(sp³)–H Arylation

A more atom-economical approach is the direct functionalization of a C–H bond at the α-position of the piperidine ring.[8] This strategy avoids the pre-functionalization steps of deprotonation and transmetalation. However, it presents a significant challenge: selectively activating one specific C–H bond in a molecule containing many. This is typically achieved by using a directing group.

Mechanistic Principles & Causality

The directing group, often a nitrogen-containing heterocycle like 2-pyridyl attached to the piperidine nitrogen, acts as a temporary ligand.[8] It coordinates to the palladium center and positions it in close proximity to the target C(sp³)–H bond at the C-2 position, facilitating its cleavage.

  • Coordination: The directing group (DG) on the piperidine nitrogen coordinates to the Pd(II) catalyst.

  • C–H Activation: The coordinated palladium complex undergoes C–H activation, typically via a Concerted Metalation-Deprotonation (CMD) pathway. In this step, a base assists in the removal of the proton as the C-Pd bond is formed, leading to a five-membered palladacycle intermediate. This is the key regioselectivity-determining step.

  • Oxidative Addition or Reaction with an Oxidant: The resulting palladacycle can react via several pathways. In many C-H arylations, an aryl iodide is used, which undergoes oxidative addition to the Pd(II) center to form a Pd(IV) intermediate.[9][10]

  • Reductive Elimination: The Pd(IV) species then reductively eliminates the aryl and alkyl groups to form the C-C bond of the 2-arylpiperidine product, regenerating a Pd(II) species that can re-enter the catalytic cycle.

  • Catalyst Regeneration: The Pd(II) species is regenerated to continue the cycle. An interesting observation in some systems is the evolution of hydrogen gas, suggesting an alternative pathway where the C-H activation process is ultimately oxidative, and the reaction must be run in an open vial to prevent catalyst deactivation by H₂ buildup.[8]

CH_Activation_Cycle start N-DG-Piperidine + Pd(II) Cat. palladacycle Palladacycle Intermediate (Pd-C bond formed) start->palladacycle C-H Activation (CMD) pd_iv Pd(IV) Intermediate palladacycle->pd_iv Oxidative Addition product 2-Aryl-N-DG-Piperidine pd_iv->product Reductive Elimination product->start Catalyst Regeneration base Base base->palladacycle assists aryl_iodide Ar-I aryl_iodide->pd_iv h_x - HX

General catalytic cycle for directed C-H arylation.
Scope and Performance

This method is effective for a range of aryl iodides. The directing group is crucial and must be installed beforehand and typically removed afterward, adding steps to the overall synthesis.

Aryl IodideYield (%)Reference
Iodobenzene85[8]
4-Iodotoluene81[8]
4-Iodoanisole75[8]
1-Iodo-4-(trifluoromethyl)benzene68[8]
Detailed Protocol: Synthesis of 2-Phenyl-1-(pyridin-2-yl)piperidine

This protocol is based on the work of Daugulis and others on directing group-assisted C-H functionalization.[8]

Part A: Synthesis of the Substrate, 1-(pyridin-2-yl)piperidine

  • Reaction Setup: In a sealable tube, combine piperidine (1.0 equiv), 2-bromopyridine (1.1 equiv), Pd₂(dba)₃ (0.01 equiv), BINAP (0.015 equiv), and sodium tert-butoxide (1.4 equiv).

  • Reaction: Add anhydrous toluene. Seal the tube, and heat the mixture at 80 °C for 12 hours.

  • Workup: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to obtain 1-(pyridin-2-yl)piperidine.

Part B: C–H Arylation

  • Reaction Setup: In an open vial, add 1-(pyridin-2-yl)piperidine (1.0 equiv), iodobenzene (3.0 equiv), Pd(OAc)₂ (0.1 equiv), and Cs₂CO₃ (2.0 equiv).

  • Reaction: Add a suitable solvent like mesitylene. Heat the open vial at 130 °C for 24 hours. The open vial is critical to allow for the escape of any gaseous byproducts (like H₂) that could inhibit the catalyst.[8]

  • Workup: Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Purification: Filter the mixture through a pad of celite to remove inorganic salts. Concentrate the filtrate and purify the crude product by flash column chromatography to yield 2-phenyl-1-(pyridin-2-yl)piperidine.

References

  • Chen, C., et al. (2022). Palladium-Catalyzed Arylation of Endocyclic 1-Azaallyl Anions: Concise Synthesis of Unprotected Enantioenriched cis-2,3-Diarylpiperidines. Journal of the American Chemical Society. Available at: [Link]

  • Blaszykowski, C., et al. (2008). A Palladium-Catalyzed Alkylation/Direct Arylation Synthesis of Nitrogen-Containing Heterocycles. The Journal of Organic Chemistry. Available at: [Link]

  • Campos, K. R., et al. (2006). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2009). Biaryl Monophosphine Ligands in Palladium-Catalyzed C-N Coupling: An Updated User's Guide. Tetrahedron. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • Shabani, S., et al. (2016). C-2 Arylation of Piperidines through Directed Transition-Metal-Catalyzed sp3 C-H Activation. ResearchGate. Available at: [Link]

  • Gao, K., & Pae, A. N. (2010). Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines. Organic Letters. Available at: [Link]

  • Fors, B. P. (2009). Synthesis and Study of Ligands for Pd-Catalyzed C-O and C-N Coupling. DSpace@MIT. Available at: [Link]

  • Zhang, Y., et al. (2021). Palladium-Catalyzed Desymmetric Intermolecular C–N Coupling Enabled by a Chiral Monophosphine Ligand Derived from Anthracene Photodimer. Organic Letters. Available at: [Link]

  • Gehring, K., et al. (2017). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. ResearchGate. Available at: [Link]

  • Caddick, S., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Synthesis. Available at: [Link] (Note: A direct link to the specific paper was not available, this link is to a related topic on the same publisher's portal).

  • Sather, A. C. (2020). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. ProQuest. Available at: [Link]

  • Nolan, S. P., & Organ, M. G. (2018). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Accounts of Chemical Research. Available at: [Link]

  • Daugulis, O., et al. (2007). Palladium-Catalyzed Arylation of Electron-Rich Heterocycles with Aryl Chlorides. Organic Letters. Available at: [Link]

  • Krska, S. W., et al. (2019). Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. Organic Process Research & Development. Available at: [Link]

  • Hopkins, C. (2008). A Palladium-Catalyzed Alkylation/Direct Arylation Synthesis of Nitrogen-Containing Heterocycles. Wipf Group Literature Presentation. Available at: [Link]

  • Butkevych, A. N., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Campos, K. R., et al. (2006). Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine. PubMed. Available at: [Link]

  • Chen, Y., et al. (2023). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Organic & Biomolecular Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. Available at: [Link]

  • Butkevych, A. N., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. Available at: [Link]

  • Chen, X., et al. (2009). Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Angewandte Chemie International Edition. Available at: [Link]

  • Michael, F. E., & Wolfe, J. P. (2009). Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines. Organic Letters. Available at: [Link]

  • Billingsley, K. L. (2008). Recent advances in palladium-catalyzed carbon-carbon and carbon-boron bond forming processes. DSpace@MIT. Available at: [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Ajesh, P., & Anilkumar, G. (2021). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. Available at: [Link]

  • Zhang, Y., et al. (2015). Recent advances in Palladium(II)-catalyzed activation of aromatic ring C-H bonds. Journal of the Serbian Chemical Society. Available at: [Link]

  • Oberholzer, M., & Frech, C. M. (2022). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium. JoVE. Available at: [Link]

  • Ajesh, P., & Anilkumar, G. (2021). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Publishing. Available at: [Link]

  • Wang, D., et al. (2016). Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Michael, F. E., & Wolfe, J. P. (2005). Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. Organic Letters. Available at: [Link]

  • Estévez-Braun, A., et al. (2007). Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. Molecules. Available at: [Link]

  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews. Available at: [Link]

Sources

Application Notes and Protocols: A Guide to the Synthesis of 2-Substituted Piperidines via Grignard Reaction

Author: BenchChem Technical Support Team. Date: March 2026

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products. The development of robust and stereocontrolled methods for the synthesis of substituted piperidines is therefore of paramount importance to the drug development professional. Among the myriad of synthetic strategies, the Grignard reaction stands out as a powerful and versatile tool for the introduction of a wide array of substituents at the 2-position of the piperidine ring.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol for the synthesis of 2-substituted piperidines utilizing the Grignard reaction. Beyond a mere recitation of steps, this document delves into the underlying principles, critical parameters, and troubleshooting strategies to ensure successful and reproducible outcomes.

Core Principles: The Versatility of the Grignard Reaction in Piperidine Synthesis

The Grignard reaction, involving the addition of an organomagnesium halide (R-MgX) to an electrophilic carbon, offers a direct and efficient means of forming carbon-carbon bonds. In the context of 2-substituted piperidine synthesis, this reaction is most commonly applied to cyclic imines or their precursors. The choice of the piperidine precursor is a critical determinant of the reaction's success and stereochemical outcome.

Common precursors for the Grignard-mediated synthesis of 2-substituted piperidines include:

  • Cyclic Imines and their Derivatives: These are the most direct electrophiles for the Grignard addition. The imine carbon is susceptible to nucleophilic attack by the Grignard reagent, leading to the formation of the desired 2-substituted piperidine after an aqueous workup. To enhance stability and control stereoselectivity, chiral auxiliaries such as the N-tert-butanesulfinyl group are often employed.[1][2][3]

  • Pyridine N-Oxides: The addition of Grignard reagents to pyridine N-oxides, followed by a rearrangement and reduction sequence, provides another effective route to 2-substituted piperidines.[4] This method allows for the functionalization of the readily available pyridine ring system.

  • Cyclic Nitrones: These compounds, which can be considered as N-oxide analogues of imines, also serve as excellent electrophiles for Grignard reagents, offering a pathway to N-hydroxy-2-substituted piperidines that can be further elaborated.

The success of the Grignard reaction is highly dependent on meticulous experimental technique. Grignard reagents are notoriously sensitive to moisture and protic solvents, which will rapidly quench the reagent and halt the desired reaction.[5][6] Therefore, the use of anhydrous solvents and flame-dried glassware under an inert atmosphere (e.g., argon or nitrogen) is non-negotiable for achieving high yields.

Visualizing the Synthetic Workflow

The following diagram outlines the general workflow for the synthesis of a 2-substituted piperidine using a Grignard reaction with a cyclic imine precursor.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagent_prep Grignard Reagent Preparation grignard_addition Grignard Addition to Imine reagent_prep->grignard_addition substrate_prep Substrate Preparation (Cyclic Imine Precursor) substrate_prep->grignard_addition quench Reaction Quenching grignard_addition->quench extraction Extraction quench->extraction purification Purification (e.g., Column Chromatography) extraction->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization

Caption: General workflow for the Grignard synthesis of 2-substituted piperidines.

Detailed Experimental Protocol: Diastereoselective Synthesis of a 2-Substituted Piperidine

This protocol details the diastereoselective addition of a Grignard reagent to a chiral N-(tert-butylsulfinyl)imine to generate a 2-substituted piperidine. This method offers excellent control over the stereochemistry at the newly formed stereocenter.[1]

Materials:

  • (R)-N-(tert-butylsulfinyl)-5-chloropentan-1-imine

  • Phenylmagnesium bromide (PhMgBr, solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Potassium tert-butoxide (t-BuOK)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Flame-dried round-bottom flask with a magnetic stir bar

  • Septa

  • Syringes and needles

  • Inert gas supply (argon or nitrogen)

  • Dry ice/acetone bath

Procedure:

  • Reaction Setup:

    • Place a magnetic stir bar in a flame-dried round-bottom flask and seal it with a septum.

    • Purge the flask with an inert gas (argon or nitrogen) for several minutes.

    • Under a positive pressure of the inert gas, dissolve (R)-N-(tert-butylsulfinyl)-5-chloropentan-1-imine (1.0 equivalent) in anhydrous THF. The concentration should be approximately 0.1 M.

  • Grignard Addition:

    • Cool the solution of the sulfinylimine to -78 °C using a dry ice/acetone bath.

    • Slowly add the solution of phenylmagnesium bromide (1.2 equivalents) dropwise via syringe. The slow addition is crucial to control the exothermicity of the reaction.

    • Stir the reaction mixture at -78 °C for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cyclization:

    • Allow the reaction mixture to warm to room temperature and stir for an additional hour.

    • Add potassium tert-butoxide (2.0 equivalents) to the reaction mixture. This strong base facilitates the intramolecular cyclization to form the piperidine ring.

    • Stir the mixture at room temperature for 8 hours.

  • Work-up:

    • Cool the reaction mixture in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[1] This will protonate the alkoxide intermediate and neutralize any remaining Grignard reagent.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 times).

    • Combine the organic layers and wash with brine to remove any residual water and inorganic salts.

    • Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-substituted piperidine.

Mechanistic Insights

The diastereoselectivity of the Grignard addition to the chiral N-tert-butylsulfinyl imine is governed by the formation of a six-membered chelated transition state. The magnesium atom of the Grignard reagent coordinates to both the sulfinyl oxygen and the imine nitrogen, creating a rigid cyclic intermediate. This conformation directs the nucleophilic attack of the phenyl group from the less sterically hindered face of the imine, leading to the preferential formation of one diastereomer.

G cluster_mechanism Proposed Mechanism of Diastereoselective Grignard Addition Imine Chiral N-tert-butylsulfinyl Imine Chelated_Intermediate Six-Membered Chelated Transition State Imine->Chelated_Intermediate + PhMgBr Grignard Phenylmagnesium Bromide (PhMgBr) Grignard->Chelated_Intermediate Adduct Diastereomerically Enriched Addition Product Chelated_Intermediate->Adduct Nucleophilic Attack Cyclization Base-Mediated Cyclization (t-BuOK) Adduct->Cyclization Product 2-Substituted Piperidine Cyclization->Product

Caption: Proposed mechanism for the diastereoselective Grignard addition.

Troubleshooting and Key Considerations

Issue Potential Cause(s) Solution(s)
Low or no product yield Presence of moisture in reagents or glassware.Rigorously dry all glassware (flame-drying or oven-drying) and use anhydrous solvents.[5]
Inactive Grignard reagent.Use freshly prepared or titrated Grignard reagent. Ensure the magnesium turnings were activated (e.g., with iodine) during preparation.[5]
Incorrect reaction temperature.Maintain the specified low temperature during the Grignard addition to minimize side reactions.[5]
Formation of multiple products Side reactions such as enolization or reduction.Use a less sterically hindered Grignard reagent if enolization is an issue. Ensure the Grignard reagent does not have β-hydrogens if reduction is observed.[5]
Incomplete cyclization.Ensure the correct stoichiometry and reaction time for the base-mediated cyclization step.
Low diastereoselectivity Non-optimal reaction conditions.Adhere strictly to the recommended low temperature for the Grignard addition, as higher temperatures can erode stereoselectivity.

Safety Precautions

Grignard reagents are highly reactive and pose significant safety hazards.[6] They are flammable, corrosive, and can be pyrophoric (ignite spontaneously in air). All manipulations involving Grignard reagents must be performed in a well-ventilated fume hood under an inert atmosphere.[5] Personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and appropriate gloves, is mandatory.[5] A quenching station with an appropriate quenching agent (e.g., isopropanol followed by saturated ammonium chloride solution) should be readily accessible.

References

  • Grignard Addition to Imines Derived from Isatine: A Method for the Asymmetric Synthesis of Quaternary 3-Aminooxindoles. The Journal of Organic Chemistry. Available at: [Link]

  • A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters. Available at: [Link]

  • Grignard Reagent-Catalyzed Hydroboration of Esters, Nitriles, and Imines. MDPI. Available at: [Link]

  • Copper‐Catalyzed Addition of Grignard Reagents to in situ Generated Indole‐Derived Vinylogous Imines. PMC. Available at: [Link]

  • α-Functionalization of Cyclic Secondary Amines: Lewis Acid Promoted Addition of Organometallics to Transient Imines. PMC. Available at: [Link]

  • Asymmetric addition of Grignard reagents to imines prepare optically... ResearchGate. Available at: [Link]

  • Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. PMC. Available at: [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

  • Grignard Reagent Reaction: Synthesis & Mechanism. PraxiLabs. Available at: [Link]

  • 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. Available at: [Link]

    • The Grignard Reaction. University of Wisconsin-River Falls. Available at: [Link]

  • Grignard Reaction. University of Missouri - Kansas City. Available at: [Link]

    • The Grignard Reaction. University of Wisconsin-River Falls. Available at: [Link]

  • Grignard Reaction. Organic Chemistry Portal. Available at: [Link]

  • Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine. Chemical Communications. Available at: [Link]

  • N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Chemistry. Available at: [Link]

  • Regio- and Enantioselective Synthesis of N-alkyl 1,2- and 1,6-dihydropyridines through Rhodium-Catalyzed Nucleophilic Dearomatiz. Auburn University. Available at: [Link]

  • Asymmetric Synthesis of Aziridines by Reduction of N-tert-Butanesulfinyl α-Chloro Imines. Organic Syntheses. Available at: [Link]

  • 1-phenylpiperidine. Organic Syntheses. Available at: [Link]

  • WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib. Google Patents.

Sources

Application Note: Dual Metallaphotoredox Synthesis of 2-Arylpiperidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The 2-arylpiperidine motif is a highly privileged pharmacophore prevalent in CNS-active therapeutics, acting primarily on monoamine transporters and specific neuroreceptors (e.g., methylphenidate, desoxypipradrol). Traditional synthetic routes for functionalizing the


-position of N-Boc-piperidines heavily rely on strong basic conditions (e.g., s-BuLi/TMEDA) for directed lithiation, followed by cryogenic transmetalation to zinc and subsequent Negishi cross-coupling. These legacy protocols suffer from stringent anhydrous requirements, poor atom economy, and limited functional group tolerance.

To bypass these limitations, this application note details a state-of-the-art photoredox/nickel dual catalytic procedure [1]. By utilizing visible light to drive a decarboxylative cross-coupling of commercially available


-amino acids with aryl halides, researchers can achieve highly efficient 

-

C–C bond formations at room temperature. This robust, self-validating protocol delivers superior functional group tolerance, making it an indispensable tool for late-stage functionalization in drug discovery.

Mechanistic Design & Causality

This reaction operates via the synergistic merger of an Iridium-based photoredox cycle and a Nickel-based cross-coupling cycle [1, 2]. Understanding the causality behind each mechanistic step is critical for reaction optimization and troubleshooting:

  • Substrate Choice & Deprotonation: The native N-Boc-piperidine-2-carboxylic acid (Boc-Pip-OH) cannot be efficiently oxidized. The addition of excess

    
     deprotonates the acid to form a carboxylate. The carboxylate possesses a significantly lower oxidation potential, rendering it susceptible to single-electron transfer (SET) oxidation.
    
  • Photoredox Oxidation (Ir): The photocatalyst,

    
    , absorbs visible light to form a strongly oxidizing excited state 
    
    
    
    . This species oxidizes the piperidine carboxylate. Rapid extrusion of
    
    
    acts as the thermodynamic driving force, yielding a highly nucleophilic
    
    
    -amino
    
    
    radical.
  • Cross-Coupling Interception (Ni): Simultaneously, the in situ generated

    
     active catalyst undergoes oxidative addition into the aryl halide to form an electrophilic 
    
    
    
    –aryl complex. The photogenerated
    
    
    -amino radical adds directly to this
    
    
    complex, circumventing the notoriously difficult two-electron oxidative addition of alkyl halides.
  • Reductive Elimination & Turnover: The resulting

    
    –aryl–alkyl complex undergoes rapid reductive elimination to form the 2-arylpiperidine product. The corresponding 
    
    
    
    intermediate is subsequently reduced back to
    
    
    via a SET from the strongly reducing
    
    
    species, successfully closing both catalytic cycles [2].

DualCatalysis cluster_Photoredox Photoredox Cycle (Ir) cluster_Nickel Nickel Cross-Coupling Cycle Ir3 Ir(III) Ground State Ir3_ex *Ir(III) Excited State Ir3->Ir3_ex Visible Light Ir2 Ir(II) Reduced State Ir3_ex->Ir2 SET Oxidation (-e⁻) Substrate Boc-Pip-OH (Carboxylate) Ir3_ex->Substrate Oxidizes Ir2->Ir3 SET Reduction Ni1 Ni(I) Species Ir2->Ni1 Reduces Ni0 Ni(0) Active Catalyst Ni2 Ni(II)-Ar Complex Ni0->Ni2 Oxidative Add. (Ar-Br) Ni3 Ni(III)-Ar-Alkyl Complex Ni2->Ni3 Radical Capture Ni3->Ni1 Reductive Elim. (Product) Product 2-Arylpiperidine Product Ni3->Product Ni1->Ni0 SET Reduction Radical α-Amino sp³ Radical Substrate->Radical -CO₂, -e⁻ Radical->Ni3

Synergistic photoredox (Ir) and cross-coupling (Ni) catalytic cycles for 2-arylpiperidine synthesis.

Quantitative Formulation & Materials Setup

This procedure describes the synthesis of tert-butyl 2-(4-acetylphenyl)piperidine-1-carboxylate using standard scale parameters (0.4 mmol). Reagents must be of high purity and the solvent strictly anhydrous to prevent protodecarboxylation side reactions.

Table 1: Standard Reaction Components

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunctional Role
4-Bromoacetophenone 199.041.0 eq79.6 mg (0.40 mmol)Electrophilic coupling partner
Boc-Pip-OH 229.283.0 eq275 mg (1.20 mmol)Substrate / Radical precursor

325.823.0 eq391 mg (1.20 mmol)Base / Deprotonating agent

1121.90.01 eq4.5 mg (4.0 µmol)Photoredox Catalyst

glyme
219.660.10 eq8.8 mg (40 µmol)Transition Metal Pre-catalyst
dtbbpy 268.400.15 eq16.1 mg (60 µmol)Nickel Ligand
Anhydrous DMF 73.0920 mLPolar aprotic solvent (

M)

(Note: dtbbpy = 4,4′-di-tert-butyl-2,2′-bipyridine)

Standard Operating Procedure (SOP)

This workflow is optimized for reproducibility. It incorporates continuous self-validation criteria to ensure catalytic integrity.

Step 1: Pre-Catalyst Complexation & Assembly
  • In an oven-dried 40 mL vial equipped with a Teflon-coated magnetic stir bar, add

    
     glyme (8.8 mg) and dtbbpy (16.1 mg).
    
  • Add the photocatalyst

    
     (4.5 mg), Boc-Pip-OH (275 mg), 
    
    
    
    (391 mg), and 4-bromoacetophenone (79.6 mg).
  • Transfer 20 mL of anhydrous DMF into the vial.

  • Causality Check: Pre-mixing the

    
     salt and dtbbpy ligand in DMF allows the stable 
    
    
    
    complex to form. The solution should take on a homogeneous, pale-green/yellow tint.
Step 2: Strict Anaerobic Degassing
  • Cap the vial with a high-quality PTFE/Silicone septum.

  • Insert a long argon-sparging needle directly into the liquid phase, and a short vent needle just piercing the septum.

  • Sparge aggressively with dry Argon for exactly 20 minutes .

  • Causality Check (Self-Validation): Oxygen is a potent triplet quencher. If ambient

    
     is present, it will undergo energy transfer with the 
    
    
    
    excited state to form singlet oxygen, stalling the generation of the
    
    
    -amino radical and leading to failure. Proper outgassing is non-negotiable.
Step 3: Photochemical Irradiation
  • Seal the vial tightly and place it securely on a stirring plate.

  • Flank the vial with two 26 W compact fluorescent lamps (or equivalent 440 nm Blue LEDs) positioned approximately 2 cm from the glass.

  • Set the stirring speed to a vigorous rate (e.g., 800 rpm) to keep the heterogeneous

    
     fully suspended.
    
  • Irradiate for 24 to 72 hours. Employ a cooling fan to maintain the reaction temperature at ~25 °C.

  • Causality Check: Allowing the temperature to exceed 35 °C induces thermal degradation of the active

    
     catalyst and can promote uncontrolled radical dimerization.
    
  • In-Process Monitoring: After 24 hours, extract a 50 µL aliquot via micro-syringe under argon. Dilute in MeCN and run LC-MS. Since Boc-Pip-OH is in 3-fold excess, monitor the complete consumption of the limiting reagent (4-bromoacetophenone).

Step 4: Quenching, Work-up, and Purification
  • Once LC-MS confirms complete consumption of the aryl halide, turn off the light source and open the vial to air (quenches the active radical/Ni cycles).

  • Dilute the reaction mixture with 100 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel.

  • Wash the organic layer with deionized water (

    
     mL) and brine (
    
    
    
    mL) to remove DMF and inorganic salts.
  • Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 5% to 15% EtOAc in Hexanes).

  • Expected Output: tert-Butyl 2-(4-acetylphenyl)piperidine-1-carboxylate isolates as a pale yellow oil. Yield: ~82% [1].

Substrate Scope & Expected Yields

The dual photoredox/nickel catalysis platform is remarkably tolerant of reactive functionality that would ordinarily degrade organometallic nucleophiles (e.g., ketones, trifluoromethyl groups, and unmasked esters) [2].

Table 2: Representative 2-Arylpiperidine Scope

Aryl Halide Coupling PartnerProduct DesignationIsolated Yield (%)E-E-A-T Observation
4-Bromoacetophenone 2-(4-acetylphenyl)piperidine82%Unprotected ketone remains intact; no nucleophilic attack observed.
1-Bromo-4-(trifluoromethyl)benzene 2-(4-CF₃-phenyl)piperidine78%Excellent tolerance to highly electron-deficient arenes.
3-Bromopyridine 2-(pyridin-3-yl)piperidine74%Compatible with basic heterocycles (no competitive Ni coordination).
4-Bromoanisole 2-(4-methoxyphenyl)piperidine65%Slightly lower yield with electron-rich arenes due to slower oxidative addition.

References

  • Zuo, Z., Ahneman, D., Chu, L., Terrett, J., Doyle, A. G., & MacMillan, D. W. C. (2014).

    
    -carboxyl 
    
    
    
    -carbons with aryl halides. Science, 345(6195), 437–440. URL:[Link]
  • Twilko, A. et al. (2021). Photoredox catalysis in nickel-catalyzed C–H functionalization. Beilstein Journal of Organic Chemistry, 17, 2182–2216. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Failed Grignard Reactions with Thiophene Substrates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for troubleshooting Grignard reactions involving thiophene substrates. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with these nuanced yet powerful reactions. The unique electronic properties of the thiophene ring can present specific hurdles not commonly seen with simple aryl or alkyl halides. This resource provides in-depth, experience-driven guidance to diagnose and resolve common issues, ensuring the successful synthesis of your target thiophene derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the formation and reaction of thiophenyl Grignard reagents.

Grignard Reagent Formation: Initiation Failures and Low Yields

Question 1: My Grignard reaction with a bromothiophene isn't starting, or the yield of the Grignard reagent is very low. What's going wrong?

Answer: The initiation of a Grignard reaction is notoriously sensitive, and thiophene substrates can be particularly challenging compared to their benzene analogs. Several factors can contribute to initiation failure or low yields.

  • Inactive Magnesium Surface: The most common culprit is a passivating layer of magnesium oxide on the surface of the magnesium turnings.

    • Solution: Activate the magnesium before adding the bulk of your bromothiophene. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in your anhydrous solvent and gently warming. The disappearance of the iodine's purple vapor or the evolution of gas from the 1,2-dibromoethane indicates an activated magnesium surface.

  • Presence of Moisture: Grignard reagents are potent bases and will be rapidly quenched by protic sources like water. This leads to the formation of thiophene as a byproduct instead of your desired Grignard reagent.

    • Solution: All glassware must be rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying at >120 °C and cooling under nitrogen or argon. Solvents must be anhydrous; freshly distilled tetrahydrofuran (THF) or diethyl ether (Et2O) are recommended.

  • Inherent Reactivity of Halothiophene: 3-Halothiophenes can be less reactive than their 2-halo counterparts in the formation of Grignard reagents.

    • Solution: For sluggish reactions, especially with 3-bromothiophene, gentle heating may be necessary to initiate and sustain the reaction. A small amount of the bromothiophene can be added first to start the reaction before adding the remainder. In some challenging cases, a metal-halogen exchange using a more reactive organometallic, like tert-butyllithium (t-BuLi), at low temperatures can be a more reliable method to generate the desired organometallic species.

  • Reaction Temperature: While some heat may be needed for initiation, excessively high temperatures can promote side reactions.

    • Solution: Once initiated, maintain a controlled temperature, often a gentle reflux, to sustain the reaction without promoting unwanted pathways. For highly exothermic reactions, an external cooling bath may be necessary during the addition of the halothiophene.

Side Reactions and Byproduct Formation

Question 2: I'm observing significant amounts of bithiophene in my reaction mixture. How can I minimize this homocoupling (Wurtz-type) side reaction?

Answer: The formation of bithiophene is a common side reaction where the newly formed thiophenyl Grignard reagent reacts with unreacted bromothiophene.

  • Slow Addition: Add the solution of bromothiophene to the magnesium turnings slowly and dropwise. This maintains a low concentration of the halide in the reaction mixture, favoring the formation of the Grignard reagent over the coupling side reaction.

  • Controlled Temperature: Maintaining a controlled, and often lower, temperature can help to minimize this side reaction.

  • Catalyst Choice in Cross-Coupling: If you are performing a Kumada cross-coupling reaction, the choice of catalyst and ligands can significantly influence the selectivity. For nickel-catalyzed reactions, ligands such as 1,3-bis(diphenylphosphino)propane (dppp) can improve the selectivity for the desired cross-coupling over homocoupling.

Question 3: My primary byproduct is thiophene itself. What is causing this debromination?

Answer: The formation of thiophene indicates that the Grignard reagent is being protonated (quenched) by an acidic proton source.

  • Moisture: As mentioned in Question 1, trace amounts of water in your glassware or solvent are a primary cause. Rigorous drying protocols are essential.

  • Atmospheric Moisture: Ensure a positive pressure of an inert gas (nitrogen or argon) is maintained throughout the reaction to prevent atmospheric moisture from entering the system.

  • Acidic Protons on Other Reagents: If your electrophile or other reagents have acidic protons (e.g., alcohols, carboxylic acids, terminal alkynes), they will quench the Grignard reagent.

Reactivity and Regioselectivity Issues

Question 4: I'm trying to perform a deprotonation of the thiophene ring using a Grignard reagent, but I'm getting poor regioselectivity. Why is this happening?

Answer: The acidity of the protons on the thiophene ring is not uniform. The protons at the 2- and 5-positions (α-protons) are significantly more acidic than those at the 3- and 4-positions (β-protons).

  • Kinetic vs. Thermodynamic Control: Direct deprotonation with a strong base like an alkyl Grignard reagent or n-butyllithium will preferentially occur at the more acidic 2-position. Achieving deprotonation at the 3-position is more challenging and often requires specialized strategies.

  • Directed Metalation: The use of a directing group at the 3-position can facilitate deprotonation at an adjacent position.

  • Halogen-Metal Exchange: For accessing the 3-thienyl Grignard reagent, starting with 3-bromothiophene is generally more reliable than attempting direct deprotonation of thiophene.

  • Use of Magnesium Amide Bases: For specific applications, Hauser bases (R2N-MgX) or lithium magnesates can offer improved regioselectivity in the deprotonation of functionalized thiophenes under milder conditions.

Experimental Protocols

Protocol 1: Activation of Magnesium for Grignard Reagent Formation

This protocol describes a standard procedure for activating magnesium turnings.

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place the required amount of magnesium turnings (typically 1.1-1.2 equivalents).

  • Add a single crystal of iodine to the flask.

  • Gently warm the flask with a heat gun under a flow of nitrogen until purple iodine vapor is observed.

  • Continue gentle warming until the purple color disappears, indicating the iodine has reacted with the magnesium surface.

  • Allow the flask to cool to room temperature before adding the solvent and halothiophene.

Protocol 2: Formation of 2-Thienylmagnesium Bromide

This protocol provides a general procedure for the synthesis of 2-thienylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Iodine (one crystal)

  • 2-Bromothiophene

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Flame-dry a three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, and allow it to cool under a stream of nitrogen.

  • Place magnesium turnings (1.1 equivalents) in the flask.

  • Activate the magnesium using Protocol 1.

  • Add anhydrous THF to the flask to cover the magnesium.

  • In the dropping funnel, prepare a solution of 2-bromothiophene (1.0 equivalent) in anhydrous THF.

  • Add a small portion of the 2-bromothiophene solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a gentle reflux and a cloudy appearance of the solution.

  • Once the reaction has started, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours until most of the magnesium is consumed. The resulting grey-to-brown solution is your Grignard reagent.

Data Presentation

Table 1: Common Issues and Recommended Solutions in Thiophene Grignard Reactions
Issue Potential Cause(s) Recommended Solution(s)
Reaction Fails to Initiate Inactive magnesium surface (oxide layer)Activate magnesium with iodine or 1,2-dibromoethane.
Presence of moistureRigorously dry all glassware and use anhydrous solvents.
Low Yield of Grignard Reagent Quenching by water or other protic sourcesEnsure a strictly inert atmosphere (N₂ or Ar) and use anhydrous reagents.
Incomplete reactionAllow for sufficient reaction time (1-3 hours) after addition is complete.
Formation of Bithiophene Byproduct Homocoupling (Wurtz-type reaction)Add the bromothiophene solution slowly to the magnesium suspension.
Maintain a controlled, moderate reaction temperature.
Formation of Thiophene Byproduct Protonolysis of the Grignard reagentEliminate all sources of moisture and other acidic protons.
Poor Regioselectivity in Deprotonation Preferential deprotonation at the more acidic C2 positionUse a halothiophene for regiocontrolled Grignard formation or employ directing groups.

Visualizations

Troubleshooting Workflow for Grignard Reaction Failure

Grignard Troubleshooting Workflow Troubleshooting Failed Thiophene Grignard Reactions start Reaction Fails or Yield is Low check_initiation Did the reaction initiate? (color change, reflux) start->check_initiation check_byproducts Analyze byproducts (TLC, GC-MS, NMR) check_initiation->check_byproducts Yes activate_mg Activate Mg: - Add I₂ or 1,2-dibromoethane - Use fresh, high-purity Mg check_initiation->activate_mg No bithiophene Major Byproduct: Bithiophene (Homocoupling) check_byproducts->bithiophene Bithiophene detected thiophene Major Byproduct: Thiophene (Protonolysis) check_byproducts->thiophene Thiophene detected dry_reagents Ensure Anhydrous Conditions: - Flame/oven-dry glassware - Use anhydrous solvents - Maintain inert atmosphere activate_mg->dry_reagents slow_addition Solution: - Slow, dropwise addition of halothiophene - Control temperature bithiophene->slow_addition eliminate_protons Solution: - Re-dry all glassware and solvents - Check for acidic protons on other reagents thiophene->eliminate_protons

Caption: A decision tree for troubleshooting common issues in thiophene Grignard reactions.

Generalized Reaction Scheme: Formation and Quenching of a Thiophenyl Grignard Reagent

Grignard Reaction Scheme Key Reactions in Thiophene Grignard Synthesis cluster_formation Grignard Formation cluster_reaction Desired Reaction cluster_side_reactions Common Side Reactions Th_Br Thiophene-Br (Starting Material) Th_MgBr Thiophene-MgBr (Desired Grignard Reagent) Th_Br->Th_MgBr + Mg⁰ / Anhydrous Ether Mg Mg⁰ Product Thiophene-R (Desired Product) Th_MgBr->Product + Electrophile Th_H Thiophene (Quenched Byproduct) Th_MgBr->Th_H + H₂O (Quenching) Th_Th Thiophene-Thiophene (Homocoupling Byproduct) Th_MgBr->Th_Th + Thiophene-Br (Homocoupling) Electrophile Electrophile (e.g., Aldehyde, Ketone) H2O H₂O / R-OH (Protic Source)

Caption: Competing reaction pathways in the synthesis and use of thiophenyl Grignard reagents.

References

  • Google Patents. (2014). CN103896909A - Synthesis method of 2-thiopheneethanol.
  • ResearchGate. (2025). Deprotonative Metalation of Chlorothiophene with Grignard Reagents and Catalytic cis-2,6-Dimethylpiperidine under Mild Conditions. Retrieved from [Link]

  • ACS Publications. (2001). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. Macromolecules. Retrieved from [Link]

  • LookChem. (n.d.). 2-Thienylmagnesium bromide. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Retrieved from [Link]

  • Laboratory Chemicals. (n.d.). 2-Thienylmagnesium bromide solution, 1.0 M in THF. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective Metalation of Thiophene and Thiazole Rings with Magnesium Amide Base. Retrieved from [Link]

  • MDPI. (2020). Conjugate Addition of Grignard Reagents to Thiochromones Catalyzed by Copper Salts: A Unified Approach to Both 2-Alkylthiochroman-4-One and Thioflavanone. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Grignard Reaction Mechanism. Retrieved from [Link]

  • ResearchGate. (2021). How can I prepare the thiophene magnesium bromide and hydroxy methyl thiophene? Retrieved from [Link]

  • ACS Publications. (2010). Practical Access to Metallo Thiophenes: Regioselective Synthesis of 2,4-Disubstituted Thiophenes. Organic Process Research & Development. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Deprotonation of thiophenes using lithium magnesates. Retrieved from [Link]

  • ResearchGate. (n.d.).

optimizing Suzuki-Miyaura coupling for bromothiophenes

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Suzuki-Miyaura Coupling for Bromothiophenes A Technical Troubleshooting Guide for Researchers and Drug Development Professionals

Welcome to the Process Optimization Support Center. As a Senior Application Scientist, I frequently consult on the challenges of cross-coupling electron-rich and heteroatomic substrates. While the Suzuki-Miyaura coupling is a cornerstone of drug development, bromothiophenes introduce unique mechanistic bottlenecks—specifically sluggish oxidative addition, catalyst poisoning via sulfur coordination, and partner-substrate protodeboronation.

This guide is designed to move beyond basic protocols. It details the underlying causality of reaction failures and provides self-validating methodologies to ensure reliable carbon-carbon bond formation.

Part 1: Mechanistic Diagnostic Overview

Before troubleshooting, we must isolate where the catalytic cycle is failing. The diagram below maps the traditional Suzuki-Miyaura cycle, highlighting the specific stages where thiophene-based substrates induce failure.

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Bottleneck for 3-Bromothiophenes) Pd0->OxAdd + Thiophene-Br PdII_Br R1-Pd(II)L_n-Br (Thienyl-Pd Complex) OxAdd->PdII_Br Transmet Transmetalation (Competes with Deboronation) PdII_Br->Transmet + Ar-B(OH)2, Base PdII_R1R2 R1-Pd(II)L_n-R2 (Dithienyl-Pd Complex) Transmet->PdII_R1R2 Proto Protodeboronation (Loss of Boronic Acid) Transmet->Proto High pH / Heat RedElim Reductive Elimination (Product Release) PdII_R1R2->RedElim RedElim->Pd0 + Product

Catalytic cycle of Suzuki-Miyaura coupling highlighting bottlenecks in thiophene substrates.

Part 2: Troubleshooting FAQs

Q1: Why is my coupling with 3-bromothiophene so much slower than with 2-bromothiophene? A1: The disparity lies in the activation energy required for the rate-determining step. The C(sp²)–Br bond at the 2-position of a thiophene ring is significantly more susceptible to 1[1]. The adjacent heteroatom provides resonance and inductive stabilization to the transition state. In contrast, 3-bromothiophene lacks this proximity effect, making the insertion of the Pd(0) species notably sluggish. Solution: Abandon standard Pd(PPh₃)₄. Transition to modern pre-catalysts paired with bulky, electron-rich phosphine ligands (like PdCl₂(dtbpf) or Pd₂(dba)₃ with XPhos). These tailored ligands increase the electron density at the metal center, drastically 2 for oxidative addition[2].

Q2: My reaction yields significant amounts of uncoupled thiophene instead of the desired product. What is causing this? A2: You are observing 3[3]. This is a competitive side-reaction where the C–B bond of your partner boronic acid is cleaved and replaced by a proton (C–H). Heteroaryl boronic acids (especially 2-thiopheneboronic acid) are notoriously susceptible to this degradation pathway in aqueous, highly basic media. Solution: You must ensure the transmetalation rate outcompetes degradation.

  • Reduce Temperature: Operate strictly between 60–80 °C. Elevated heat exponentially accelerates 4[4].

  • Switch Bases: Avoid aggressive bases like NaOH. Use milder, finely ground inorganic bases like K₃PO₄, K₂CO₃, or KF.

Q3: Can the thiophene ring itself poison the palladium catalyst? A3: Yes. Thiophenes can coordinate to the palladium metal center via the sulfur atom. This competitive coordination displaces the active phosphine ligands, leading to catalyst deactivation and aggregation. Solution: Utilizing a highly active bulky catalyst (like Pd(0)/L1) achieves 5[5]. Alternatively, implementing micellar catalysis using surfactants isolates the substrates and the active catalyst within nanomicelles, shielding the catalytic cycle and facilitating 6[6].

Part 3: Data Presentation - Optimization Matrix

Summarized below are the critical parameter choices dictating the success or failure of bromothiophene couplings.

Table 1: Suzuki-Miyaura Optimization Matrix for Bromothiophenes

ParameterSub-optimal ChoiceOptimal ChoiceMechanistic Rationale
Catalyst / Ligand Pd(PPh₃)₄PdCl₂(dppf) or Pd(dtbpf)Cl₂Bidentate or bulky ligands prevent sulfur coordination, stabilize the Pd center, and heavily accelerate oxidative addition.
Base NaOH, KOHK₃PO₄, KF, Cs₂CO₃Milder bases suppress base-catalyzed protodeboronation of thiophene boronic acids while effectively facilitating transmetalation.
Solvent Matrix Refluxing THF/WaterToluene/Water or Aqueous Micelles (Kolliphor EL)Micellar systems increase local substrate concentration, drastically reducing reaction times (to <30 min) and outcompeting side reactions.
Temperature > 100 °C60 °C – 80 °CKeeping temperatures moderate minimizes the thermal degradation of sensitive heterocycles.

Part 4: Self-Validating Experimental Protocols

A robust protocol must include In-Process Controls (IPCs). The following systems contain built-in validation checkpoints to alert you to failures before product workup.

Protocol A: High-Efficiency Coupling of Hindered Bromothiophenes (Anhydrous-Tending)

Purpose: Overcomes sluggish oxidative addition in 3-bromothiophenes while limiting protodeboronation.

  • Reagent Charging: To an oven-dried Schlenk flask, add 3-bromothiophene (1.0 eq, 1.0 mmol), the partner boronic acid (1.2 eq), and finely ground K₃PO₄ (2.0 eq). Add an internal standard (e.g., n-dodecane, 0.5 eq).

    • Validation Checkpoint: Ensure the K₃PO₄ is a free-flowing powder. Clumping indicates moisture absorption, which skews basicity and promotes protodeboronation.

  • Atmosphere Control: Evacuate and backfill the flask with Argon three times.

  • Solvent & Catalyst Addition: Add degassed Toluene/Water (4:1 v/v, 0.1 M total). Add Pd(dppf)Cl₂ (0.05 eq).

  • Activation & Monitoring: Heat the mixture mildly to 40 °C for 10 minutes.

    • Validation Checkpoint: Observe the solution visually. A distinct color shift from the initial yellow/orange of the Pd(II) pre-catalyst to a deep red/dark brown must occur, validating successful in situ reduction to the active Pd(0) species. If the solution remains yellow or precipitates heavy palladium black immediately, the catalyst has deactivated.

  • Reaction Execution: Raise the temperature to 80 °C.

    • Validation Checkpoint: At the 1.5-hour mark, draw a 50 µL aliquot, quench with EtOAc/H2O, and run a rapid GC-MS against the internal standard. Boronic acid depletion without proportional product formation indicates protodeboronation.

Protocol B: Ultra-Fast Aqueous Micellar Coupling

Purpose: For highly protodeboronation-prone partners where standard reaction times lead to complete degradation.

  • Micelle Formation: Prepare a 2 wt% aqueous solution of Kolliphor EL. Add 2.0 mL of this solution to a vial containing the bromothiophene (0.5 mmol), boronic acid (0.6 mmol), and Et₃N (1.0 mmol).

    • Validation Checkpoint: Stir vigorously (≥ 500 rpm) at room temperature. The solution must form a stable, cloudy, homogenous emulsion. If biphasic separation is visible, micellar encapsulation has failed; increase stirring speed or verify surfactant integrity.

  • Catalytic Initiation: Add Pd(dtbpf)Cl₂ (0.01 mmol, 2 mol%).

  • Rapid Reaction: Stir at room temperature under air for 15–30 minutes.

    • Validation Checkpoint: Spot the emulsion directly onto a silica TLC plate (eluent: Hexanes/EtOAc 8:2) alongside a bromothiophene standard. Complete consumption of the starting material should be observed within 30 minutes, successfully outrunning the slower decomposition kinetics.

  • Workup: Add 10 mL of EtOH to collapse the emulsion. Concentrate under reduced pressure and purify via flash chromatography.

References

  • [2] Optimization of Suzuki coupling conditions for 3-Bromobenzo[b]thiophene-2-carbaldehyde - Benchchem. BenchChem. URL:

  • [1] A Comparative Guide to 2-(Chloromethyl)thiophene and 2-Bromothiophene in Suzuki Coupling Reactions - Benchchem. BenchChem. URL:

  • [6] Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. URL:

  • [5] An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers. Frontiers. URL:

  • [4] Strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids. BenchChem. URL:

  • [3] Protodeboronation. Wikipedia. URL:

Sources

Support Center: Yield Optimization Strategies for 2-Substituted Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most pervasive bottlenecks encountered during the synthesis of 2-substituted piperidines. This guide maps the mechanistic causality behind reaction failures and provides field-proven, self-validating protocols to rescue your experimental yields.

Part 1: Diagnostic Workflows for Yield Optimization

Before intervening in the laboratory, you must diagnose the specific failure mode of your chosen synthetic strategy. The following logic tree isolates common yield-limiting variables based on the methodology employed.

YieldOptimization Start Suboptimal Yield in 2-Substituted Piperidines Check Determine Dominant Pathway Start->Check A Directed Lithiation (Beak/Coldham Protocol) Check->A B C-H Functionalization (HT-Amination) Check->B C Iminium-Mediated α-Functionalization Check->C A1 Fix: Switch THF to Et2O Ensure Complete DTR Equilibration A->A1 B1 Fix: Address Conformational Flexibility of Aldehyde Backbone B->B1 C1 Fix: Control α-C–H Elimination via N-Oxide Intermediates C->C1

Diagnostic workflow resolving low yield in piperidine synthesis.

Quantitative Performance Baselines

Use the following data to baseline your expected outcomes. If your results deviate significantly, proceed to the specific troubleshooting modules below.

Synthesis StrategyTypical Reagents/CatalystsExpected Yield RangeStereoselectivity (ee/dr)Primary Yield Restraint
Catalytic Dynamic Resolution N-Boc, s-BuLi, (-)-Sparteine62–85%Up to 97:3 erOrganolithium aggregation/decomposition
Intramolecular Hydride Transfer N-tosylimines, BF₃·OEt₂75–95%Highly cis/trans selectiveSubstrate conformational flexibility
Asymmetric Hydrogenation Ir-complexes, Chiral P-Ligands80–99%Up to 99.3:0.7 erCatalyst poisoning, incomplete reduction
Late-Stage α-Functionalization Tertiary alkylamine N-oxides65–88%High endo-selectivityCompeting elimination pathways

Part 2: Module A - Directed Lithiation & Trapping (Beak Protocol)

Mechanistic Causality

The asymmetric lithiation of N-Boc-piperidines relies on a delicate process known as Dynamic Thermodynamic Resolution (DTR) . Unlike pyrrolidines, the intermediate rac-2-lithio-N-Boc-piperidine undergoes rapid inversion at the carbanion center at −78 °C. Introducing a chiral ligand (like (-)-sparteine) biases the equilibrium toward the lower-energy diastereomeric complex [1]. Poor yields and absent stereocontrol arise when electrophiles are added prematurely (trapping the kinetic mixture) or when THF is used as a solvent, which promotes non-selective aggregate formation and rapid decomposition of the organometallic species.

DTR_Mechanism N1 rac-2-Lithio-N-Boc-Piperidine N2 Dynamic Thermodynamic Resolution (-78°C) N1->N2 Sparteine N3 Chiral Ligand Bound Complex N2->N3 4-6 hrs N4 Electrophilic Addition (Kinetic Trapping) N3->N4 N5 Enantioenriched Product N4->N5 >90% Yield

Dynamic Thermodynamic Resolution (DTR) of organolithium intermediates.

Step-by-Step Self-Validating Protocol
  • System Preparation: Flame-dry a Schlenk flask under Argon. Add N-Boc-piperidine (1.0 equiv) and anhydrous Et₂O (0.1 M).

    • Self-Validation: The system must maintain a positive pressure of Argon. Et₂O is strictly chosen over THF to prevent aggregate-driven decomposition.

  • Ligand Complexation: Add (-)-Sparteine (1.2 equiv) and cool to strictly −78 °C.

  • Lithiation: Add s-BuLi (1.3 M in cyclohexane, 1.2 equiv) dropwise over 15 minutes.

    • Self-Validation: Look for a persistent pale-yellow hue, verifying the generation of the organolithium species.

  • Equilibration (The DTR Step): Stir at −78 °C for 4 to 6 hours .

    • Causality Rule: Do not rush this step. The 4-hour minimum provides the necessary timeframe for the inversion barrier of the carbanion to be overcome, funneling the mixture into the thermodynamically favored state.

  • Trapping: Add the electrophile (1.5 equiv) pre-cooled to −78 °C. Stir for an additional 2 hours before gradual warming.

FAQ & Troubleshooting

Q: My isolated yield is under 30% and the product is a complex mixture. What happened? A: You likely utilized THF as your primary solvent. THF strongly coordinates to the lithium cation, outcompeting the internal N-Boc coordination and disrupting the stabilizing influence of the chiral ligand, ultimately leading to ring-opening or proton abstraction from the solvent [1]. Switch strictly to Et₂O.

Q: Yield is excellent (>85%), but my enantiomeric excess (ee) is nearly zero. Why? A: You trapped the intermediate kinetically. If the electrophile is added immediately after s-BuLi, the chiral ligand hasn't had the time to thermodynamically resolve the rapidly interconverting rac-2-lithio mixture. Ensure a minimum 4-hour equilibration at −78 °C.

Part 3: Module B - Intramolecular Hydride Transfer (HT) Amination

Mechanistic Causality

Transitioning from cross-coupling to C–H bond functionalization circumvents the need for pre-functionalized piperidines. In the HT-amination protocol, BF₃·OEt₂ acts as a potent Lewis acid to activate an N-tosylimine, rendering the carbon highly electrophilic. This initiates a 1,5-hydride shift from the proximal benzylic sp³ C–H bond. A transient carbocation forms, which is immediately trapped by the nitrogen, forging the 2-arylpiperidine ring [2]. Yields are fundamentally dictated by thermodynamic pseudo-allylic strain: the reaction succeeds only when the substrate's conformational rigidity forces the aryl ring into a favored axial position.

Step-by-Step Self-Validating Protocol
  • Imine Formation: To a solution of 5-aryl aldehyde (1.0 equiv) in CH₂Cl₂ (0.2 M), add N-toluenesulfonamide (1.1 equiv).

  • Lewis Acid Activation: Cool the vessel to 0 °C and introduce BF₃·OEt₂ (2.0 equiv) dropwise.

    • Causality Rule: Using 2 equivalents of BF₃·OEt₂ is critical. One equivalent engages the sulfonamide oxygen, while the second triggers the crucial electrophilic activation of the imine necessary to pull the hydride.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 12 hours.

    • Self-Validation: Quench a 50 µL aliquot with saturated NaHCO₃. TLC analysis should reveal the complete disappearance of the highly UV-active aldehyde starting material.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, and purify via flash chromatography.

FAQ & Troubleshooting

Q: The HT-amination stalls at ~40% conversion despite excess Lewis acid. A: Your aldehyde backbone possesses too much conformational flexibility. Substrates lacking steric bulk (e.g., gem-dimethyl groups) along the alkyl chain fail to achieve the reactive pre-organization necessary to bring the hydridic C-H bond within striking distance of the imine [2]. Adding a single bulky substituent on the chain linking the imine and benzylic positions will restore reactivity.

Part 4: Module C - Late-Stage Iminium α-Functionalization

Mechanistic Causality

For late-stage functionalization of N-alkyl piperidines, direct lithiation usually fails due to the lack of an inductively directing protecting group (like Boc). The alternative is forming an endo-cyclic iminium ion. Utilizing an α-C–H elimination of a cyclic tertiary alkylamine N-oxide establishes an active iminium intermediate [3]. The yield in this pathway relies heavily on suppressing exocyclic elimination and ensuring that the incoming carbon-based nucleophile efficiently captures the iminium ion before it decomposes.

Step-by-Step Self-Validating Protocol
  • N-Oxidation: Treat the N-alkyl piperidine (1.0 equiv) with m-CPBA (1.1 equiv) in CH₂Cl₂ at 0 °C to yield the amine N-oxide.

  • Activation: Treat the purified N-oxide with an activating agent (e.g., trifluoroacetic anhydride, TFAA) at −78 °C.

    • Causality Rule: TFAA initiates the Polonovski-type elimination. Operating at −78 °C exclusively favors the thermodynamic formation of the endo-cyclic iminium over exocyclic fragmentation.

  • Nucleophilic Addition: Add the desired carbon-based nucleophile (e.g., Grignard reagent or malonate, 2.0 equiv) directly to the cold iminium solution.

  • Quench: Add aqueous NH₄Cl and warm slowly to room temperature to prevent competitive hydrolysis of unreacted iminium[3].

FAQ & Troubleshooting

Q: I am attempting late-stage α-alkylation, but I observe massive ring-opened byproducts. A: Your activation temperature is too high. If activation of the N-oxide occurs at or near room temperature, the elimination pathway becomes unselective, leading to C–N bond cleavage (ring opening) instead of the desired α-C–H elimination. Maintain −78 °C rigorously until the nucleophile has fully reacted.

References

  • Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine Source: National Institutes of Health (NIH) URL:[Link]

  • C-H Bond Functionalization via Hydride Transfer: Formation of α-Arylated Piperidines and 1,2,3,4-tetrahydroisoquinolines via stereoselective intramolecular amination of benzylic C-H bonds Source: National Institutes of Health (NIH) URL:[Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines Source: The Journal of Organic Chemistry (ACS) URL:[Link]

  • Recent Advances in Synthesis of Enantioenriched 2-Substituted Piperidine Derivatives Source: ResearchGate URL:[Link]

Technical Support Center: Synthesis of 2-(Thiophen-2-yl)piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This resource is engineered for research scientists, medicinal chemists, and process development professionals dealing with the intricate synthesis of 2-(thiophen-2-yl)piperidine scaffolds. Due to the competing reactivities of the electron-rich heteroaromatic thiophene ring and the basic piperidine/pyridine moieties, syntheses are often plagued by side reactions. This guide provides causality-driven troubleshooting, self-validating protocols, and actionable solutions to maximize your synthetic yields.

🔬 Reaction Pathway & Side Reaction Map

RxnPathways Sub1 2-(Thiophen-2-yl) pyridine Target 2-(Thiophen-2-yl) piperidine Sub1->Target Rh/C or Rh2O3 Mild H2, TFE Side1 Hydrodesulfurization (C-S Cleavage) Sub1->Side1 Pd/C, High H2 Harsh Temp Side2 Catalyst Poisoning (Incomplete Rxn) Sub1->Side2 S-Coordination Sub2 2-Thiopheneboronic Acid + Piperidine-X Sub2->Target MIDA ester, K3PO4 Pd(dppf)Cl2 Side3 Protodeboronation (Thiophene formation) Sub2->Side3 NaOH / pH > 10 Excess H2O Side4 Radical Homocoupling (Bis-thiophene) Sub2->Side4 Redox Mismatch

Workflow of 2-(thiophen-2-yl)piperidine synthesis and side reactions.

❓ General FAQs

Q1: Why do my yields drop drastically when I scale up the Suzuki cross-coupling using 2-thiopheneboronic acid? A1: The primary culprit is protodeboronation . The electron-rich nature of the thiophene ring heavily stabilizes the transient carbanion formed during base-mediated C-B bond cleavage 1. Longer reaction times at scale, especially under highly basic aqueous conditions (pH > 10), allow this degradation pathway to outcompete the desired transmetallation step 2. Switching to a slow-release MIDA ester is strongly recommended.

Q2: I am trying to hydrogenate 2-(thiophen-2-yl)pyridine using Pd/C, but the reaction stalls and I detect an H₂S odor. What is happening? A2: You are observing hydrodesulfurization (HDS) . Palladium is highly active for oxidative insertion into the C-S bonds of thiophenes. Under H₂ pressure, this triggers ring-opening, generating aliphatic hydrocarbons and hydrogen sulfide (H₂S) 3. The H₂S irreversibly binds to the Pd surface, passivating the active sites and entirely poisoning the catalyst against the desired pyridine reduction.

🛠️ Deep Dive Troubleshooting Guides

Module 1: Combating Protodeboronation in C-C Cross-Coupling

The Causality: When employing 2-thiopheneboronic acid with N-Boc-piperidine halides or pseudo-halides, the rate of protodeboronation heavily depends on the steady-state concentration of the free boronic acid in basic media. Strong bases (like NaOH) accelerate the formation of the trihydroxyboronate intermediate, which prematurely fragments. The Fix: Limit the concentration of free boronic acid by using a boronic acid MIDA ester. MIDA (N-methyliminodiacetic acid) acts as a protecting group that slowly hydrolyzes in mild bases (like K₃PO₄), supplying just enough active boronic acid for the palladium cycle to intercept without accumulating excess that would degrade.

Self-Validating Protocol: Suzuki-Miyaura Coupling using MIDA Esters

  • Reaction Setup: To an oven-dried Schlenk tube, add the piperidine halide (1.0 eq), 2-thiopheneboronic acid MIDA ester (1.2 eq), finely ground anhydrous K₃PO₄ (3.0 eq), and the catalyst Pd(dppf)Cl₂ (0.05 eq).

  • Degassing: Introduce anhydrous 1,4-dioxane/water (4:1 v/v) that has been thoroughly degassed via three freeze-pump-thaw cycles.

  • Execution: Stir the sealed vessel at 80 °C for 16 hours.

  • In-Process Validation: After 2 hours, withdraw a 50 µL aliquot. Extract into EtOAc and run GC-MS. Validation metric: Look for the desired molecular ion. Specifically monitor m/z 84 (free thiophene). If m/z 84 is rapidly rising relative to product formation, your base is too strong or water content is too high.

  • Workup: Quench with brine, extract with EtOAc (3x), dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Module 2: Preventing Hydrodesulfurization in Pyridine Reduction

The Causality: The traditional approach to piperidine synthesis involves the complete hydrogenation of a pyridine precursor. However, standard heterogeneous Pd or Pt catalysts possess high affinities for sulfur, leading to competitive binding and subsequent C-S cleavage. Rhodium demonstrates a notably lower propensity for C-S oxidative addition while remaining highly active for arene/heteroarene reductions. The Fix: Transition away from Pd/C. Utilize a Rhodium-based catalyst system—specifically Rh₂O₃—in a fluorinated solvent like 2,2,2-Trifluoroethanol (TFE). TFE's strong hydrogen-bond donating capability subtly activates the pyridine nitrogen towards protonation, facilitating reduction at lower temperatures without distressing the thiophene ring 4.

Self-Validating Protocol: Selective Rhodium-Catalyzed Hydrogenation

  • Reaction Setup: In a high-pressure Parr reactor, combine 2-(thiophen-2-yl)pyridine (1.0 eq) and Rh₂O₃ (0.5 mol%).

  • Solvent Addition: Add TFE (1.0 mL per 0.8 mmol of substrate) to ensure high substrate solubility and optimal protonation kinetics.

  • Execution: Purge the vessel three times with inert N₂, followed by three purges with H₂. Pressurize the vessel to 5 bar H₂ and stir vigorously at 40 °C for 16 hours.

  • In-Process Validation: Vent safely, withdraw an aliquot, and filter through a micro-Celite plug. Perform NMR spectroscopy using 1,3,5-trimethoxybenzene as an internal standard. Validation metric: Confirm the disappearance of the downfield pyridine aromatic protons (~8.5 ppm) and the preservation of the thiophene protons (~7.0-7.4 ppm).

  • Workup: Filter the remaining mixture to recover the Rh₂O₃ catalyst, evaporate the TFE, and dry the highly pure piperidine under high vacuum.

Module 3: Suppressing Homocoupling in Radical Reactions

The Causality: Modern sp³-sp² linkage methodologies utilize electrochemical halogen-atom transfer (radical cross-coupling) to couple an N-Boc-piperidine directly to a functionalized thiophene 5. If the cathodic reduction of the thiophene precursor and the anodic generation of the α-aminoalkyl piperidine radical are energetically mismatched, the radicals will self-terminate, yielding bis-thiophene or bis-piperidine homocoupled byproducts. The Fix: Precisely tune the electrochemical cell potential utilizing convergent paired electrolysis and verify redox potentials via cyclic voltammetry (CV) before attempting preparative scale runs.

📊 Quantitative Side-Reaction Profiles

The following table summarizes the comparative operational efficiency and byproduct generation of various catalyst systems:

Synthetic ApproachPrimary Catalyst SystemDesired Target YieldDominant Side ReactionSide Product Yield
Cross-Coupling Pd(PPh₃)₄, NaOH (pH > 10)< 30%Protodeboronation> 60% (Free Thiophene)
Cross-Coupling Pd(dppf)Cl₂, K₃PO₄, MIDA85 - 90%Radical Homocoupling< 5% (Bis-thiophene)
Hydrogenation Pd/C (10%), 50 psi H₂< 20%Hydrodesulfurization> 50% (Ring-opened)
Hydrogenation Rh₂O₃ (0.5 mol%), 5 bar H₂, TFE> 95%Catalyst Poisoning< 2% (Unreacted Pyridine)

📚 References

  • Title: Acid-promoted metal-free protodeboronation of arylboronic acids Source: Semantic Scholar URL:

  • Title: Strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids Source: Benchchem URL:

  • Title: CATALYTIC HYDRODESULPHURIZATION OF THIOPHENE: V. THE HYDROTHIOPHENES. SELECTIVE POISONING AND ACIDITY OF THE CATALYST SURFACE Source: Canadian Science Publishing URL:

  • Title: Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions Source: The University of Liverpool Repository URL:

  • Title: Convergent Paired Electrolysis Enables Electrochemical Halogen-Atom Transfer-Mediated Alkyl Radical Cross-Coupling Source: Journal of the American Chemical Society (ACS) URL:

Sources

Validation & Comparative

Navigating the Structural Maze: A Comparative Guide to the Characterization of 2-(5-Bromothiophen-2-yl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher in drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. The piperidine and thiophene scaffolds are prevalent in a vast array of pharmacologically active compounds, making their derivatives, such as 2-(5-Bromothiophen-2-yl)piperidine, key intermediates in the synthesis of potential therapeutics.[1][2] This guide, intended for scientists and drug development professionals, provides an in-depth technical comparison of analytical techniques for the characterization of this specific heterocyclic compound, with a primary focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy.

As a Senior Application Scientist, my experience has consistently shown that while a suite of analytical tools is indispensable, a thorough understanding of the nuances of ¹H NMR is often the most direct and informative route to initial structural confirmation and purity assessment. This guide will not only detail the expected ¹H NMR spectral features of 2-(5-Bromothiophen-2-yl)piperidine but also objectively compare its utility against other vital techniques, namely ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

The Power of Proton NMR: A Detailed Analysis of 2-(5-Bromothiophen-2-yl)piperidine

¹H NMR spectroscopy provides a detailed fingerprint of a molecule by probing the chemical environment of its hydrogen atoms.[3] For 2-(5-Bromothiophen-2-yl)piperidine, the spectrum can be logically divided into two regions: the aromatic signals from the bromothiophene ring and the aliphatic signals from the piperidine ring.

Caption: Molecular structure of 2-(5-Bromothiophen-2-yl)piperidine with proton designations.

Predicted ¹H NMR Spectral Data:

Proton DesignationPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Thiophene H-3~6.9 - 7.1Doublet (d)~3.5 - 4.01H
Thiophene H-4~6.7 - 6.9Doublet (d)~3.5 - 4.01H
Piperidine H-2 (α)~3.0 - 3.5Multiplet (m)-1H
Piperidine H-6 (α')~2.6 - 3.1 (axial & equatorial)Multiplet (m)-2H
Piperidine H-3, H-4, H-5 (β, γ, β')~1.4 - 2.0Multiplet (m)-6H
Piperidine N-H~1.5 - 2.5 (broad)Singlet (s, broad)-1H

Causality Behind Predicted Shifts:

  • Thiophene Protons: The protons on the thiophene ring are expected to appear in the aromatic region (typically 6.5-8.0 ppm). The electron-withdrawing effect of the bromine atom at position 5 will deshield the adjacent proton (H-4), while the piperidine substituent at position 2 will have a more complex influence. The characteristic doublet splitting pattern arises from the coupling between the two adjacent thiophene protons (H-3 and H-4).[1]

  • Piperidine Protons: The protons on the piperidine ring will be in the aliphatic region. The proton at the point of attachment to the thiophene ring (H-2) will be the most deshielded of the piperidine protons due to the influence of the aromatic ring. The protons on the carbons adjacent to the nitrogen (H-2 and H-6) will also be deshielded compared to the other piperidine protons. The remaining methylene protons (H-3, H-4, and H-5) will appear as a complex, overlapping multiplet in the more upfield region.[4][5] The N-H proton signal is often broad due to quadrupole broadening from the nitrogen atom and chemical exchange.

A Comparative Analysis of Analytical Techniques

While ¹H NMR is a powerful tool for initial structural confirmation, a comprehensive characterization relies on a multi-technique approach. The following table provides a comparative overview of alternative and complementary techniques.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
¹³C NMR Spectroscopy Number and type of carbon atoms.Provides a distinct signal for each unique carbon, simplifying complex spectra.[6]Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Highly sensitive, providing definitive molecular weight. Fragmentation patterns offer clues to the molecular structure.[2][7]Does not provide detailed information on stereochemistry or isomeric purity.
High-Performance Liquid Chromatography (HPLC) Purity and quantification.Excellent for assessing the purity of a sample and for quantitative analysis. Can be used for preparative separation.[8][9]Provides limited structural information. Requires a suitable chromophore for UV detection.

Experimental Protocols

¹H NMR Data Acquisition:

A standardized protocol for acquiring a high-quality ¹H NMR spectrum of 2-(5-Bromothiophen-2-yl)piperidine is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set an appropriate spectral width (e.g., -2 to 12 ppm).

    • Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Employ a relaxation delay of 1-2 seconds between scans to ensure full proton relaxation.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis using the TMS signal.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the splitting patterns (multiplicities) and coupling constants to deduce the connectivity of the protons.

Decision-Making Workflow for Structural Elucidation

The selection of analytical techniques should be a logical and iterative process. The following workflow illustrates a typical decision-making process for the characterization of a novel compound like 2-(5-Bromothiophen-2-yl)piperidine.

Workflow Synthesis Synthesis & Purification HNMR ¹H NMR Analysis Synthesis->HNMR Initial Characterization Purity_Check Purity Assessment HNMR->Purity_Check MS Mass Spectrometry Purity_Check->MS Purity > 95% Further_Purification Further Purification Purity_Check->Further_Purification Purity < 95% C13NMR ¹³C NMR Analysis MS->C13NMR Molecular Weight Confirmed HPLC HPLC Analysis C13NMR->HPLC Carbon Skeleton Confirmed Structure_Confirmed Structure Confirmed HPLC->Structure_Confirmed Purity & Structure Confirmed Further_Purification->HNMR

Caption: A logical workflow for the structural elucidation of a novel compound.

Conclusion

The comprehensive characterization of 2-(5-Bromothiophen-2-yl)piperidine is a critical step in its journey from a synthetic intermediate to a potential therapeutic agent. While ¹H NMR spectroscopy stands out as the primary tool for initial structural verification, a multi-faceted analytical approach is paramount for ensuring the identity, purity, and quality of the compound. By integrating the detailed structural insights from ¹H and ¹³C NMR with the molecular weight and fragmentation data from mass spectrometry and the purity assessment from HPLC, researchers can confidently advance their drug discovery and development programs. This guide provides the foundational knowledge and comparative insights necessary to navigate the analytical challenges associated with this important class of heterocyclic compounds.

References

  • Namratha B., Shetty Nitinkumar S., D'Souza Janice N. and Gaonkar Santosh L. (2013). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1, 3, 4-Oxadiazoles. Research Journal of Chemical Sciences, 3(10), 51-55. [Link]

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

  • Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]

  • PMC. Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. [Link]

  • ResearchGate. Relevant portion of the experimental 1H NMR spectrum of 0.1 M.... [Link]

  • SpectraBase. 2-[4-(5-bromothiophene-2-sulfonyl)piperazin-1-yl]-3-phenylquinoxaline - Optional[MS (GC)] - Spectrum. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Royal Society of Chemistry. Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. [Link]

  • Arkivoc. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • ResearchGate. 1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. [Link]

  • NIST WebBook. Piperidine. [Link]

  • SpectraBase. 5-Bromo-2-(piperidin-1-yl)benzonitrile - Optional[MS (GC)] - Spectrum. [Link]

  • SpectraBase. Piperidine. [Link]

  • SpectraBase. Piperidine - Optional[13C NMR] - Chemical Shifts. [Link]

  • GNPS. GNPS Library Spectrum CCMSLIB00005770161. [Link]

  • ResearchGate. Piperine mass fragments: possible structures of major mass spectral.... [Link]

  • PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • Agilent. (2023, January 1). Reduced Solvent Use and Analysis Time According to USP Methods. [Link]

  • DSpace@MIT. General Information for 2D 1H NMR Experiments. [Link]

  • ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]ues_in_the_Presence_of_other_Secondary_and_Primary_Amines)

Sources

A Senior Application Scientist's Guide to Establishing the Enantiomeric Excess of Chiral 2-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stereochemical Imperative for 2-Substituted Piperidines

The 2-substituted piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive natural products.[1][2] From central nervous system agents to antiviral therapies, the precise three-dimensional arrangement of atoms around the chiral center at the C2 position is frequently the deciding factor between therapeutic efficacy and undesirable off-target effects or toxicity.[3] Consequently, for researchers, scientists, and drug development professionals, the accurate and robust determination of enantiomeric excess (ee) is not merely an analytical task; it is a fundamental requirement for ensuring drug safety, quality, and biological activity.[4]

This guide provides an in-depth comparison of the principal analytical methodologies for establishing the enantiomeric excess of this critical class of compounds. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, present field-proven protocols, and offer a logical framework for selecting the optimal method for your specific analytical challenge.

The Analytical Challenge: Navigating the Nuances of Piperidines

Determining the enantiomeric purity of 2-substituted piperidines presents unique challenges. The basicity of the piperidine nitrogen can lead to undesirable interactions with acidic sites on silica-based stationary phases in chromatography, resulting in poor peak shape (tailing). Furthermore, many simple piperidine derivatives lack a strong UV chromophore, complicating detection by standard HPLC-UV systems. The selection of an appropriate analytical method must therefore account for these inherent molecular properties.

Core Methodologies for Enantiomeric Excess Determination

The primary methods for ee determination can be broadly categorized into direct and indirect approaches. Direct methods, such as chiral chromatography, separate the enantiomers themselves. Indirect methods involve converting the enantiomers into diastereomers, which can then be separated or distinguished by achiral techniques like standard chromatography or NMR spectroscopy.[5]

Chiral Chromatography: The Gold Standard for Separation

Chiral chromatography is often considered the definitive technique due to its high resolving power and accuracy.[6] The fundamental principle involves the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[7]

Chiral HPLC is the most established and versatile chromatographic method for enantioseparation in the pharmaceutical industry.[8]

  • Expertise & Causality: The success of a chiral HPLC separation hinges on the selection of the CSP. For 2-substituted piperidines, polysaccharide-based CSPs (e.g., derivatives of amylose and cellulose) are exceptionally effective.[9][10] These phases offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that create the necessary chiral recognition environment. Due to the basic nature of the piperidine nitrogen, a small amount of a basic additive, such as diethylamine (DEA), is almost always required in the mobile phase (typically 0.1% v/v) when using normal-phase or polar organic modes.[11] This additive acts as a competitor for active sites on the silica surface, preventing peak tailing and ensuring sharp, symmetrical peaks.

  • Trustworthiness: A validated chiral HPLC method is a self-validating system. System suitability tests (SSTs), including a minimum resolution between enantiomer peaks (Rs > 1.5), reproducibility of injections, and peak tailing factors, are performed before any sample analysis to guarantee the system is performing correctly.[7]

  • Indirect Approach: For piperidines lacking a UV chromophore, a pre-column derivatization step with a UV-active agent can be employed. This indirect approach not only enhances detection sensitivity but can also improve chiral resolution.[9][12]

Chiral GC is an excellent choice for analytes that are volatile and thermally stable, offering high resolution and fast analysis times.[13]

  • Expertise & Causality: Direct analysis of underivatized piperidines by GC can be problematic due to their polarity. Therefore, derivatization to a less polar, more volatile species is a common prerequisite. Chiral stationary phases, often based on cyclodextrin derivatives, provide the enantioselective environment for separation.[14] The choice of derivative and column must be carefully optimized to achieve baseline resolution.

SFC has emerged as a powerful, "greener" alternative to HPLC, known for its very fast analysis times and reduced solvent consumption.[15] It uses supercritical CO2 as the primary mobile phase, often with a small amount of an organic co-solvent (modifier). The principles of chiral separation are analogous to HPLC, with polysaccharide-based CSPs being highly effective.[8]

NMR Spectroscopy: A Rapid, Non-Separative Approach

NMR spectroscopy offers a rapid method for determining ee without requiring chromatographic separation.[6] The core principle is to make the enantiomers chemically non-equivalent by converting them into diastereomers, which will exhibit distinct signals in the NMR spectrum.[16]

  • Expertise & Causality: This conversion is achieved using two main types of reagents:

    • Chiral Derivatizing Agents (CDAs): A CDA, such as Mosher's acid chloride (MTPA-Cl), reacts covalently with the piperidine's secondary amine to form a stable pair of diastereomeric amides.[5][17] These diastereomers will have protons (or other nuclei like ¹⁹F or ³¹P, depending on the CDA) in slightly different chemical environments, leading to separate, quantifiable peaks in the NMR spectrum.[18] The ee is determined by simple integration of these distinct signals. The reaction must be driven to 100% completion to avoid kinetic resolution, which would yield an inaccurate ee value.

    • Chiral Solvating Agents (CSAs): A CSA forms a rapid, reversible, non-covalent complex with the enantiomers.[19] This transient diastereomeric complex causes a chemical shift difference between the signals of the R and S enantiomers in the spectrum. This method is non-destructive but often results in smaller signal separation (Δδ) compared to CDAs, potentially making quantification more challenging.

Capillary Electrophoresis (CE): High-Efficiency Micro-Separation

CE is a high-resolution analytical technique that separates molecules based on their charge-to-size ratio in an electric field.[20] It is exceptionally well-suited for charged analytes like protonated piperidines and requires minimal sample volume.

  • Expertise & Causality: Enantioseparation is achieved by adding a chiral selector to the background electrolyte (BGE).[20] For basic compounds like piperidines, negatively charged cyclodextrin derivatives (e.g., sulfated-β-cyclodextrin) are highly effective chiral selectors.[8] The differential inclusion of the protonated R and S enantiomers into the chiral cyclodextrin cavity leads to different effective mobilities and, thus, separation. The method is highly efficient, often providing sharper peaks and better resolution than HPLC.[20]

Comparative Analysis: Selecting the Right Tool for the Job

The choice of the optimal analytical technique depends on numerous factors, including the stage of development, required accuracy, available instrumentation, and sample throughput needs.[6][13]

FeatureChiral HPLCChiral GCChiral SFCNMR Spectroscopy (with CDA)Capillary Electrophoresis (CE)
Principle Differential interaction with a Chiral Stationary Phase (CSP).[6]Differential partitioning on a CSP in the gas phase.[13]Differential interaction with a CSP in a supercritical fluid.[15]Covalent formation of diastereomers with distinct NMR signals.[18]Differential interaction with a Chiral Selector in the background electrolyte.[20]
Resolution Excellent (Rs > 1.5 is common).[21]Very High.[15]Excellent, often superior to HPLC.[15]Not applicable (relies on signal separation, Δδ).[21]Unparalleled, highest efficiency.[8]
Sensitivity (LOQ) High (e.g., 0.3-3 µg/mL).[21]Very High (e.g., 5-50 pg on column).[21]High, comparable to HPLC.Lower (~0.5% of minor enantiomer).[21]Very High (low sample volume).
Analysis Time 10-30 minutes.[21]15-45 minutes.[21]Very Fast (3-10 minutes).[15]Fast (5-20 min post-derivatization).[21]Very Fast (5-15 minutes).
Sample Prep Simple dissolution; potential for derivatization if no chromophore.[9]Derivatization often required for volatility/polarity.[21]Simple dissolution.Covalent derivatization reaction required.[21]Simple dissolution in buffer.
Pros Robust, versatile, widely available, preparative scale possible.[8]High resolution for volatile compounds.[13]High speed, reduced organic solvent use.[8]Rapid, no separation needed, structural info.[6]Extremely high efficiency, minimal sample/reagent use.
Cons Higher solvent consumption than SFC/CE.Limited to thermally stable and volatile compounds.Higher initial instrument cost.Derivatization must be complete, lower sensitivity for trace impurities.Less common in QC labs, sensitive to matrix effects.

Visualizing the Analytical Workflow

A systematic approach is crucial for reliable ee determination. The general workflow involves careful sample preparation, method execution, and data analysis.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_calc Phase 3: Quantification Sample Chiral Piperidine Sample Prep Sample Preparation (Dissolution / Derivatization) Sample->Prep Method Analytical Method (HPLC, GC, NMR, CE) Prep->Method Data Raw Data Acquisition (Chromatogram / Spectrum) Method->Data Integration Peak Integration or Signal Integration Data->Integration Calculation Enantiomeric Excess (% ee) Calculation Integration->Calculation Result Final % ee Value Calculation->Result

Caption: General workflow for enantiomeric excess determination.

In-Depth Protocol: Chiral HPLC for a 2-Substituted Piperidine

This protocol provides a robust starting point for developing a chiral HPLC method. It is a self-validating system, incorporating checks to ensure data integrity.

Objective: To determine the enantiomeric excess of a 2-substituted piperidine derivative possessing a UV chromophore.

1. Instrumentation and Materials:

  • HPLC system with a UV or PDA detector.[21]

  • Chiral Stationary Phase: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) column (250 mm x 4.6 mm, 5 µm).[12][21]

  • Reagents: HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).

2. Chromatographic Conditions (Starting Point):

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).[9]

    • Causality: This is a typical normal-phase system. Hexane is the weak solvent, IPA is the strong solvent used to control retention, and DEA is the basic modifier critical for achieving good peak shape for basic analytes.[11]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 25 °C.

  • Detection Wavelength: To be determined based on the analyte's UV spectrum (e.g., 254 nm).

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Diluent: Mobile phase is the preferred diluent.

  • Racemic Standard (for System Suitability): Prepare a solution of the racemic piperidine derivative at ~1.0 mg/mL in the diluent. This is used to confirm the separation of the two enantiomers and establish their retention times.

  • Sample Solution: Prepare the test sample at the same concentration (~1.0 mg/mL) in the diluent.

4. System Suitability Testing (SST) - The Self-Validation Step:

  • Causality: Before analyzing any samples, the system's performance must be verified. This ensures that the results obtained are reliable.[4]

  • Procedure: Inject the racemic standard solution five times.

  • Acceptance Criteria:

    • Resolution (Rs): The resolution between the two enantiomer peaks must be ≥ 2.0.

    • Tailing Factor (T): The tailing factor for each peak should be ≤ 1.5.

    • Reproducibility (%RSD): The relative standard deviation of the peak areas for the five replicate injections should be ≤ 2.0%.

5. Analysis Procedure:

  • Once the SST criteria are met, inject the sample solution.

  • Record the chromatogram and integrate the peak areas for both enantiomers.

6. Calculation of Enantiomeric Excess:

  • The enantiomeric excess (% ee) is calculated from the peak areas of the major and minor enantiomers.[21]

  • Formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

7. Method Validation Insights:

  • For use in a regulated environment, this method must be fully validated according to ICH guidelines.[12] Key parameters to assess include:

    • Specificity: Ensure no interference from impurities or matrix components.

    • Limit of Quantitation (LOQ): Determine the lowest concentration of the minor enantiomer that can be reliably quantified.[21]

    • Linearity: Establish a linear relationship between concentration and peak area for the minor enantiomer.

    • Accuracy & Precision: Confirm the method provides correct results with low variability.

    • Robustness: Intentionally vary method parameters (e.g., flow rate ±10%, mobile phase composition ±2%) to ensure the method remains reliable under small deviations.[7]

Decision Framework for Method Selection

Choosing the right technique requires balancing analytical needs with practical constraints. This decision tree can guide your selection process.

G Start Start: Need to find % ee Q_Throughput High Throughput Screening? Start->Q_Throughput Q_QC QC Release or High Accuracy Needed? Q_Throughput->Q_QC No NMR NMR with CDA/CSA Q_Throughput->NMR Yes Q_Volatile Analyte Volatile & Thermally Stable? Q_QC->Q_Volatile Yes SFC Chiral SFC Q_QC->SFC No (Consider SFC for Speed) Q_Sample Sample Volume Very Limited? Q_Volatile->Q_Sample No GC Chiral GC Q_Volatile->GC Yes HPLC Chiral HPLC Q_Sample->HPLC No (Default Gold Standard) CE Chiral CE Q_Sample->CE Yes

Caption: Decision tree for selecting an ee determination method.

Conclusion

The determination of enantiomeric excess for 2-substituted piperidines is a critical, multi-faceted analytical task. While chiral HPLC remains the robust workhorse of the pharmaceutical industry, techniques like SFC, CE, and NMR spectroscopy offer compelling advantages in terms of speed, efficiency, and analytical perspective. A thorough understanding of the principles, strengths, and limitations of each method, as detailed in this guide, empowers the modern scientist to select and develop the most appropriate and reliable system for their specific needs. By grounding our choices in causality and ensuring our methods are self-validating, we can generate data of the highest integrity, accelerating the development of safe and effective chiral medicines.

References

  • Fliszar, K. System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology. 2022. Available from: [Link]

  • Wrackmeyer, B., et al. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Dalton Transactions. 2017. Available from: [Link]

  • Kim, D., et al. Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. 2021. Available from: [Link]

  • Fossey, J.S., et al. Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. 2016. Available from: [Link]

  • University of Birmingham. Rapid determination of enantiomeric excess via NMR spectroscopy. University of Birmingham. 2016. Available from: [Link]

  • ResearchGate. Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. ResearchGate. 2025. Available from: [Link]

  • Aturki, Z., et al. Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Journal of the Iranian Chemical Society. 2024. Available from: [Link]

  • University of East Anglia. Stereochemistry - Stereoelectronics. University of East Anglia. 2021. Available from: [Link]

  • Lin, J., et al. Two methods for the determination of enantiomeric excess and concentration of a chiral sample with a single spectroscopic measurement. Chemical Communications. 2007. Available from: [Link]

  • DUJPS. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. DUJPS. Available from: [Link]

  • ResearchGate. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. ResearchGate. Available from: [Link]

  • Nilsson, S., et al. Capillary Electrophoresis: an Attractive Technique for Chiral Separations. Chromatography Today. 2013. Available from: [Link]

  • Asian Journal of Organic Chemistry. Recent Advances in Synthesis of Enantioenriched 2-Substituted Piperidine Derivatives. Asian Journal of Organic Chemistry. 2025. Available from: [Link]

  • Wikipedia. Chiral derivatizing agent. Wikipedia. Available from: [Link]

  • ResearchGate. Chiral derivatizing agents used in NMR for chiral analysis. ResearchGate. Available from: [Link]

  • Wenzel, T.J. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Chirality. 2018. Available from: [Link]

  • IntechOpen. Analytical Method Validation for Biopharmaceuticals. IntechOpen. 2012. Available from: [Link]

  • Heckmann, C.M., et al. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. 2023. Available from: [Link]

  • PubMed. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. PubMed. 2023. Available from: [Link]

  • Szemán, J., et al. Single Isomer N-Heterocyclic Cyclodextrin Derivatives as Chiral Selectors in Capillary Electrophoresis. Molecules. 2018. Available from: [Link]

  • ResearchGate. 2-Substituted pyrrolidine and piperidine alkaloids. ResearchGate. Available from: [Link]

  • PubMed. Progress of chiral ligand-exchange capillary electrophoresis for enantioseparation. PubMed. 2022. Available from: [Link]

  • Babu, C.V.R., et al. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality. 2014. Available from: [Link]

  • ChemRxiv. General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts. ChemRxiv. 2025. Available from: [Link]

  • Dong, M.W. A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. 2020. Available from: [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. Restek. Available from: [Link]

Sources

A Researcher's Guide to In Vitro Assay Protocols for Thiophene-Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Thiophene-based compounds represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The successful progression of these promising molecules from hit-to-lead and lead optimization hinges on a robust and well-defined in vitro testing cascade. This guide provides a comparative overview of essential in vitro assays for characterizing thiophene-based compounds, offering detailed protocols and expert insights to navigate the complexities of their evaluation.

Section 1: Foundational Cytotoxicity and Cell Viability Assays

The initial step in characterizing any novel compound is to assess its general cytotoxicity. This foundational data informs the concentration ranges for subsequent, more specific assays and provides a preliminary indication of the therapeutic window.

Tetrazolium Reduction Assays: MTT and XTT

The Underlying Principle: These colorimetric assays are the workhorses of cytotoxicity screening.[5] They rely on the metabolic activity of viable cells, where mitochondrial dehydrogenases reduce a tetrazolium salt to a colored formazan product.[5][6] The intensity of the color produced is directly proportional to the number of living cells.

Comparing MTT and XTT:

FeatureMTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)
Formazan Product Insoluble (purple)Water-soluble (orange)[6][7]
Solubilization Step Required (e.g., DMSO, isopropanol)[1]Not required[5][6]
Throughput Lower due to extra stepHigher, more amenable to automation[5]
Sensitivity Generally goodOften more sensitive, especially at high cell densities[6]

Causality in Assay Choice: While both assays are effective, the XTT assay is often preferred for high-throughput screening due to its simpler protocol that eliminates the formazan solubilization step.[5][6] This not only saves time but also reduces the potential for error associated with incomplete crystal dissolution.

Experimental Protocol: XTT Cell Viability Assay [7]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the thiophene-based compounds in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include untreated and vehicle (e.g., DMSO) controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[1][8]

  • XTT Reagent Preparation: Shortly before use, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.

  • Incubation with XTT: Add the XTT working solution to each well and incubate the plate for 2-4 hours at 37°C.[5]

  • Absorbance Measurement: Gently shake the plate and measure the absorbance at 450-500 nm using a microplate reader.[5]

  • Data Analysis: Subtract the absorbance of the media-only blank. Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC50 (half-maximal inhibitory concentration) value.

Trustworthiness Check: A crucial control for any novel compound, including thiophenes, is to test for direct reduction of the tetrazolium salt. This is done by incubating the compound with the assay reagent in cell-free media. Any color change indicates a chemical interference that could lead to false-positive results.[5]

Section 2: Elucidating the Mechanism of Action

Once the cytotoxic potential of a thiophene compound is established, the next critical step is to investigate its mechanism of action. This involves identifying the specific cellular targets and pathways through which the compound exerts its effects.

Enzyme Inhibition Assays

Many thiophene derivatives exhibit their biological activity by inhibiting specific enzymes.[4][9][10][11] Therefore, direct enzyme inhibition assays are a cornerstone of their mechanistic evaluation.

Common Enzymatic Targets for Thiophene Compounds:

  • Kinases (e.g., VEGFR-2, AKT): Crucial in cancer cell signaling pathways.[12]

  • Cyclooxygenases (COX-1 and COX-2): Key enzymes in the inflammatory cascade.[4][9][10]

  • Lipoxygenases (LOX): Also involved in inflammation.[4][9][10]

  • Acetylcholinesterase (AChE): A target in neurodegenerative diseases.[13]

  • Urease: A target for treating ureolytic bacterial infections.[11]

Experimental Protocol: General Kinase Inhibition Assay (e.g., VEGFR-2) [1][12]

  • Reagent Preparation: Prepare solutions of the purified kinase, its specific substrate, and ATP.

  • Inhibition Reaction: In a microplate, incubate the kinase, substrate, and ATP with varying concentrations of the thiophene compound. Include a positive control inhibitor and a no-inhibitor control.

  • Detection: After the incubation period, quantify the kinase activity. This is often done using an ELISA-based method that detects the phosphorylated substrate or a luminescence-based assay that measures the amount of ATP remaining.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Authoritative Grounding: The choice of enzyme to investigate should be guided by the therapeutic area of interest and any structural similarities of the thiophene compound to known inhibitors. For example, many thiophene-based anti-inflammatory agents are designed to target COX and LOX enzymes.[4][9][10]

Receptor Binding Assays

Thiophene-based compounds can also act as ligands for specific receptors, modulating their activity.[14] Receptor binding assays are used to determine the affinity of a compound for its target receptor.

Methodology: These assays typically involve a competitive binding format. A radiolabeled or fluorescently-labeled ligand with known affinity for the receptor is incubated with a source of the receptor (e.g., cell membrane preparations) in the presence of varying concentrations of the test compound. The ability of the test compound to displace the labeled ligand is measured, and from this, the binding affinity (Ki) can be calculated.

Experimental Workflow: Receptor Binding Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Receptor Receptor Source (e.g., membrane prep) Incubate Incubate all components to reach equilibrium Receptor->Incubate Labeled_Ligand Labeled Ligand (Radiolabeled or Fluorescent) Labeled_Ligand->Incubate Test_Compound Thiophene Compound (Serial Dilutions) Test_Compound->Incubate Separate Separate bound from free labeled ligand Incubate->Separate Detect Quantify bound labeled ligand Separate->Detect Analyze Calculate Ki value Detect->Analyze

Caption: Workflow for a competitive receptor binding assay.

Section 3: Early ADME/Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profile is crucial to "fail early, fail often" and avoid costly late-stage failures.[15] In vitro assays provide a high-throughput and cost-effective means to evaluate these properties.[15][16][17][18][19]

Metabolic Stability Assays

The Rationale: These assays determine how quickly a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[20][21][22] Compounds with poor metabolic stability are unlikely to achieve sufficient in vivo exposure.[21]

Common In Vitro Systems:

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, particularly cytochrome P450s (CYPs).[20][21] They are a cost-effective tool for initial screening of metabolic stability.[20]

  • Hepatocytes: These are whole liver cells that contain both Phase I and Phase II metabolic enzymes, offering a more complete picture of a compound's metabolism.[20][22][23]

Experimental Protocol: Microsomal Metabolic Stability Assay [21]

  • Incubation: Incubate the thiophene compound at a fixed concentration with liver microsomes (from human or other species) and a cofactor mix (e.g., NADPH).[20]

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solvent (e.g., acetonitrile).

  • Analysis: Analyze the samples using LC-MS/MS to quantify the amount of the parent compound remaining.

  • Data Analysis: Plot the percentage of compound remaining against time. From the slope of the line, calculate the in vitro half-life (t1/2) and the intrinsic clearance (Clint).[23]

Cytochrome P450 (CYP) Inhibition Assays

The Importance: Many drugs are metabolized by CYP enzymes.[24][25] If a new compound inhibits these enzymes, it can lead to drug-drug interactions (DDIs) by altering the metabolism of co-administered drugs.[24][25][26] Regulatory agencies like the FDA and EMA recommend testing for inhibition of key CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[24][27]

Experimental Workflow: CYP Inhibition Assay

G cluster_incubation Incubation cluster_analysis Analysis cluster_result Result Microsomes Human Liver Microsomes Incubate Incubate together Microsomes->Incubate Substrate CYP-Specific Probe Substrate Substrate->Incubate Compound Thiophene Compound (Varying Concentrations) Compound->Incubate LCMS LC-MS/MS Analysis Incubate->LCMS Quantify Quantify metabolite formation LCMS->Quantify IC50 Calculate IC50 Quantify->IC50

Caption: Workflow for a CYP450 inhibition assay.

hERG Channel Assays

The Safety Imperative: The human Ether-à-go-go-Related Gene (hERG) potassium channel plays a critical role in cardiac repolarization.[28][29][30] Inhibition of the hERG channel can lead to QT interval prolongation, which increases the risk of a life-threatening cardiac arrhythmia called Torsades de Pointes.[28][29][30][31] Therefore, early assessment of a compound's hERG liability is a regulatory requirement and a critical safety checkpoint.[29][31]

Comparison of hERG Assay Platforms:

Assay TypePrincipleThroughputDetail Level
Binding Assays Competitive displacement of a fluorescent or radiolabeled ligand from the hERG channel.[32]HighProvides binding affinity (Ki) but no functional data.
Patch-Clamp Electrophysiology Directly measures the flow of ions through the hERG channel in living cells.[28]Low to Medium (automated)The "gold standard" providing detailed functional data on channel blockade.[28]

Expert Insight: A tiered approach is often employed. High-throughput binding assays are used for initial screening of large numbers of compounds.[29][32] Promising candidates with acceptable binding profiles are then advanced to the more detailed and resource-intensive patch-clamp assays for a definitive assessment of functional hERG inhibition.[29][32]

Conclusion

The in vitro assays outlined in this guide provide a robust framework for the comprehensive evaluation of thiophene-based compounds. By systematically assessing cytotoxicity, elucidating the mechanism of action, and profiling for early ADME/Tox liabilities, researchers can make informed decisions to advance the most promising candidates into further preclinical and clinical development. A well-designed in vitro testing cascade is not merely a set of experiments; it is a critical, data-driven strategy for de-risking drug discovery and accelerating the path to novel therapeutics.

References

  • Unraveling the Role of hERG Channels in Drug Safety. Creative Bioarray. [Link]

  • hERG Assay Services. Reaction Biology. [Link]

  • Metabolic Stability Assay Services. BioIVT. [Link]

  • Role of hERG potassium channel assays in drug development. PubMed. [Link]

  • In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. MDPI. [Link]

  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Target Review. [Link]

  • hERG screening using high quality electrophysiology assays. Metrion Biosciences. [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PMC. [Link]

  • Best Practice hERG Assay | Advanced Solutions. Mediford Corporation. [Link]

  • Toxicology assays - ADME. Labtoo. [Link]

  • In Vitro Toxicology Services | ADME & Safety CRO. Symeres. [Link]

  • In Vitro Metabolism: Drug Safety & Efficacy Assays. Syngene. [Link]

  • Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[31]annulene-scaffold. PMC. [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. MDPI. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Nuvisan. [Link]

  • synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Semantic Scholar. [Link]

  • CYP450 Inhibition and Induction Assay. Creative Diagnostics. [Link]

  • Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PMC. [Link]

  • View of Synthesis and Cytotoxicity of Thiophene, Thieno[2,3-C]Pyrazole, Thieno[2,3-D]Pyrimidine and Pyridine Derivatives Derived from 2-Acetylfuran. Conscientia Beam. [Link]

  • Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. PMC. [Link]

  • Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. PMC. [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. [Link]

  • Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. Research Square. [Link]

  • Inhibition of human cytochromes P450 2A6 and 2A13 by flavonoids, acetylenic thiophenes and sesquiterpene lactones from Pluchea indica and Vernonia cinerea. PMC. [Link]

  • Thiophene-Based Compounds. Encyclopedia MDPI. [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]

  • Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. MDPI. [Link]

  • Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis. Frontiers. [Link]

  • Design, Synthesis, Characterization, Enzyme Inhibition, Molecular Docking, and Pharmacological Evaluation of New Chalcone‐Sulfonate Derivatives Bearing Thiophene. ResearchGate. [Link]

  • Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. ResearchGate. [Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. [Link]

  • Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. PMC. [Link]

Sources

comparative analysis of different synthetic routes to 2-arylpiperidines

Author: BenchChem Technical Support Team. Date: March 2026

The 2-arylpiperidine structural motif represents a privileged pharmacophore in medicinal chemistry, famously anchoring the core of numerous therapeutics ranging from NK1 receptor antagonists (e.g., (+)-CP-999,94) to hedgehog pathway inhibitors like Glasdegib[1][2]. For decades, the asymmetric installation of an aryl group at the sterically congested α-position of a piperidine ring has been a synthetic bottleneck. Historically, routes relied on chiral auxiliaries or stepwise resolutions that suffered from poor atom economy.

As an Application Scientist observing recent paradigm shifts in late-stage functionalization and biocatalysis, it is clear that navigating the current landscape of 2-arylpiperidine synthesis requires balancing substrate pre-functionalization, regioselectivity, and scalability. This guide provides a critical, comparative analysis of the four dominant modern synthetic routes, complete with mechanistic rationales and validated experimental protocols designed to ensure scientific integrity and reproducible scale-up.

Strategic Evaluation of Modern Synthetic Routes

The selection of a synthetic pathway depends fundamentally on the point of diversification during drug development.

A. De Novo Ring Construction: Pd-Catalyzed Arylation via Aza-Achmatowicz Rearrangement This approach transforms chiral furfuryl alcohols into pyranones, culminating in aza-Achmatowicz rearrangement to dihydropyridinones. A hallmark advancement by the Tong group enabled the first direct Pd-catalyzed arylation of these rearrangement products using arylboronic acids[1][3].

  • Scientific Causality : The critical success factor in this route is the explicit use of a non-phosphine-ligand palladium precatalyst. Traditional phosphine ligands undergo competitive coordination with the functionalized nitrogenous core, stalling the catalytic cycle. Eliminating them allows efficient cross-coupling, enabling substituents at any carbon (C2-C6)[1].

B. Late-Stage Functionalization: Ru-Catalyzed Directed C(sp³)-H Arylation For applications requiring rapid Structure-Activity Relationship (SAR) exploration of existing piperidine cores, direct α-arylation is superior. By appending a transient or removable directing group (such as 2-pyridyl) to the piperidine nitrogen, Ruthenium(II) catalysts can selectively activate the equatorial α-C-H bond[4].

  • Scientific Causality : The high α-selectivity is governed by the rigid metallacycle formed upon Ru(II) coordination to the pyridyl nitrogen. The subsequent transmetalation with arylboronic esters cleanly yields the 2-aryl derivative, though it requires a downstream cleavage step to reveal the free amine[4].

C. Asymmetric Biocatalysis: Transaminase-Triggered Cyclization The most sustainable approach leverages engineered ω-transaminases (e.g., ATA-117-Rd6) to convert commercially available ω-chloroketones into chiral imines, which spontaneously cyclize into piperidines[5].

  • Scientific Causality : The biocatalyst utilizes Pyridoxal Phosphate (PLP) to facilitate enantiospecific amino group transfer. Enantiomeric excesses (ee) >95% can be achieved because the chiral pocket of the selected transaminase sterically locks the trajectory of the reductive amination[5].

D. Kinetic Resolution & Metallaphotoredox Catalysis To access complex, 3D-fragment-like spirocyclic or 4-methylene-2-arylpiperidines, researchers deploy kinetic resolution using chiral bases (


-BuLi and (−)-sparteine). This selectively deprotonates one enantiomer[2]. The resulting intermediate undergoes carboxylation and subsequent metallaphotoredox cross-coupling with aryl halides to construct the final array[6].

SynthRoutes Precursor Starting Feedstocks (Furans, Piperidines, Ketones) Aza Aza-Achmatowicz Rearrangement Precursor->Aza Chiral Imine/Pd Ru Ru-Catalyzed C-H Arylation Precursor->Ru Directing Group Bio Transaminase Cyclization Precursor->Bio Biocatalyst/PLP Photo Metallaphotoredox Coupling Precursor->Photo Chiral Base Product Enantioenriched 2-Arylpiperidines Aza->Product Ru->Product Bio->Product Photo->Product

Caption: Divergent synthetic pathways to 2-arylpiperidines mapping key reactive intermediates.

Quantitative Performance & Matrix Comparison

ParameterPd-Catalyzed Aza-Achmatowicz[1]Ru-Catalyzed C-H Arylation[4]Biocatalytic Cyclization[5]Metallaphotoredox / Kinetic Res.[2][6]
Typical Yield 60–85%70–90%Up to 90% (Analytical)45–65%
Enantioselectivity Excellent (Chiral Pool)N/A (Yields Racemic/Diast.)>99.5% eeHigh Enantiomeric Ratio (ER)
Primary Reagents Arylboronic Acids, Non-Phosphine Pd

, Ar-Bpin

-chloroketones, ATA-117

-BuLi, (-)-sparteine, Photocatalyst
Atom Economy Moderate (Multi-step)Low (Requires DG removal)High (Water byproduct)Moderate
Best Use Case Highly functionalized C2-C6 coresRapid SAR library generationGreen synthesis, Process scaleComplex spirocyclic fragments

Mechanistic Profiling of Direct C-H Arylation

To understand the robustness of late-stage functionalization, one must trace the transient metal coordination. The utilization of


 allows the substrate to act as its own ligand scaffold.

RuCat SM N-(Pyridin-2-yl) piperidine CH Ru(II) C-H Cleavage SM->CH RuC Ruthenacycle Intermediate CH->RuC TM Transmetalation with Ar-B(OR)2 RuC->TM RE Reductive Elimination TM->RE RE->CH Ru(II) Regeneration Prod a-Aryl Piperidine RE->Prod

Caption: Catalytic cycle of Ru-mediated C-H arylation highlighting intermediate transmetalation.

Self-Validating Experimental Protocols

The following protocols are engineered to ensure reproducibility, focusing on controlling off-target reactivity and moisture degradation.

Protocol A: Ru-Catalyzed -Arylation of N-(Pyridin-2-yl)piperidine

Targeted for SAR expansion and late-stage core decoration.[4]

  • Inert Preparation : Charge a flame-dried Schlenk tube with 1-(pyridin-2-yl)piperidine (1.0 equiv),

    
     (5 mol%), and the target arylboronic ester (2.0 equiv).
    
    • Causality: Ru(II) species are highly susceptible to oxidation to inactive Ru(III)/Ru(IV) complexes in the presence of ambient

      
      . Meticulous evacuation and argon backfilling (x3) is mandatory.
      
  • Solvent & Base Addition : Add anhydrous, degassed 1,2-dichloroethane (0.1 M) and

    
     (2.0 equiv) under positive argon pressure.
    
    • Causality:

      
       is not merely a proton sink; it directly activates the arylboronic ester into a tetra-coordinate boronate species, which drastically accelerates the transmetalation step with the ruthenacycle.
      
  • Thermal Activation : Seal the tube and heat the mixture at 80°C for 12-16 hours.

    • Validation Checkpoint: Aliquot LC-MS analysis should reveal the disappearance of the M+H parent mass of the starting piperidine, with the emergence of the substituted mass. No bis-arylation should occur due to extreme steric encumbrance post-mono-arylation.

  • Directing Group Cleavage : Subject the purified intermediate to hydrogenation (e.g.,

    
     balloon, Pd/C in MeOH) to cleave the pyridyl directing group and yield the free 2-arylpiperidine.
    
Protocol B: Transaminase-Triggered Enantioselective Cyclization

Targeted for process development and absolute stereocontrol.[5]

  • Biocatalyst Assembly : Prepare a reaction matrix comprising the chosen transaminase (e.g., ATA-117-Rd6, 10 mg/mL), Pyridoxal Phosphate (PLP) cofactor (1 mM), and Isopropylamine (IPA) (0.5 M) as the sacrificial amine donor.

  • Substrate Solubilization : Dissolve the

    
    -chloroketone substrate (50 mM) in 5% v/v DMSO, then introduce it into a 100 mM Potassium Phosphate (KPi) buffer solution.
    
    • Causality: Maintaining the system strictly at pH 8 using the KPi buffer is essential. A lower pH protonates the active site residues of the transaminase, collapsing catalytic turnover, while a higher pH initiates spontaneous, non-selective degradation of the

      
      -chloroketone.
      
  • Incubation & Cyclization : Incubate at 30 °C, shaking at 700 rpm for 22-24 hours. Following primary amination, add NaOH (10 M, 100

    
    L) to force the secondary cyclization.
    
    • Validation Checkpoint: The addition of strong base forces the deprotonation of the newly formed amine, accelerating intramolecular

      
       displacement of the terminal chloride to yield the isolated (R)- or (S)-2-arylpiperidine. The product can be precipitated from MTBE using tosic acid, yielding scaling capacities upward of 300 mg at >99.5% ee[5].
      

Future Outlook in Drug Design

While Aza-Achmatowicz rearrangements[1] provide unparalleled molecular complexity and Biocatalysis[5] offers absolute "green" stereocontrol, the frontier lies in merging metallaphotoredox capabilities with direct, non-directed C-H activation. Eradicating the directing group installation/removal phases required in Ruthenium catalysis will substantially cut cycle times for medicinal chemists. Until then, strategically combining kinetic resolutions[2] with modular cross-coupling enables the generation of previously inaccessible 3D chemical spaces, combatting flat-molecule attrition in clinical trials.

References

  • Synthesis of 2-Arylpiperidines via Pd-Catalyzed Arylation of Aza-Achmatowicz Rearrangement Products with Arylboronic Acids. ResearchGate. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiyVXcAzgwVm5xTnDoVTueBpgPbqDRTgwQCVV3B4ZQsdJyzBlNIZrb5mWv2EGGO-Lp-e0Y3rjLOqzL8diqp79A1AAzKcxcyis-L9zkO83nk9jW3Tgcc91Ln7BSRZaqDbgyDAriABW-oJNM81Zi3Q3htsFuSa6Q7ctG4XxF5kotmGxNl2ooJsyef31ENNG4l0rhzOT1iVXf2dY16Pn9Q6TCVpQQs-LTwP1iZkq8lGSmTa_UqvbpRjypiIS4COLFsj74mR5S8UzfVm3UXJiGWOFhRlVDZgwHCE4VeaXvaFUMpU8gMiUQGminqA==]
  • Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNGyCqVY69nyWMH9PRaj5XboSLyC267NZ2sGb8Sh2ml82-AO3ckWYX65G3Ar7BRfmiZJraqwvw1S45JVsZgbpyEeynv0PL9vwhbAs_tZdePVclKTBMYoMy_RR2J2cu2KIYhwVTVou69OgfBL7BYWnGO7e9lu4089n8]
  • Expedient Synthesis of α-Heteroaryl Piperidines Using a Pd-Catalyzed Suzuki Cross-Coupling–Reduction Sequence. Organic Letters - ACS Publications. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_S1guqIrUDczZ70hrav2EwCmgsBpWacpv6vJ6xVkASG0pSmHmRCDOdO_yda9XnY8-BGph6RZlysf50eNbHM83GgIdZjcGmRARvah4XXQLH122FPhgGpS4WAhOrFFt12Np1TvwZSCJBNM=]
  • Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry - ACS Publications. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGy4G9VrXLGtG8av9gLVb2RBL5XqCNFzek_3JfB8bMERMgTGwTD8NV0VUlAgSVBSySDxFSwg-WtKH_L83dWlI4GqL7rkIaSJoKI3X_rjs0K3b01tcj8n9S7loU-Byn0n4LCgL9HS83eX-JhQ==]
  • Modern Piperidine Functionalization Protocols: Application Notes for Drug Discovery. Smolecule. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHk2wj78CRPYTGEmxCDyCOW2B-YT9GVE7jMyO8hOXm_YW-7msadtmYuvxGlIwQaVfydSpE-ruIgt0ws3r92TR37Lsxc9zcX_pnx42JDPjQQ9z8pdPjU2U4vKdl5z-BsqCgTE2T0STF5_9cHgQ_Zqq1iC8JYIEULw0ioHNsKV-FNwHqmTDLToqWmPCTKAEJYmkbIlIalSkAnwpEBLpH7sXi_IAdMAJLApba9mkWW26eRTw==]
  • Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au - ACS Publications. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGO6q-gYRj2IUgWtBwFuEsoas_llJruA4w6oIAnyZIkDRO5TQqvHmW6jhSIhiW9kaD3TBo-p8TOuNTR1LJRazIad19Ni1xzJQu5pwkhRVbboh1lPe1gRtr-LPIAHbSGFF_dTLv7nQhFZww]

Sources

Introduction: The Imperative of Unambiguous Structural Determination in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Structural Validation of 2-(5-Bromothiophen-2-yl)piperidine: A Comparative Analysis Centered on X-ray Crystallography

In the landscape of modern drug development, the precise three-dimensional arrangement of atoms within a molecule is not merely an academic detail; it is the fundamental determinant of its biological activity, safety profile, and therapeutic potential. For novel heterocyclic compounds such as 2-(5-Bromothiophen-2-yl)piperidine, a molecule of interest due to its privileged piperidine and thiophene scaffolds, unambiguous structural validation is a critical milestone. This guide provides a comprehensive, experience-driven comparison of analytical techniques for this purpose, with a primary focus on the definitive method of single-crystal X-ray crystallography. We will explore the "why" behind experimental choices and contrast this "gold standard" technique with complementary spectroscopic methods, offering a holistic view for researchers and drug development professionals.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the unequivocal method for determining the absolute structure of a crystalline solid. It provides a precise 3D map of electron density, from which atomic positions, bond lengths, bond angles, and stereochemistry can be determined with unparalleled accuracy. For a molecule like 2-(5-Bromothiophen-2-yl)piperidine, where the relative orientation of the thiophene and piperidine rings, as well as the conformation of the piperidine ring, are critical, X-ray crystallography offers definitive answers that other techniques can only infer.

Experimental Protocol: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process demanding precision and patience.

Step 1: Crystal Growth - The Art and Science The absolute prerequisite for X-ray diffraction is a high-quality, single crystal. This often proves to be the most challenging step. The goal is to encourage molecules to slowly pack into a highly ordered lattice.

  • Methodology : Slow evaporation is a common and effective technique. A saturated solution of 2-(5-Bromothiophen-2-yl)piperidine is prepared in a suitable solvent system (e.g., a mixture of dichloromethane and hexane). The vessel is covered with a perforated film, allowing the more volatile solvent (hexane) to evaporate slowly over several days to weeks at a controlled temperature (e.g., 4°C). This gradual increase in concentration encourages the formation of well-ordered crystals.

  • Rationale : Rapid precipitation traps solvent and introduces defects into the crystal lattice, which will diffract X-rays poorly. Slow, controlled growth is paramount for quality.

Step 2: Crystal Mounting and Data Collection A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope, mounted on a goniometer head, and placed in the X-ray beam of a diffractometer.

  • Methodology : The crystal is cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas. The diffractometer, equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector, rotates the crystal through a series of angles, collecting diffraction patterns at each orientation.

  • Rationale : The cryogenic temperature minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots and a higher quality dataset.

Step 3: Structure Solution and Refinement The collected diffraction data (a set of intensities and positions of spots) are processed to solve and refine the crystal structure.

  • Methodology : Software packages (e.g., SHELXT for solving, SHELXL for refinement) are used. The phase problem is solved to generate an initial electron density map. Atoms are assigned to the peaks in the map, and the model is refined against the experimental data to improve the fit, typically measured by the R-factor.

  • Rationale : Refinement is an iterative process of adjusting atomic parameters (position, thermal motion) to minimize the difference between the observed diffraction pattern and the one calculated from the structural model. A low R-factor (typically < 0.05) indicates a good fit.

Visualizing the Crystallography Workflow

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Determination Synthesis Synthesis of 2-(5-Bromothiophen-2-yl)piperidine Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crystal_Growth Crystal Growth (Slow Evaporation) Purification->Crystal_Growth Mounting Crystal Mounting & Cryo-cooling (100 K) Crystal_Growth->Mounting Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Integration Data Integration (h, k, l, Intensity) Diffraction->Integration Solution Structure Solution (Phase Problem) Integration->Solution Refinement Model Refinement (Minimizing R-factor) Solution->Refinement Validation Structure Validation & CIF Generation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Structure (CIF File)

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Interpreting the Data: A Hypothetical Case Study

While a public crystal structure for 2-(5-Bromothiophen-2-yl)piperidine is not available as of this writing, we can project a plausible set of results based on known chemical principles and data from similar structures.

Table 1: Hypothetical Crystallographic Data for 2-(5-Bromothiophen-2-yl)piperidine

ParameterValueSignificance
Chemical FormulaC₉H₁₂BrNSConfirms elemental composition.
Formula Weight246.16 g/mol Consistent with the expected molecular mass.
Crystal SystemMonoclinicDescribes the basic symmetry of the crystal lattice.
Space GroupP2₁/cA common centrosymmetric space group for organic molecules.
a, b, c (Å)10.5, 8.2, 12.1The dimensions of the unit cell.
β (°)98.5The angle of the unit cell for a monoclinic system.
V (ų)1028The volume of the unit cell.
Z4Indicates four molecules per unit cell.
T (K)100The temperature at which data was collected.
R-factor (R₁)0.035A low value indicating a good agreement between the model and experimental data.
Goodness-of-Fit (GooF)1.05A value close to 1 indicates a good refinement.

This data provides a definitive, three-dimensional model of the molecule, confirming the connectivity of the atoms and revealing its preferred conformation in the solid state.

Comparative & Complementary Techniques: NMR Spectroscopy

While X-ray crystallography is definitive, it requires a suitable single crystal, which is not always attainable. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful alternative performed in solution, providing valuable insights into the molecule's structure and dynamics.

Experimental Protocol: 1D and 2D NMR
  • Methodology : A small sample (5-10 mg) of 2-(5-Bromothiophen-2-yl)piperidine is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR spectrometer. Standard experiments include ¹H NMR, ¹³C NMR, and 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

  • Rationale : ¹H and ¹³C NMR provide information about the chemical environment of each hydrogen and carbon atom, respectively. COSY reveals which protons are coupled (i.e., close to each other through bonds), and HSQC correlates each proton with its directly attached carbon atom. This collective data allows for the piecing together of the molecular structure.

Head-to-Head Comparison: X-ray Crystallography vs. NMR Spectroscopy

Table 2: Comparison of Structural Validation Techniques

FeatureX-ray CrystallographyNMR Spectroscopy
Sample Phase Solid (single crystal)Solution
Information Yield Absolute 3D structure, bond lengths/angles, conformationConnectivity, chemical environment, dynamic behavior in solution
Primary Challenge Growing a high-quality crystalSignal overlap in complex molecules, interpretation of coupling constants
Stereochemistry Determines absolute stereochemistry (with heavy atom)Relative stereochemistry inferred from coupling constants and NOE experiments
Key Advantage Unambiguous and definitive structural proofProvides information on the molecule's structure and behavior in solution
Key Limitation Structure is static and may not represent solution stateDoes not provide precise bond lengths and angles
Visualizing the Comparative Logic

Comparative_Logic cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy Topic Structural Validation of 2-(5-Bromothiophen-2-yl)piperidine XRay_Req Requires Single Crystal Topic->XRay_Req NMR_Req Requires Soluble Sample Topic->NMR_Req XRay_Adv Provides Absolute 3D Structure (Bond lengths, angles, conformation) XRay_Req->XRay_Adv XRay_Lim Static Solid-State View XRay_Req->XRay_Lim Conclusion Conclusion: Crystallography is definitive for absolute structure. NMR is complementary for solution behavior. XRay_Adv->Conclusion XRay_Lim->Conclusion NMR_Adv Shows Structure & Dynamics in Solution (Connectivity) NMR_Req->NMR_Adv NMR_Lim Relative Structure, No Precise Geometry NMR_Req->NMR_Lim NMR_Adv->Conclusion NMR_Lim->Conclusion

Caption: Decisional logic for selecting a structural validation method.

Conclusion: An Integrated Approach to Structural Validation

For a novel compound like 2-(5-Bromothiophen-2-yl)piperidine, the structural validation strategy should be viewed as an integrated process. While NMR spectroscopy is indispensable for initial characterization and for understanding the molecule's behavior in a biologically relevant solution state, single-crystal X-ray crystallography provides the ultimate, irrefutable proof of structure. It resolves any ambiguities in connectivity, stereochemistry, and conformation, providing the high-fidelity atomic coordinates necessary for computational modeling, structure-activity relationship (SAR) studies, and intellectual property protection. Therefore, while challenging, the pursuit of a crystal structure is a worthy and often necessary endeavor in the rigorous process of drug discovery and development.

References

  • Sheldrick, G.M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. [Link]

  • Stout, G.H., & Jensen, L.H. (1989). X-ray Structure Determination: A Practical Guide, 2nd Edition. John Wiley & Sons. [Link]

A Comparative Guide to Assessing the Metabolic Stability of Brominated Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate, metabolic stability is a critical gatekeeper. A compound that is rapidly metabolized by the body will struggle to achieve and maintain therapeutic concentrations, leading to a short half-life and poor bioavailability.[1] This necessitates more frequent or higher doses, increasing the risk of adverse effects. Therefore, early assessment of metabolic stability is paramount to identify and optimize compounds, reducing late-stage attrition and saving significant resources.[1][2]

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties and synthetic tractability.[3][4] To fine-tune the properties of these scaffolds, chemists often employ halogenation. The introduction of a bromine atom, or "bromination," is a strategic move to modulate a molecule's lipophilicity, binding affinity, and, crucially, its metabolic fate.[5][6][7][8][9] A strategically placed bromine can act as a "metabolic shield," blocking a site susceptible to enzymatic attack. Conversely, it can also introduce a new metabolic liability. Understanding this dual nature is key to designing more durable and effective drug candidates.[5][8]

This guide provides a comparative analysis of the essential in vitro systems used to evaluate the metabolic stability of brominated piperidine derivatives. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and demonstrate how to interpret the resulting data to make informed decisions in the drug development process.

The Metabolic Landscape: Pathways Affecting Brominated Piperidines

The liver is the body's primary metabolic hub, equipped with a vast arsenal of enzymes designed to chemically modify foreign compounds (xenobiotics).[10] These enzymatic processes are broadly categorized into Phase I and Phase II reactions.

  • Phase I Metabolism: Primarily driven by the Cytochrome P450 (CYP) superfamily of heme-containing monooxygenases, these reactions introduce or expose functional groups (e.g., hydroxyl, amine) on the parent drug.[11] For piperidine derivatives, common Phase I reactions include C-hydroxylation on the ring or alkyl substituents and N-dealkylation. The presence of a bromine atom can significantly alter these pathways. While the carbon-bromine bond is strong, CYP enzymes can catalyze both oxidative and reductive dehalogenation, potentially forming reactive intermediates.[12][13][14] Furthermore, the electron-withdrawing nature of bromine can influence the reactivity of adjacent C-H bonds, either deactivating them towards oxidation or directing metabolism to other sites.[15]

  • Phase II Metabolism: These reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules, such as glucuronic acid (via UDP-glucuronosyltransferases, or UGTs), to increase water solubility and facilitate excretion.[2][10] If a brominated piperidine undergoes Phase I hydroxylation, the resulting hydroxyl group becomes a prime target for glucuronidation.

A Comparative Analysis of In Vitro Metabolic Stability Models

Choosing the right experimental system is critical for generating relevant and predictive data. Each model offers a different level of biological complexity, throughput, and cost. The three most common systems are liver microsomes, hepatocytes, and S9 fractions.

Feature Liver Microsomes Hepatocytes Liver S9 Fraction
System Composition Sub-cellular fraction of endoplasmic reticulum.[2][16]Intact, whole liver cells.[17][18]Cytosolic and microsomal fractions combined.[2][10]
Enzymes Present Primarily Phase I (CYPs, FMOs). Some Phase II (UGTs) but require cofactor supplementation (e.g., UDPGA).[2][10]Full complement of Phase I and Phase II enzymes with endogenous cofactors.[10][18][19]Phase I enzymes and cytosolic Phase II enzymes.
Biological Relevance Good for assessing CYP-mediated metabolism. Lacks cellular context (e.g., transporters).[20]"Gold Standard." Includes cellular uptake/efflux and integrated Phase I/II metabolism.[19]Intermediate model; useful if cytosolic metabolism is a specific concern.
Throughput High. Suitable for screening large numbers of compounds.[21]Lower than microsomes.Medium to High.
Cost & Complexity Relatively low cost and simple to use.[22]Higher cost and more complex handling (viability is critical).[21]Low cost, relatively simple.
Best For... Early-stage screening of CYP liability and rank-ordering compounds.[23][24]Comprehensive metabolic profiling, predicting in vivo clearance, and studying compounds with complex metabolic pathways.Assessing compounds potentially metabolized by both microsomal and cytosolic enzymes.

Causality Behind Model Selection: The choice between these systems hinges on the stage of drug discovery and the specific questions being asked.

  • Early Discovery/Lead Optimization: Liver microsomes are the workhorse. The goal is rapid rank-ordering. A chemist may synthesize dozens of analogs; a high-throughput microsomal assay quickly identifies which modifications improved stability against CYP-mediated metabolism.

  • Late Lead Optimization/Preclinical Development: Hepatocytes become essential. If a compound is stable in microsomes, is it because it's truly robust, or is it simply not getting into the cell? Or perhaps it's cleared by a Phase II pathway absent in the microsomal prep? Hepatocytes answer these questions, providing a more complete and predictive dataset for estimating human hepatic clearance.[17][18]

Experimental Protocols: A Self-Validating Approach

Trustworthy data comes from robust, well-controlled experiments. The following protocols for the two most common assays include critical controls to ensure the self-validation of the results.

Protocol 1: Liver Microsomal Stability Assay

This assay measures the disappearance of a compound due to Phase I metabolism.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Sample Processing & Analysis A Thaw Liver Microsomes & NADPH Regen System D Pre-warm Microsomes & Buffer in Plate A->D B Prepare Test Compound Working Solution E Initiate Reaction: Add Compound to Wells B->E C Prepare Control Compound (Verapamil, Diazepam) Solutions C->E D->E F Incubate & Sample at Time Points (0, 5, 15, 30, 45, 60 min) E->F H Quench Reaction: Add Cold Acetonitrile + Internal Standard F->H Time-course sampling G Control Wells: 1. No NADPH 2. Heat-Inactivated Microsomes I Centrifuge to Precipitate Protein H->I J Analyze Supernatant by LC-MS/MS I->J

Caption: Workflow for the in vitro cryopreserved hepatocyte stability assay.

  • Materials Preparation:

    • Test System: Cryopreserved hepatocytes (e.g., human, rat).

    • Media: Appropriate cell culture/incubation medium (e.g., Williams' Medium E).

    • Controls: Testosterone (Phase I metabolism) and 7-hydroxycoumarin (Phase II metabolism) are common positive controls. [20] * Quenching Solution: As described in the microsomal protocol.

  • Assay Procedure:

    • Thaw hepatocytes according to the supplier's protocol. This step is critical for maintaining cell viability.

    • Perform a cell count and assess viability using a method like Trypan Blue exclusion. Viability should typically be >80%.

    • Dilute the cell suspension to the desired final concentration (e.g., 0.5 x 10^6 viable cells/mL) in pre-warmed incubation medium. [25] * Allow the cell suspension to equilibrate for 10-15 minutes in a shaking incubator at 37°C. [25] * Initiate the reaction by adding a small volume of test compound stock solution (final concentration typically 1 µM).

    • At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove an aliquot of the hepatocyte suspension and add it to the cold quenching solution. [19] * Process and analyze the samples as described in the microsomal stability assay protocol.

Data Analysis and Interpretation: From Raw Data to Actionable Insights

The primary output of these assays is the concentration of the parent drug over time. This data is used to calculate two key parameters: in vitro half-life (t½) and intrinsic clearance (CLint).

G A LC-MS/MS Data: Peak Area vs. Time B Plot ln(% Remaining) vs. Time A->B C Determine Slope (k = elimination rate constant) B->C D Calculate Half-Life (t½) t½ = 0.693 / k C->D E Calculate Intrinsic Clearance (CLint) CLint = (0.693 / t½) * (Incubation Volume / Protein or Cell Number) C->E F Classify Compound: Low, Medium, or High Clearance D->F E->F

Caption: Data analysis and parameter calculation workflow.

  • Calculate Percent Remaining: For each time point, express the remaining drug concentration (or peak area ratio to internal standard) as a percentage of the 0-minute time point.

  • Determine the Elimination Rate Constant (k): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression line is the negative elimination rate constant (-k).

  • Calculate In Vitro Half-Life (t½):

    • t½ (min) = 0.693 / k [26]4. Calculate In Vitro Intrinsic Clearance (CLint): This value normalizes the rate of metabolism to the amount of enzyme (microsomes) or cells (hepatocytes) used.

    • For Microsomes (µL/min/mg protein): CLint = (k) * (incubation volume in µL) / (mg of microsomal protein in incubation) [16] * For Hepatocytes (µL/min/10^6 cells): CLint = (k) * (incubation volume in µL) / (number of cells in millions) [18] Interpretation: The calculated CLint value allows for the classification of compounds. While exact bins can vary, a general guide is:

  • Low Clearance: CLint < 20 µL/min/mg (microsomes) or < 30 µL/min/10^6 cells (hepatocytes)

  • Medium Clearance: CLint between 20-100 µL/min/mg or 30-150 µL/min/10^6 cells

  • High Clearance: CLint > 100 µL/min/mg or > 150 µL/min/10^6 cells

This classification is crucial. A compound with high intrinsic clearance is likely to have high hepatic clearance in vivo, leading to low oral bioavailability. [10]This signals to the project team that chemical modification is needed to improve metabolic stability.

Hypothetical Case Study: The Impact of Bromine Placement

To illustrate these concepts, consider three piperidine derivatives evaluated in both human liver microsomes (HLM) and human hepatocytes.

Compound Structure HLM CLint (µL/min/mg) Hepatocyte CLint (µL/min/10^6 cells) Interpretation
A: Unsubstituted Piperidine-R110165High Clearance: The unsubstituted ring is likely a metabolic hot-spot for CYP-mediated hydroxylation. High clearance is confirmed in hepatocytes.
B: Ring-Brominated 4-Bromo-Piperidine-R1522Low Clearance: Bromine at the 4-position effectively "shields" a primary site of metabolism, dramatically improving stability in both systems.
C: N-CH2Br Substituted Piperidine-N-CH2Br155180High Clearance: The bromomethyl group is a metabolic liability. This suggests rapid dehalogenation or oxidation at the carbon bearing the bromine, a pathway readily available to CYPs.

This case study demonstrates the power of these assays. The data clearly shows that while bromination can be a highly effective strategy for enhancing metabolic stability (Compound B vs. A), its placement is critical. An improperly placed bromine can introduce a new, more rapid clearance pathway (Compound C).

Conclusion

Assessing the metabolic stability of brominated piperidine derivatives is a multi-faceted process that requires a sound understanding of metabolic pathways and the judicious application of in vitro tools. Liver microsomes serve as an invaluable high-throughput tool for initial screening of CYP-mediated metabolism, while hepatocytes provide a more comprehensive and physiologically relevant picture by incorporating cellular transport and the full complement of metabolic enzymes.

By employing robust, self-validating protocols and a clear data analysis framework, researchers can effectively compare derivatives, understand structure-metabolism relationships, and prioritize compounds with a higher probability of success in vivo. This early, data-driven approach is fundamental to the efficient design and development of novel therapeutics, turning promising molecules into life-changing medicines.

References

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. Available from: [Link]

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. Nuvisan. Available from: [Link]

  • Microsomal Stability Assay Protocol - AxisPharm. AxisPharm. Available from: [Link]

  • In Vitro Metabolic Stability - Creative Bioarray. Creative Bioarray. Available from: [Link]

  • Cytochrome P450-catalyzed oxidation of halogen-containing substrates | Request PDF. ResearchGate. Available from: [Link]

  • Metabolism of halogenated alkanes by cytochrome P450 enzymes. Aerobic oxidation versus anaerobic reduction - PubMed. National Center for Biotechnology Information. Available from: [Link]

  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed. National Center for Biotechnology Information. Available from: [Link]

  • Reductive Cytochrome P450 Reactions and Their Potential Role in Bioremediation. Frontiers in Catalysis. Available from: [Link]

  • Bioanalytical Methods - An Overview - Bio-Analysis Centre. Bio-Analysis Centre. Available from: [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. Termedia. Available from: [Link]

  • Bioanalytical method validation: An updated review - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Metabolic Stability Assays - Merck Millipore. MilliporeSigma. Available from: [Link]

  • Bioactivation of Halogenated Hydrocarbons by Cytochrome P4502E1 - Taylor & Francis. Taylor & Francis Online. Available from: [Link]

  • Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. Evotec. Available from: [Link]

  • Utility of metabolic stability screening: comparison of in vitro and in vivo clearance. Taylor & Francis Online. Available from: [Link]

  • Introducing bromine in the molecular structure as a good strategy to the drug design - Semantic Scholar. Semantic Scholar. Available from: [Link]

  • Hepatocyte Stability Assay - Domainex. Domainex. Available from: [Link]

  • The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review - Frontiers. Frontiers. Available from: [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science. Journal of Medical Science. Available from: [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism - Protocols.io. Protocols.io. Available from: [Link]

  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. ResearchGate. Available from: [Link]

  • Microsomal Stability - In Vitro Assay - Charnwood Discovery. Charnwood Discovery. Available from: [Link]

  • Protocol for the Rat Hepatocyte Stability Assay - ResearchGate. ResearchGate. Available from: [Link]

  • Metabolic stability assay in human, rat, dog or mouse hepatocytes - Protocols.io. Protocols.io. Available from: [Link]

  • Bioanalytical Method Validation: Metabolite Considerations - BioPharma Services. BioPharma Services Inc.. Available from: [Link]

  • Utility of metabolic stability screening: comparison of in vitro and in vivo clearance - PubMed. National Center for Biotechnology Information. Available from: [Link]

  • The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites - PubMed. National Center for Biotechnology Information. Available from: [Link]

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen. IntechOpen. Available from: [Link]

  • Metabolic stability studies in mouse, rat, and human microsomes.... - ResearchGate. ResearchGate. Available from: [Link]

  • Microsomal Clearance/Stability Assay - Domainex. Domainex. Available from: [Link]

  • Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules - MDPI. MDPI. Available from: [Link]

  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - if-pan.krakow.pl. Institute of Pharmacology Polish Academy of Sciences. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: [Link]

  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y 14 R Antagonist. ACS Publications. Available from: [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。